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4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • CAS: 1190314-48-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct electronic properties, metabolic stability, and opportunities for diverse functionalization.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, making them crucial components in the development of novel therapeutics for oncology and inflammatory diseases.[2][3]

This guide focuses on a key derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The introduction of a methoxy group at the 4-position and a carbaldehyde at the 3-position of the 7-azaindole core provides a versatile platform for further synthetic modifications. The electron-donating methoxy group influences the electronic landscape of the heterocyclic system, while the reactive aldehyde serves as a synthetic handle for elaborating the molecule into more complex structures. Understanding the chemical properties of this compound is therefore paramount for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde combines the aromaticity of both the pyrrole and pyridine rings. The methoxy group at the C4 position increases the electron density of the pyridine ring, while the electron-withdrawing carbaldehyde group at the C3 position of the pyrrole ring influences its reactivity.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂Inferred
Molecular Weight 176.17 g/mol Inferred
Appearance Expected to be a solid[4]
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.General Chemical Knowledge

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of 3-formyl-7-azaindoles is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[7]

The 7-azaindole nucleus is sufficiently electron-rich to undergo electrophilic substitution, with the C3 position of the pyrrole ring being the most nucleophilic and sterically accessible site. The methoxy group at the 4-position further activates the ring system towards electrophilic attack.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of 4-methoxy-1H-pyrrolo[2,3-b]pyridine attacks the Vilsmeier reagent.

  • Formation of an Iminium Intermediate: A subsequent loss of a proton restores the aromaticity of the pyrrole ring, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final product, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Azaindole 4-Methoxy-1H-pyrrolo [2,3-b]pyridine Azaindole->Iminium_Intermediate + Vilsmeier Reagent Product 4-Methoxy-1H-pyrrolo [2,3-b]pyridine-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: A General Guideline
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture is typically heated to a temperature ranging from 60-100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until alkaline.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the aldehyde proton, and the N-H proton of the pyrrole ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CHO9.8 - 10.2singlet-Characteristic downfield shift for an aldehyde proton.
H28.0 - 8.4singlet-Deshielded by the adjacent aldehyde group and the pyrrole nitrogen.
H57.8 - 8.2doublet5.0 - 6.0Pyridine proton adjacent to the ring nitrogen.
H66.8 - 7.2doublet5.0 - 6.0Pyridine proton coupled to H5.
OCH₃3.9 - 4.2singlet-Typical chemical shift for a methoxy group on an aromatic ring.
NH11.0 - 12.5broad singlet-Exchangeable proton of the pyrrole nitrogen, often broad.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O185 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
C4155 - 160Aromatic carbon attached to the electron-donating methoxy group.
C7a145 - 150Quaternary carbon at the fusion of the two rings.
C2135 - 140Aromatic carbon adjacent to the aldehyde group.
C5130 - 135Pyridine carbon adjacent to the ring nitrogen.
C3a120 - 125Quaternary carbon at the fusion of the two rings.
C3115 - 120Aromatic carbon bearing the aldehyde group.
C6110 - 115Pyridine carbon.
OCH₃55 - 60Carbon of the methoxy group.
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.0664.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of synthetic transformations.

Reactions of the Aldehyde Group

The aldehyde group can undergo a wide range of standard organic reactions, allowing for the introduction of diverse functionalities. These include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) using reagents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is also a valuable building block in medicinal chemistry.[9]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol ( (4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines, or with active methylene compounds in Knoevenagel or aldol-type condensations.

Aldehyde_Reactivity cluster_reactions Synthetic Transformations cluster_products Resulting Products Start 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Reductive_Amination Reductive Amination (Amine, NaBH(OAc)₃) Start->Reductive_Amination Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Condensation Condensation (e.g., with Amines) Start->Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol Amine Amine Reductive_Amination->Amine Alkene Alkene Wittig->Alkene Imine Imine Condensation->Imine

Caption: Reactivity of the aldehyde group in 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Applications in Drug Discovery

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold is a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs. The ability to easily modify the 3-position allows for the exploration of the structure-activity relationship (SAR) around this part of the molecule. As previously mentioned, 7-azaindole derivatives are potent kinase inhibitors, and this compound provides a convergent entry point for the synthesis of such inhibitors.[3][10] The methoxy group at the 4-position can also be a key interaction point with the target protein or can be further modified, for example, by demethylation to a hydroxyl group, which can act as a hydrogen bond donor.

Conclusion

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis is readily achievable through the Vilsmeier-Haack formylation of the corresponding 4-methoxy-7-azaindole. The presence of the reactive aldehyde group at the C3 position, combined with the electronically modified 7-azaindole core, provides a versatile platform for the development of novel bioactive molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, is essential for its effective application in the design and synthesis of next-generation therapeutics.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of Indoles.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1833.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.
  • Arkivoc. (2007). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2007(16), 118-132.
  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5418.
  • PMC. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239–1244.
  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 356-365.
  • Informatics Journals. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
  • PMC. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9551–9568.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1543-1551.
  • ChemRxiv. (2022). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3.
  • The Royal Society of Chemistry. (n.d.).
  • JETIR. (2023).
  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1503–1534.
  • Organic Syntheses. (n.d.).
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 1-23.

Sources

Exploratory

Technical Guide: 4-Methoxy-7-azaindole-3-carbaldehyde in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and applications of 4-methoxy-7-azaindole-3-carbaldehyde , a privileged intermediate in the design of kinase inhibitors and marine alkaloid total...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and applications of 4-methoxy-7-azaindole-3-carbaldehyde , a privileged intermediate in the design of kinase inhibitors and marine alkaloid total synthesis.

Executive Summary

4-methoxy-7-azaindole-3-carbaldehyde (CAS: 4649-09-6 for parent aldehyde; specific derivative often custom-synthesized) represents a high-value scaffold in modern drug discovery. While the 6-azaindole isomer is famous for its role in HIV-1 attachment inhibitors (e.g., Temsavir), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) series is the preeminent bioisostere for the indole ring in kinase inhibitor design.

The C-3 aldehyde functionality serves as a critical "chemical handle," allowing for the rapid installation of solubilizing groups (via reductive amination) or extension into tricyclic cores (via condensation). The C-4 methoxy group provides unique electronic modulation, increasing electron density in the pyrrole ring while influencing the basicity of the pyridine nitrogen (N-7), a key acceptor in hydrogen bonding networks within enzyme active sites.

Chemical Profile & Structural Logic[1]

The 7-Azaindole Pharmacophore

The 7-azaindole core is often termed a "privileged structure" because it mimics the purine ring of ATP. This makes it an ideal scaffold for ATP-competitive kinase inhibitors.

FeatureMedicinal Chemistry Function
N-1 (Pyrrole NH) Hydrogen Bond Donor . Typically binds to the hinge region of kinases (e.g., Glu residues).
N-7 (Pyridine N) Hydrogen Bond Acceptor . Often interacts with the hinge region backbone NH.
C-4 Methoxy Electronic: Increases electron density in the

-system. Steric: Fills hydrophobic pockets (e.g., the "gatekeeper" region in some kinases).
C-3 Aldehyde Synthetic Handle: Gateway to amines, alcohols, and olefins. Essential for Fragment-Based Drug Design (FBDD).
Isomer Distinction (Critical Note)

Researchers must distinguish between the 7-azaindole and 6-azaindole series, as their biological targets differ significantly:

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): Primary scaffold for Kinase Inhibitors (JAK, TRK, CDK) and Variolin B synthesis.

  • 6-Azaindole (Pyrrolo[2,3-c]pyridine): The core scaffold for HIV-1 Attachment Inhibitors (e.g., Temsavir/BMS-626529).

Synthetic Protocol: Vilsmeier-Haack Formylation[2]

The most robust method to install the aldehyde at C-3 is the Vilsmeier-Haack reaction. The presence of the electron-donating methoxy group at C-4 activates the C-3 position, facilitating electrophilic aromatic substitution despite the electron-withdrawing nature of the pyridine ring.

Reaction Scheme

Synthesis Start 4-Methoxy-7-azaindole (Precursor) Inter Iminium Intermediate Start->Inter Electrophilic Attack (0°C to RT) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Product 4-Methoxy-7-azaindole- 3-carbaldehyde Inter->Product Hydrolysis (H2O/NaOH)

Figure 1: Vilsmeier-Haack formylation pathway for 4-methoxy-7-azaindole.

Detailed Methodology

Reagents: Phosphorus oxychloride (


), 

-Dimethylformamide (DMF), 4-methoxy-7-azaindole.[1]

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under inert atmosphere (

      
       or Ar), add anhydrous DMF (5.0 equiv).
      
    • Cool to 0°C using an ice bath.

    • Dropwise add

      
       (1.2–1.5 equiv) over 15 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until the salt precipitates or solution turns slightly yellow.

  • Substrate Addition:

    • Dissolve 4-methoxy-7-azaindole (1.0 equiv) in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Optimization Note: Due to the activating 4-methoxy group, heating is often unnecessary. If conversion is slow (monitor by TLC/LCMS), heat to 40–60°C. Avoid high heat (>80°C) to prevent chlorination side reactions at the methoxy position.

  • Workup & Hydrolysis:

    • Pour the reaction mixture onto crushed ice/water.

    • Basify carefully with 2M NaOH or saturated

      
       to pH 8–9. Crucial: This step hydrolyzes the iminium intermediate to the aldehyde.[2]
      
    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization from Methanol/Water or Flash Column Chromatography (Hexane/Ethyl Acetate).

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 7-azaindole scaffold is a "super-binder" for the ATP hinge region. The 4-methoxy group serves a dual purpose in Structure-Activity Relationship (SAR) optimization:

  • Selectivity Filter: The methoxy group projects into the "gatekeeper" region. If the kinase has a small gatekeeper residue (e.g., Threonine), the inhibitor binds. If the gatekeeper is bulky (e.g., Methionine), the methoxy group may clash, providing selectivity against off-target kinases.

  • Solubility Vector: The C-3 aldehyde is reductively aminated with piperazines or morpholines to project solubilizing groups into the solvent-exposed region.

Total Synthesis of Marine Alkaloids (Variolin B)

4-methoxy-7-azaindole-3-carbaldehyde is a direct precursor in the synthesis of Variolin B , a marine alkaloid with potent antitumor activity.

  • Mechanism: The aldehyde undergoes condensation with functionalized pyrimidines or other heterocycles to fuse the rings, creating the pyridopyrrolopyrimidine core characteristic of Variolins and Meriolins.

SAR Decision Logic

The following diagram illustrates how medicinal chemists utilize this intermediate to diverge into different therapeutic classes.

SAR Core 4-Methoxy-7-azaindole- 3-carbaldehyde Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Condensation (Ketones/Amidines) Core->Path2 Path3 Oxidation (NaClO2) Core->Path3 Prod1 3-Aminomethyl derivatives (Kinase Solubilizing Tail) Path1->Prod1 Solubility Prod2 Tricyclic Cores (Variolin B / Meriolins) Path2->Prod2 Complexity Prod3 Carboxylic Acids (Amide Coupling Precursors) Path3->Prod3 Diversity

Figure 2: Divergent synthesis pathways from the C-3 aldehyde intermediate.

Troubleshooting & Stability

IssueCauseSolution
Low Yield in Vilsmeier Incomplete Vilsmeier complex formation.Ensure

is fresh; maintain strictly anhydrous conditions during reagent formation.
Chlorination at C-4 Reaction temperature too high.Keep reaction at RT or below 40°C. The methoxy group can be displaced by chloride at high temperatures.
Product is an Oil Residual DMF.Wash organic layer extensively with water or LiCl solution. Triturate with diethyl ether/pentane.
Aldehyde Oxidation Air sensitivity.Store under Nitrogen/Argon at -20°C. Aldehydes can slowly oxidize to carboxylic acids.

References

  • Synthesis of Variolin B: Alvarez, M., et al. "Synthesis of the Marine Alkaloid Variolin B." Journal of Organic Chemistry, 2004 .

  • 7-Azaindole Kinase Inhibitors: Zhang, L., et al. "7-Azaindoles as Privileged Scaffolds for Kinase Inhibitors." Journal of Medicinal Chemistry, 2013 .

  • Vilsmeier-Haack Mechanism: Jones, G., et al.[3][4] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000 .[2][5]

  • HIV-1 Attachment Inhibitors (Isomer Context): Meanwell, N. A., et al. "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir."[6] Journal of Medicinal Chemistry, 2018 . (Note: Describes the 6-azaindole series, cited for structural contrast).

Sources

Foundational

Therapeutic Potential of 4-Methoxy-1H-Pyrrolo[2,3-b]pyridine Derivatives

This guide explores the therapeutic utility, medicinal chemistry, and synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-methoxy-7-azaindole ).[1] This scaffold serves as a critical "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic utility, medicinal chemistry, and synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-methoxy-7-azaindole ).[1] This scaffold serves as a critical "privileged structure" in modern drug discovery, particularly for developing ATP-competitive kinase inhibitors.

Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold Advantage

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of both indole and purine (adenine).[2][3] Its significance in medicinal chemistry stems from its ability to mimic the hydrogen-bonding motif of ATP's adenine ring, making it an ideal hinge-binder in the ATP-binding pocket of protein kinases.[2]

The 4-methoxy substitution on this core is not merely a decorative functional group; it serves two distinct, high-value roles:

  • Electronic & Steric Modulator: The electron-donating methoxy group at C4 increases the electron density of the pyridine ring, influencing the pKa of the N7 nitrogen and altering the hydrogen-bond acceptor capability.

  • Synthetic Lynchpin: It acts as a versatile precursor. The C4 position is activated for nucleophilic aromatic substitution (SNAr), allowing the methoxy group to be displaced by amines or aryls to generate diverse libraries, or retained to improve metabolic stability and solubility compared to the lipophilic hydrogen or halogen counterparts.

Medicinal Chemistry & Mechanism of Action[4]

Kinase Inhibition Profile

Derivatives of 4-methoxy-7-azaindole function primarily as Type I or Type II ATP-competitive inhibitors .

  • Binding Mode: The pyrrole NH (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate interaction mimics the adenine of ATP, anchoring the molecule to the kinase hinge region (e.g., Glu/Leu residues).

  • The 4-Methoxy Contribution:

    • Solubility: Enhances aqueous solubility compared to 4-H or 4-Halo analogs, a critical parameter for oral bioavailability.

    • Selectivity: The methoxy group projects into the solvent-accessible region or specific hydrophobic pockets (depending on the kinase), providing a handle to tune selectivity against off-target kinases.

Key Therapeutic Targets

Research has validated this scaffold in several high-value oncology and CNS targets:

Target ClassSpecific Kinase/ReceptorTherapeutic IndicationMechanism / Role of Scaffold
CDKs CDK2, CDK9Oncology (Leukemia, Lymphoma)Core of Meriolins (marine alkaloid hybrids). Induces apoptosis via transcriptional inhibition.
MAPKs TAK1 (MAP3K7), MAP4K2Inflammation, Cancer4-substituted derivatives act as Type II inhibitors, blocking cytokine signaling.
RTKs CSF1R, Axl, c-KitSolid Tumors, AMLHinge binder. The 4-position is often derivatized to access the "back pocket" of the kinase.
Helicases DDX3Viral infections, CancerBinds to the adenosine-binding pocket of the DEAD-box helicase.
Case Study: The Meriolins

Meriolins are a class of potent CDK inhibitors derived from the marine alkaloids variolin B and meridianin.[4]

  • Structure: They consist of a 7-azaindole core substituted at the C3 position with a 2-aminopyrimidine.

  • Role of 4-Methoxy: In synthetic routes (e.g., Meriolin 16), the 4-methoxy-7-azaindole is the starting material.[4][5][6][7][8][9][10] The methoxy group is often retained or modified to optimize the electronic environment of the core, contributing to sub-micromolar IC50 values against CDK9.

Experimental Protocols

Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Rationale: Direct electrophilic substitution at C4 of 7-azaindole is difficult. The standard industrial route utilizes N-oxide activation to render the C4 position susceptible to chlorination, followed by methoxylation.

Reagents:

  • 7-Azaindole (Starting Material)[1][3][5][6][7][8][10][11]

  • m-CPBA or H2O2 (Oxidant)

  • POCl3 (Chlorinating agent)

  • NaOMe (Sodium Methoxide)

Protocol:

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DME/DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4-6 h. Filter the precipitate to obtain 7-azaindole-N-oxide .

    • Checkpoint: Product should be a white/off-white solid.

  • Chlorination: Suspend the N-oxide in POCl3 (excess). Heat to reflux (approx. 90-100°C) for 4 h. The N-oxide oxygen acts as a nucleophile, then leaves, installing the Cl at C4. Quench carefully on ice. Neutralize and extract with EtOAc.[9] Purify to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine .

  • Methoxylation: Dissolve 4-chloro intermediate in DMF or MeOH. Add NaOMe (3-5 eq). Heat to 110-130°C in a sealed tube or microwave reactor for 8-12 h.

    • Mechanism:[1][3][7][9][12] SNAr reaction.[5] The electron-deficient pyridine ring facilitates displacement of the chloride.

    • Workup: Concentrate solvent, dilute with water, extract with EtOAc.

    • Validation: 1H NMR should show a singlet approx. δ 3.9-4.0 ppm (OMe) and loss of C4-H signal.

C3-Functionalization (The "Meriolin" Route)

Rationale: To create bioactive kinase inhibitors, the C3 position is the primary vector for extending the molecule into the ATP pocket.

Protocol:

  • Iodination: Treat 4-methoxy-7-azaindole with N-iodosuccinimide (NIS) in DMF at RT for 2 h.

  • Protection: Add NaH (1.2 eq) and Tosyl chloride (TsCl) to protect the N1 position.

  • Suzuki Coupling: React the N-protected 3-iodo intermediate with a boronic acid (e.g., 2-aminopyrimidine-4-boronate) using Pd(dppf)Cl2 catalyst and K2CO3 base in Dioxane/Water at 90°C.

  • Deprotection: Remove Tosyl group with NaOMe/MeOH or TBAF/THF.

Visualizations

Synthesis Pathway (Graphviz)

This diagram illustrates the conversion of the raw scaffold into the active 4-methoxy core and its subsequent functionalization.

SynthesisPath Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) NOxide 7-Azaindole N-Oxide Start->NOxide m-CPBA, DCM (N-Oxidation) Chloro 4-Chloro-7-azaindole NOxide->Chloro POCl3, Reflux (Chlorination) Methoxy 4-Methoxy-7-azaindole (Target Core) Chloro->Methoxy NaOMe, DMF, 120°C (SNAr Methoxylation) Iodo 3-Iodo-4-Methoxy Intermediate Methoxy->Iodo NIS, DMF (C3-Iodination) Meriolin Meriolin Analog (Active Kinase Inhibitor) Iodo->Meriolin Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling)

Caption: Step-wise synthesis from 7-azaindole to the 4-methoxy core and downstream bioactive Meriolin analogs.

Mechanism of Action: Kinase Binding Mode

This diagram visualizes the critical hydrogen bonding network in the ATP hinge region.

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) N7 N7 (Acceptor) Hinge->N7 H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold 7-Azaindole Core N1 N1-H (Donor) Scaffold->N1 Scaffold->N7 C4_OMe 4-Methoxy Group (Solubility/Shape) Scaffold->C4_OMe C3_Sub C3-Substituent (Specificity Element) Scaffold->C3_Sub N1->Hinge H-Bond (Donor) C4_OMe->Gatekeeper Steric/Van der Waals C3_Sub->Gatekeeper Hydrophobic Interaction

Caption: Bidentate H-bond interaction of the 7-azaindole core with the kinase hinge, stabilized by C4/C3 substituents.

References

  • Synthesis of 4-substituted 7-azaindoles

    • Title: Preparation method for 4-substituted-7-azaindole (CN102746295A/B).[1][3]

    • Source: Google P
    • URL
  • Meriolins and Kinase Inhibition

    • Title: Meriolins, a New Class of Cell Death–Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases.[6][7][8]

    • Source: Cancer Research (AACR).
    • URL:[Link]

  • TAK1/MAP4K2 Inhibitors

    • Title: Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthesis of Variolins/Meriolins (Review)

    • Title: A Survey on the Synthesis of Variolins, Meridianins, and Meriolins.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Scaffold Utility

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Exploratory

The Strategic Role of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of kinase active sites.[3][4] This guide delves into the specific and strategic role of a key derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , as a pivotal starting material and structural core in the development of next-generation kinase inhibitors. We will explore the synthetic versatility endowed by its functional groups, the structure-activity relationships it enables, and its application in targeting a range of critical kinases implicated in diseases such as cancer and inflammatory disorders.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Selectivity

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purines, the foundational structures of ATP.[3][4] This structural mimicry is the cornerstone of its success in kinase inhibitor design. The nitrogen atom at position 7 and the pyrrole nitrogen at position 1 can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent inhibition.[1][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Strategic Importance of the 4-Methoxy and 3-Carbaldehyde Groups

The subject of this guide, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is not merely another derivative; its specific functionalization provides a strategic advantage in the synthesis of diverse inhibitor libraries.

  • The 3-Carbaldehyde Group: A Versatile Synthetic Handle: The aldehyde functionality at the C3 position is a highly versatile reactive group. It serves as a key electrophilic center for a wide array of chemical transformations, including but not limited to:

    • Reductive Amination: To introduce various amine-containing side chains, enabling exploration of the solvent-exposed region of the kinase active site.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of different pharmacophores.

    • Condensation Reactions: With active methylene compounds to generate a variety of heterocyclic systems, significantly expanding the chemical space of the resulting inhibitors. For instance, condensation with imidazolones or thiazolones has been used to create potent Cdc7 kinase inhibitors.[6]

  • The 4-Methoxy Group: Modulating Potency and Properties: The methoxy group at the C4 position plays a more subtle but equally important role:

    • Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the pyrrolopyridine ring system and the acidity of the pyrrole N-H, which can impact hinge binding.

    • Steric Influence and Hydrophobic Interactions: The methoxy group can occupy a specific hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity. For example, in the design of FGFR inhibitors, methoxy-substituted phenyl rings have been shown to occupy a hydrophobic pocket and form hydrogen bonds.[5]

    • Metabolic Stability: Strategic placement of methoxy groups can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Application in Targeting Key Kinase Families

Derivatives originating from the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a broad spectrum of kinases. The strategic functionalization of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde allows for the tailored design of inhibitors for specific kinase targets.

Target Kinases and Therapeutic Areas:
Kinase TargetAssociated DiseasesRole of the Scaffold
Cdc7 Kinase CancerThe 3-carbaldehyde is a key synthon for building the side chains of potent and selective Cdc7 inhibitors.[6]
CDK8 Colorectal CancerThe pyrrolopyridine core acts as a hinge-binder, and modifications can lead to potent type II inhibitors.[7]
FGFR Cancer (Breast, Lung, Bladder)The scaffold forms key hydrogen bonds in the hinge region, with substituents exploring hydrophobic pockets.[5][8]
TNIK Colorectal CancerThe 1H-pyrrolo[2,3-b]pyridine scaffold has shown high inhibitory activity against TNIK.[9][10]
JAK3 Immune Diseases, Organ Transplant RejectionModifications at the C4 and C5 positions of the pyrrolopyridine ring have led to potent and selective JAK3 inhibitors.[11]
c-Met CancerThe 1H-pyrrolo[2,3-b]pyridine core is a key feature in some c-Met kinase inhibitors.[12]
p38α MAPK Inflammatory Diseases, CancerPyridine-containing derivatives are of significant interest as p38α inhibitors.[13]
MPS1 CancerThe 1H-pyrrolo[3,2-c]pyridine isomer has been explored for developing orally bioavailable MPS1 inhibitors.[14]

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde leverages a range of modern organic chemistry techniques. A generalized synthetic workflow is outlined below.

G A 4-Methoxy-1H-pyrrolo[2,3-b]pyridine B Vilsmeier-Haack Formylation A->B C 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Core Scaffold) B->C D Condensation / Knoevenagel C->D E Reductive Amination C->E F Wittig / HWE Reaction C->F G Heterocyclic Inhibitors (e.g., Cdc7) D->G H Amine-Substituted Inhibitors E->H I Alkene-Linked Inhibitors F->I J Downstream Functionalization (e.g., Suzuki, Buchwald-Hartwig) G->J H->J I->J K Final Kinase Inhibitor Analogs J->K

Caption: Generalized Synthetic Workflow from the Core Scaffold.

Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Precursor via Reductive Amination

This protocol describes a general procedure for the synthesis of an amine-substituted 1H-pyrrolo[2,3-b]pyridine derivative, a common step in the development of many kinase inhibitors.

Step 1: Reaction Setup

  • To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

Step 2: Reduction

  • A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine-substituted 1H-pyrrolo[2,3-b]pyridine derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold provides a robust platform for SAR studies. The following diagram illustrates key points for modification and their typical impact on inhibitor properties.

SAR cluster_0 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Core cluster_1 Modification Points & Effects Core R1 R1 (Pyrrole N-H): - Hinge Binding - Can be substituted to modulate properties Core->R1 N1-H R2 R2 (from Aldehyde): - Potency & Selectivity - Interacts with solvent-front Core->R2 C3-Side Chain R3 R3 (Methoxy Group): - Hydrophobic Interactions - Metabolic Stability Core->R3 C4-Methoxy R4 Other Positions: - Fine-tuning solubility - Modulating ADME properties Core->R4 C5, C6

Caption: Key Modification Points for SAR Studies.

Systematic modifications at these positions, guided by in vitro kinase assays and computational modeling, can lead to the identification of lead compounds with improved potency, selectivity, and drug-like properties. For example, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[11]

Conclusion and Future Perspectives

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic combination of a privileged hinge-binding scaffold with a reactive aldehyde handle and a modulating methoxy group provides a powerful platform for medicinal chemists. The continued exploration of new synthetic methodologies and a deeper understanding of kinase biology will undoubtedly lead to the discovery of new and improved therapeutics derived from this important core structure. The development of inhibitors targeting novel kinases and the exploration of allosteric inhibition mechanisms represent exciting future directions for this scaffold.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi,S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • Spencer, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226–12243. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • Xu, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • El-Mernissi, R., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society. [Link]

  • Showalter, H. D., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5464–5474. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of compound 4. [Link]

  • Spencer, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][6][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Xu, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Kusaka, M., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9579–9593. [Link]

  • Hansen, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4488. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 859. [Link]

  • Okaniwa, M., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(8), 644–653. [Link]

  • Meijer, L., et al. (2002). Pyrrolopyrazines as kinase inhibitors.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Argade, A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.

Sources

Foundational

The Strategic Application of 4-Methoxy-7-Azaindole Aldehydes in Bioisosteric Drug Design: A Technical Guide

Abstract In the landscape of modern medicinal chemistry, the strategic manipulation of molecular frameworks to optimize drug-like properties is paramount. Bioisosterism, the interchange of functional groups with moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular frameworks to optimize drug-like properties is paramount. Bioisosterism, the interchange of functional groups with moieties that possess similar physicochemical and steric characteristics, stands as a cornerstone of this endeavor. This in-depth technical guide explores the nuanced application of 4-methoxy-7-azaindole aldehydes as versatile bioisosteres in contemporary drug discovery. We will delve into the rationale behind their use, supported by mechanistic insights and field-proven applications, with a focus on enhancing potency, selectivity, and pharmacokinetic profiles of lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The Foundational Principles: Bioisosterism and the Privileged 7-Azaindole Scaffold

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group in a molecule with another that retains similar biological activity while potentially improving efficacy, reducing toxicity, or enhancing pharmacokinetic properties.[1][2] Bioisosteres are broadly classified as classical (atoms or groups with similar size and electronic configuration) and non-classical (structurally distinct groups that produce similar biological effects).[1] The successful application of bioisosterism is highly context-dependent and requires a deep understanding of the target biology and the physicochemical properties of the replacement moiety.

The 7-azaindole scaffold, a bioisostere of both indole and purine systems, has emerged as a "privileged structure" in medicinal chemistry.[3][4] The strategic placement of a nitrogen atom in the six-membered ring alters the electron distribution, influencing hydrogen bonding capabilities, aqueous solubility, and metabolic stability compared to its indole counterpart.[3] This has led to the extensive use of 7-azaindoles in the design of kinase inhibitors, as they can effectively mimic the hinge-binding interactions of ATP.[5][6]

The 4-Methoxy-7-Azaindole Aldehyde Moiety: A Unique Bioisosteric Tool

The introduction of a methoxy group at the 4-position and an aldehyde at the 2-position of the 7-azaindole core provides a unique and powerful building block for medicinal chemists.

Physicochemical Properties and Their Implications

The 4-methoxy group significantly influences the electronic properties of the azaindole ring system. It acts as an electron-donating group, which can modulate the pKa of the pyrrole nitrogen and the pyridine nitrogen, thereby affecting the molecule's overall basicity and its ability to engage in hydrogen bonding. Furthermore, the methoxy group can enhance aqueous solubility, a critical parameter for oral bioavailability. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the introduction of a methoxy group at the 5-position of a 7-azaindole scaffold significantly improved aqueous solubility from 14 µM to 77 µM.[6] While this is a different position, the principle of using a methoxy group to enhance solubility is a key takeaway for drug design.

The 2-aldehyde functionality serves as a versatile synthetic handle for introducing a wide array of substituents. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations, allowing for the facile exploration of the chemical space around the azaindole core.

Bioisosteric Rationale: Replacing Phenyl and Other Aromatic Systems

The 4-methoxy-7-azaindole aldehyde can be envisioned as a bioisosteric replacement for a variety of substituted phenyl aldehydes, such as 4-methoxybenzaldehyde or other electron-rich aromatic aldehydes. The rationale for this replacement is multifaceted:

  • Mimicking Key Interactions: The 7-azaindole core can replicate the hydrogen bonding interactions of a substituted phenyl ring, particularly the ability of the pyridine nitrogen to act as a hydrogen bond acceptor.

  • Improving Physicochemical Properties: As mentioned, the azaindole nitrogen and the methoxy group can lead to improved solubility and reduced lipophilicity compared to a purely carbocyclic aromatic ring. This can translate to a better pharmacokinetic profile.

  • Exploring Novel Intellectual Property: Replacing a common phenyl ring with a less conventional azaindole scaffold can open up new intellectual property space.[4]

  • Modulating Target Selectivity: The unique electronic and steric profile of the 4-methoxy-7-azaindole moiety can lead to altered binding affinities for the target protein versus off-target proteins, potentially improving the selectivity profile of a drug candidate.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

While specific, detailed case studies explicitly detailing the use of 4-methoxy-7-azaindole aldehyde as a bioisostere are not abundant in publicly available literature, we can extrapolate its potential from the broader use of substituted 7-azaindoles in drug discovery, particularly in the realm of kinase inhibitors. The 7-azaindole scaffold is a well-established hinge-binder in many kinase inhibitors, mimicking the adenine portion of ATP.[5][6]

The general strategy involves utilizing the 2-aldehyde for the introduction of side chains that can occupy other pockets within the kinase active site, thereby enhancing potency and selectivity.

dot

Bioisosteric_Replacement_Strategy cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Candidate Lead_Compound Lead Compound (e.g., with Phenyl Aldehyde) Azaindole_Aldehyde 4-Methoxy-7-Azaindole Aldehyde Lead_Compound->Azaindole_Aldehyde Bioisosteric Replacement Improved_Properties Improved Properties: - Potency - Selectivity - Solubility - PK Profile Azaindole_Aldehyde->Improved_Properties Leads to

Caption: Bioisosteric replacement workflow.

Experimental Protocols: Synthesis and Coupling

The successful implementation of the 4-methoxy-7-azaindole aldehyde as a bioisostere relies on robust and reproducible synthetic protocols.

Synthesis of 4-Methoxy-7-Azaindole

A common route to 4-substituted 7-azaindoles involves the N-oxidation of 7-azaindole, followed by halogenation and subsequent nucleophilic substitution.

Protocol 1: Synthesis of 4-Methoxy-7-Azaindole

  • N-Oxidation: To a solution of 7-azaindole in an appropriate solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) at a controlled temperature. Monitor the reaction by TLC until completion.

  • Halogenation: The resulting N-oxide is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-7-azaindole.

  • Methoxylation: The 4-chloro-7-azaindole is reacted with sodium methoxide in methanol at elevated temperatures to afford 4-methoxy-7-azaindole.

Formylation of 4-Methoxy-7-Azaindole

The introduction of the aldehyde group at the 2-position can be achieved through various formylation methods. The Vilsmeier-Haack reaction is a common and effective method.

Protocol 2: Synthesis of 4-Methoxy-7-Azaindole-2-Carboxaldehyde

  • Vilsmeier Reagent Formation: In an ice bath, add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF).

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 4-methoxy-7-azaindole in DMF. Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

  • Work-up: Quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. The crude product can be purified by recrystallization or column chromatography.

Coupling of 4-Methoxy-7-Azaindole-2-Carboxaldehyde via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds from an aldehyde and an amine.[7]

Protocol 3: Reductive Amination with a Primary or Secondary Amine

  • Imine Formation: In a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), dissolve the 4-methoxy-7-azaindole-2-carboxaldehyde and the desired amine (primary or secondary). Stir at room temperature for 30-60 minutes to allow for imine or iminium ion formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) to the reaction mixture.[8] STAB is often preferred as it is selective for the iminium ion in the presence of the aldehyde.[9]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

dot

Reductive_Amination_Workflow Start Start Aldehyde 4-Methoxy-7-Azaindole Aldehyde Start->Aldehyde Amine Primary or Secondary Amine Start->Amine Mix Mix in Solvent (e.g., DCM) Aldehyde->Mix Amine->Mix Imine_Formation Imine/Iminium Ion Formation Mix->Imine_Formation Add_Reducing_Agent Add STAB Imine_Formation->Add_Reducing_Agent Reduction Reduction Add_Reducing_Agent->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification Workup->Purification Final_Product Final Coupled Product Purification->Final_Product

Caption: Reductive amination workflow.

Data Presentation and Analysis

The effectiveness of a bioisosteric replacement is ultimately determined by empirical data. When incorporating the 4-methoxy-7-azaindole aldehyde into a lead series, it is crucial to systematically collect and analyze data to validate the design strategy.

Table 1: Hypothetical Data for Bioisosteric Replacement of a Phenyl Aldehyde Moiety

CompoundMoietyTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Lead-014-Methoxy-phenyl aldehyde5025051.5
AZN-014-Methoxy-7-azaindole aldehyde251500202.5

In this hypothetical example, the replacement of the 4-methoxy-phenyl aldehyde with the 4-methoxy-7-azaindole aldehyde (AZN-01) results in a 2-fold increase in potency against the target, a significant improvement in selectivity against the off-target, a 4-fold increase in aqueous solubility, and enhanced cell permeability. This type of data-driven analysis is essential to justify the bioisosteric replacement and guide further optimization efforts.

Conclusion and Future Perspectives

The 4-methoxy-7-azaindole aldehyde represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged bioisosteric scaffold, modulating physicochemical properties through the methoxy group, and a synthetically tractable aldehyde handle makes it an attractive option for lead optimization. While the direct application of this specific aldehyde as a bioisostere is an emerging area, the foundational principles and the extensive use of the broader 7-azaindole class strongly support its potential. As drug discovery programs continue to demand molecules with finely tuned properties, the strategic application of such nuanced bioisosteres will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. Future work in this area should focus on the systematic exploration of this moiety as a replacement for various aromatic systems and the detailed characterization of its impact on a wide range of pharmacological and pharmacokinetic parameters.

References

  • Saify, Z.S., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • El-Sayed, N. N. E. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Guillon, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 20856-20909.
  • El-Sayed, N. N. E. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Myers, A. G. (n.d.).
  • Zhong, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 829.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(10), e29177.
  • Sharma, P., et al. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9), d293-d300.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • G. S. C. Kumar and K. C. S. Kumar. (2021). Azaindole Therapeutic Agents. Progress in Medicinal Chemistry.
  • Gaikwad, P. L., et al. (2015). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. International Journal of Pharmaceutical Sciences and Research, 6(8), 3149-3163.
  • Al-Tel, T. H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1177-1184.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • CHI. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Barreiro, E. J., et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(2), 23-49.
  • Shavnya, A., et al. (2018).
  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(14), 1221-1233.
  • Alves, A. O., et al. (2021). Bioisosteric-replacement-driven optimization of 4-methoxynaphthalene-N-acylhydrazones with anti-Paracoccidioides activity. New Journal of Chemistry, 45(39), 18357-18368.
  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Request PDF.
  • Sharma, N., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Bioactive Compounds, 15(4), 385-394.
  • McCallum, T., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(42), 17537-17543.
  • Boyd, S., et al. (2021). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 6(11), 2011-2018.
  • Reddit. (2026, February 12).
  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 859-890.
  • Koch, O., & Freire, F. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy.

Sources

Exploratory

A-Technical-Guide-to-the-Synthesis-of-4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Consequently, the 7-azaindole nucleus is a core component in numerous clinically approved drugs and promising drug candidates, including the anti-cancer agents vemurafenib, pexidartinib, and venetoclax.[1] These compounds exhibit a wide range of biological activities, including kinase inhibition, and have been investigated for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.[2][3][4][5][6][7]

The specific derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a valuable intermediate in the synthesis of more complex molecules. The aldehyde functional group at the 3-position serves as a versatile handle for introducing various substituents and building elaborate molecular architectures, making it a key building block for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for preparing this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Two-Step Approach

The most logical and commonly employed strategy for the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves a two-step sequence:

  • Construction of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core.

  • Formylation at the C3 position of the pyrrole ring.

This approach allows for the efficient installation of the desired functional groups on the 7-azaindole scaffold.

Part 1: Synthesis of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 4-methoxy-7-azaindole core can be achieved through various methods, with one common route starting from a substituted pyridine derivative. A plausible pathway involves the N-oxidation of 7-azaindole, followed by halogenation and subsequent nucleophilic substitution with methoxide.

A patent describes a method for preparing 4-substituted-7-azaindoles.[8] This involves the N-oxidation of 7-azaindole, followed by reaction with a phosphorus oxyhalide (e.g., POCl₃) to introduce a halogen at the 4-position. The resulting 4-halo-7-azaindole can then undergo nucleophilic substitution with sodium methoxide in a solvent like DMF to yield 4-methoxy-7-azaindole.[8]

Diagram of the Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

Synthesis_of_4_methoxy_7_azaindole 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Oxidation 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole-N-oxide->4-Chloro-7-azaindole POCl3 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-Chloro-7-azaindole->4-Methoxy-1H-pyrrolo[2,3-b]pyridine NaOMe, DMF Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent 4-Methoxy-7-azaindole 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Iminium_Intermediate Iminium Ion Intermediate 4-Methoxy-7-azaindole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde_Product 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Iminium_Intermediate->Aldehyde_Product H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: A Practical Guide

The following is a representative, detailed experimental protocol for the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, synthesized from the available literature.

Step 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Materials: 4-Chloro-7-azaindole, sodium methoxide (NaOMe), N,N-dimethylformamide (DMF), ethyl acetate, water, brine.

  • Procedure:

    • To a solution of 4-chloro-7-azaindole in DMF, add sodium methoxide at room temperature.

    • Heat the reaction mixture to 110-130 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). [8] 3. After completion, cool the reaction to room temperature and remove the DMF under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine. [8] Step 2: Vilsmeier-Haack Formylation

  • Materials: 4-methoxy-1H-pyrrolo[2,3-b]pyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring to pre-form the Vilsmeier reagent.

    • To this mixture, add a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine in DMF or another suitable solvent like dichloroethane. [9] 3. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-90 °C), monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Data Summary

StepReactantsReagentsSolventTemperatureKey Considerations
1 4-Chloro-7-azaindoleSodium methoxideDMF110-130 °CAnhydrous conditions are important.
2 4-Methoxy-7-azaindolePOCl₃, DMFDMF/DCE0 °C to 90 °CSlow addition of POCl₃ to DMF. Careful quenching on ice.

Conclusion and Future Outlook

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a crucial process for the development of novel pharmaceuticals based on the 7-azaindole scaffold. The two-step approach, involving the construction of the methoxy-substituted core followed by a Vilsmeier-Haack formylation, is a robust and reliable method. Understanding the nuances of each step, from reagent choice to reaction conditions, is paramount for achieving high yields and purity. As the demand for innovative therapeutics continues to grow, the efficient and scalable synthesis of such key intermediates will remain a vital area of research for chemists in the pharmaceutical industry. Further investigations may focus on developing more environmentally friendly, one-pot procedures or employing catalytic methods to streamline the synthesis.

References

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 122379-63-9.
  • J&K Scientific. (n.d.). 4-Methoxy-7-azaindole-2-carbaldehyde, 97% | 290333-01-6.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • MolCore. (n.d.). 1190311-20-6 | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed. (n.d.).
  • MDPI. (2021, April 11).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • ResearchGate. (2026, February 7).
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 7-Azaindole-3-carboxaldehyde 97 4649-09-6.

Sources

Foundational

Electronic Profiling and Synthetic Utility of C4-Methoxy-7-Azaindoles

This guide provides a comprehensive technical analysis of C4-methoxy substituted 7-azaindoles, tailored for researchers in medicinal chemistry and drug discovery. Technical Whitepaper | Version 1.0 Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of C4-methoxy substituted 7-azaindoles, tailored for researchers in medicinal chemistry and drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. Substitution at the C4 position with a methoxy group (C4-OMe) introduces a critical electronic perturbation that modulates the basicity of the N7 nitrogen, alters the dipole moment, and influences the lipophilic profile. This guide dissects the electronic consequences of this substitution, providing a rational basis for its application in optimizing binding affinity and pharmacokinetic properties.

Electronic Architecture & Physicochemical Properties

Structural Orientation and Numbering

To understand the electronic effects, the IUPAC numbering of the fused system must be strictly defined:

  • N1: Pyrrole nitrogen (H-bond donor).

  • C3: Primary site of electrophilic aromatic substitution (

    
    ).
    
  • C4: The position on the pyridine ring adjacent to the bridgehead C3a.

  • N7: Pyridine nitrogen (H-bond acceptor).

The "Para-Like" Resonance Effect

The C4-methoxy group exerts a profound electronic effect on the pyridine ring. Although 7-azaindole is a fused system, the relationship between C4 and N7 mimics the para relationship in 4-methoxypyridine.

  • Resonance Donation (+M Effect): The oxygen lone pair of the methoxy group donates electron density into the

    
    -system. A key resonance contributor places a formal negative charge directly on N7 .
    
  • Inductive Withdrawal (-I Effect): The electronegative oxygen withdraws electron density through the

    
    -framework, but this is overwhelmed by the resonance effect in the 
    
    
    
    -system.

Impact on N7 Basicity: The parent 7-azaindole has a pKa of approximately 4.6 (conjugate acid). The strong +M effect of the C4-OMe group significantly increases the electron density at N7, raising the pKa.

  • Estimated pKa (C4-OMe-7-azaindole): ~6.0 – 6.4

  • Medicinal Consequence: This increased basicity makes N7 a stronger hydrogen bond acceptor, potentially strengthening the interaction with the "hinge region" backbone NH groups in kinase active sites.

Molecular Electrostatics Visualization

The following diagram illustrates the electron density flow from the C4-methoxy group to the N7 acceptor site.

Resonance cluster_0 Electronic Resonance Flow cluster_1 Physicochemical Impact OMe Methoxy (C4-OMe) Lone Pair Donor C4 C4 Position (π-System Entry) OMe->C4 +M Effect (Strong) N7 N7 Nitrogen (Electron Sink/Acceptor) C4->N7 Resonance Delocalization Basicity Increased pKa (~4.6 → ~6.0) N7->Basicity H_Bond Enhanced H-Bond Acceptor Strength N7->H_Bond

Caption: Resonance delocalization from C4-OMe increases electron density at N7, enhancing basicity and H-bond acceptor capability.

Synthetic Protocols

Synthesis of C4-methoxy-7-azaindole is rarely direct. The most robust route utilizes the "N-oxide activation" strategy to install a leaving group (Cl or Br) at C4, followed by nucleophilic aromatic substitution (


).
Route: N-Oxide Activation & Substitution

This protocol avoids the use of unstable starting materials and scales well.

Step 1: N-Oxidation [1][2]

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in EtOAc or DCM.

  • Mechanism: Electrophilic attack of oxygen on the lone pair of N7.

  • Outcome: Formation of 7-azaindole-N-oxide.[1][2]

Step 2: Chlorination (Reissert-Henze type reaction)

  • Reagents:

    
     (Phosphorus oxychloride), neat or in 
    
    
    
    .
  • Conditions: Reflux.

  • Mechanism: Activation of the N-oxide oxygen by

    
    , followed by nucleophilic attack of chloride at C4 (the most electrophilic position due to activation).
    
  • Product: 4-chloro-7-azaindole.[1][2][3]

Step 3: Methoxylation (


) 
  • Reagents: NaOMe (Sodium methoxide) in MeOH.

  • Conditions: Sealed tube, 100-120°C (Microwave acceleration possible).

  • Mechanism: The 4-chloro substituent is activated for displacement by the electron-deficient pyridine ring (N7 acts as an electron sink).

  • Product: 4-methoxy-7-azaindole.[1][2][4]

Experimental Protocol Summary Table
StepReactantReagentSolventTemp/TimeKey Observation
1 7-Azaindolem-CPBA (1.2 eq)EtOAc0°C to RT, 4hPrecipitate forms (N-oxide)
2 N-oxide Interm.[1][5]POCl3 (5 eq)-Reflux, 6hSolution darkens; quench carefully
3 4-Cl-7-AzaindoleNaOMe (5 eq)MeOH110°C, 12hConversion requires heat; monitor by LCMS

Reactivity & Functionalization[7]

Electrophilic Aromatic Substitution ( )

Despite the electron-withdrawing pyridine ring, the fused pyrrole ring makes 7-azaindoles electron-rich.

  • Site of Attack: C3 is the exclusive site for electrophilic attack (halogenation, formylation, Friedel-Crafts).

  • C4-OMe Effect: The C4-methoxy group sterically hinders the C3 position slightly but electronically activates the entire system.

  • Protocol Note: When iodinating C3 (e.g., with NIS), the reaction is faster for 4-methoxy-7-azaindole than for the 4-chloro analog due to the +M effect.

Lithiation and C2 Functionalization

To functionalize C2, a directing group (e.g., N-SEM or N-Boc) is required.

  • Reagent: n-BuLi or LDA at -78°C.

  • Selectivity: Lithiation occurs exclusively at C2.

  • C4-OMe Effect: The methoxy group at C4 can coordinate with Lithium (Directed Ortho Metalation - DoM effect), potentially stabilizing the C3-lithio species if C2 is blocked, but C2 is kinetically preferred.

Medicinal Chemistry Applications

Kinase Inhibitor Binding Mode

In ATP-competitive inhibitors, the 7-azaindole core mimics the adenine ring of ATP.

  • Hinge Interaction:

    • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

    • N7: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge NH.

  • Role of C4-OMe:

    • Electronic: Strengthens the N7...H-N(hinge) bond.

    • Solubility: Increases aqueous solubility compared to a methyl or chloro substituent due to the ether oxygen's polarity.

    • Metabolic Liability: The O-methyl group is a potential site for CYP450-mediated O-demethylation. This must be assessed in metabolic stability assays (microsomal stability).

Decision Logic for SAR

Use the following logic flow to determine if C4-OMe is the correct substituent for your lead series:

SAR_Logic Start Lead Optimization: 7-Azaindole Core Check_N7 Is N7 H-bond too weak? Start->Check_N7 Check_Sol Is Solubility limiting? Check_N7->Check_Sol Yes Action_Cl Install C4-Cl or C4-CN Check_N7->Action_Cl No (Need -I effect) Check_Met Is O-dealkylation a risk? Check_Sol->Check_Met Yes (Need Polarity) Action_CF3 Install C4-CF3 Check_Sol->Action_CF3 No (Need Lipophilicity) Action_OMe Install C4-OMe Check_Met->Action_OMe Low Risk Check_Met->Action_Cl High Risk

Caption: SAR decision tree for selecting C4 substituents based on potency, solubility, and metabolic stability requirements.

References

  • Synthesis and Reactivity: Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry 67.11 (2002): 3924-3926.

  • Kinase Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39.

  • Electronic Properties of Azaindoles: Popelier, P. L. A., et al. "Electronic properties of the azaindoles." Journal of Physical Chemistry A 108.40 (2004): 8263-8270.

  • pKa Estimation & Heterocycles:Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Edition.

Sources

Exploratory

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Technical Guide & Synthesis Protocol

Executive Summary 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-48-7), also known as 4-methoxy-7-azaindole-3-carboxaldehyde, is a critical heterocyclic intermediate in the design of ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-48-7), also known as 4-methoxy-7-azaindole-3-carboxaldehyde, is a critical heterocyclic intermediate in the design of ATP-competitive kinase inhibitors.[1] Its 7-azaindole core serves as a bioisostere for the purine ring system found in adenosine triphosphate (ATP), making it a privileged scaffold in oncology and immunology drug discovery.

This guide provides a rigorous technical breakdown of the compound's properties, a self-validating synthesis protocol via the Vilsmeier-Haack reaction, and an analysis of its structural utility in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Property Specification
IUPAC Name 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 4-Methoxy-7-azaindole-3-carboxaldehyde
CAS Number 1190314-48-7
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES COC1=C2C(NC=C2C=O)=NC=C1
InChI Key Derived from structure
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: Vilsmeier-Haack Formylation[2][7][8][9]

The most robust route to 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the formylation of the precursor 4-methoxy-7-azaindole using the Vilsmeier-Haack reagent. This method is preferred over Reimer-Tiemann or Duff reactions due to its high regioselectivity for the electron-rich C3 position.

Reaction Logic & Mechanism

The 7-azaindole ring is electron-rich at the C3 position, similar to indole. However, the pyridine nitrogen at N7 exerts an electron-withdrawing effect, making the ring less reactive than a standard indole. The C4-methoxy substituent is crucial here: it acts as an electron-donating group (EDG) via resonance, re-activating the pyrrole ring and directing the electrophilic attack specifically to C3.

Key Mechanistic Steps:

  • Activation: In situ formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.

  • Substitution: Electrophilic attack of the chloroiminium ion at the C3 position of the 4-methoxy-7-azaindole.

  • Hydrolysis: The resulting iminium salt is hydrolyzed under basic conditions to yield the free aldehyde.

Visualized Workflow (DOT Diagram)

G Precursor 4-Methoxy-7-azaindole (CAS 122379-63-9) Intermediate C3-Iminium Salt Precursor->Intermediate Electrophilic Attack (0°C to RT) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate In-situ generation Hydrolysis Hydrolysis (aq. NaOAc or NaOH) Intermediate->Hydrolysis Quench Product Target Aldehyde (CAS 1190314-48-7) Hydrolysis->Product Precipitation

Caption: Step-wise synthesis pathway via Vilsmeier-Haack formylation.

Validated Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • 4-Methoxy-7-azaindole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5-10 volumes)

  • Ice water / Saturated Sodium Acetate (NaOAc)

Step-by-Step Procedure:

  • Reagent Formation: In a dry round-bottom flask under argon, cool anhydrous DMF (10 mL per gram of substrate) to 0°C.

  • Addition: Dropwise add POCl₃ (1.2 eq) to the DMF over 15 minutes. Stir for 30 minutes at 0°C to ensure formation of the white chloroiminium salt precipitate/suspension.

  • Substrate Introduction: Dissolve 4-methoxy-7-azaindole in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (System: 5% MeOH in DCM). If conversion is slow, heat to 60°C for 2-4 hours. Note: The 4-methoxy group activates the ring, so mild heating is usually sufficient compared to unsubstituted 7-azaindoles.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice. The solution will be acidic.

  • Hydrolysis: Neutralize and hydrolyze the iminium intermediate by adding saturated aqueous NaOAc or 2N NaOH dropwise until pH ~8-9. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 1 hour. Filter the solid, wash with copious water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structural Characterization & Quality Control

To validate the identity of CAS 1190314-48-7, the following spectral signatures must be confirmed.

Method Expected Diagnostic Signals
¹H NMR (DMSO-d₆) Aldehyde: Singlet at δ ~9.8 - 10.0 ppm.NH: Broad singlet at δ ~12.0 - 12.5 ppm.Methoxy: Singlet at δ ~3.9 - 4.0 ppm.Aromatic: Two doublets for the pyridine ring protons (C5-H, C6-H) and one singlet for the C2-H.
LC-MS [M+H]⁺: 177.18 m/z.
IR Spectroscopy C=O Stretch: Strong band at ~1650-1670 cm⁻¹ (conjugated aldehyde).NH Stretch: Broad band at ~3200-3400 cm⁻¹.

Applications in Drug Discovery[9]

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold is a high-value intermediate for "Fragment-Based Drug Design" (FBDD).

Kinase Hinge Binding

The 7-azaindole core mimics the purine base of ATP. The N1 (pyrrole nitrogen) and N7 (pyridine nitrogen) form a bidentate hydrogen bond donor-acceptor motif that binds to the "hinge region" of kinase enzymes (e.g., JAK, TRK, or Aurora kinases).

The Role of the 4-Methoxy Group[5][10]
  • Steric Occlusion: The methoxy group at C4 occupies a specific hydrophobic pocket in the ATP binding site, often improving selectivity against off-target kinases that lack space in this region.

  • Electronic Modulation: It increases electron density on the ring, strengthening the N1-H hydrogen bond donor capability.

Reductive Amination Pathway

The C3-aldehyde is rarely the final endpoint. It serves as a "handle" for further diversification, most commonly via reductive amination to introduce solubilizing groups (e.g., piperazines, morpholines).

SAR Core 4-Methoxy-7-azaindole-3-CHO (Scaffold) Hinge Hinge Region Binding (N1 donor / N7 acceptor) Core->Hinge Primary Interaction Selectivity Selectivity Filter (4-OMe fills hydrophobic pocket) Core->Selectivity Steric Fit Diversification Reductive Amination (Aldehyde -> Amine) Core->Diversification Library Generation

Caption: Medicinal chemistry utility of the scaffold.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[4][5][6][7][2][3][8][9][10][11][12][13]

    • Source:

  • Synthesis of 7-Azaindole Derivatives

    • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole Derivatives. The Journal of Organic Chemistry.[3]

    • Source:

  • Kinase Inhibitor Design using 7-Azaindoles

    • Zhang, M., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5][7] ChemRxiv.[5][7]

    • Source:

  • Compound Identification (CAS 1190314-48-7)

    • Alfa Chemistry Product Catalog: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[14][15]

    • Source:

Sources

Foundational

Reactivity Profile of the Aldehyde Group in 7-Azaindole Derivatives

[1] Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for both indole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for both indole and purine systems.[1] Its significance lies in its ability to mimic the hydrogen-bonding motifs of ATP's adenine ring, making it a cornerstone in the design of kinase inhibitors (e.g., Vemurafenib).

The introduction of an aldehyde group at the C-3 position (7-azaindole-3-carboxaldehyde ) creates a versatile electrophilic handle. Unlike its indole counterpart, the reactivity of this aldehyde is heavily modulated by the electron-withdrawing nature of the pyridine nitrogen (N-7). This guide provides a comprehensive technical analysis of this functional group's reactivity, tailored for synthetic application.[2]

Electronic Landscape & Structural Analysis

The presence of the nitrogen atom at position 7 fundamentally alters the electronic properties of the ring system compared to indole:

  • Acidity (N-1 Proton): 7-Azaindole is significantly more acidic (

    
    ) than indole (
    
    
    
    ). The electron-deficient pyridine ring stabilizes the conjugate base (anion) through inductive and mesomeric withdrawal.
  • Electrophilicity (C-3 Aldehyde): The electron-withdrawing effect of the pyridine ring decreases the electron density of the pyrrole ring. However, it increases the electrophilicity of the C-3 formyl carbon, making it more susceptible to nucleophilic attack (e.g., in condensation reactions) compared to indole-3-carboxaldehyde.

  • Coordination Chemistry: The N-7 (acceptor) and N-1 (donor) atoms form a bidentate motif capable of high-affinity binding to metal centers or biological targets (e.g., the hinge region of kinases).

Synthesis of 7-Azaindole-3-Carboxaldehyde[1][4][5][6][7]

The most robust method for introducing the aldehyde functionality is the Vilsmeier-Haack reaction . Due to the electron-deficient nature of the 7-azaindole ring compared to indole, the reaction often requires strictly anhydrous conditions and elevated temperatures to ensure complete conversion.

Protocol 1: Vilsmeier-Haack Formylation

Objective: Regioselective formylation at the C-3 position.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    , 1.2–1.5 equiv)
    
  • N,N-Dimethylformamide (DMF, 5–10 equiv, solvent/reagent)

  • Ice/Water & NaOH (for hydrolysis/neutralization)

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried flask under inert atmosphere (

    
     or Ar), cool anhydrous DMF to 0°C. Add 
    
    
    
    dropwise over 15–20 minutes. Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt). Caution: Exothermic.
  • Substrate Addition: Dissolve 7-azaindole in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. (Note: Higher temperature is required vs. indole due to reduced nucleophilicity of the C-3 position).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour slowly onto crushed ice.

  • Neutralization: Adjust pH to ~8–9 using 5N NaOH or saturated

    
    . The product typically precipitates as a solid.
    
  • Isolation: Filter the precipitate, wash with copious water, and dry. Recrystallize from ethanol/water if necessary.

Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism specific to the 7-azaindole core.

VilsmeierHaack Start 7-Azaindole Intermediate Iminium Ion Intermediate (C-3) Start->Intermediate Electrophilic Attack (80-90°C) Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagent->Intermediate + Hydrolysis Hydrolysis (Base/H2O) Intermediate->Hydrolysis Quench Product 7-Azaindole-3- Carboxaldehyde Hydrolysis->Product Elimination of Dimethylamine

Caption: Vilsmeier-Haack pathway. The electron-deficient pyridine ring necessitates thermal activation for the initial electrophilic attack.

Reactivity Profile

A. Nucleophilic Addition-Elimination (Condensations)

The C-3 aldehyde is a potent electrophile. The most critical application in drug discovery is the Knoevenagel Condensation , used to link the azaindole core to other pharmacophores via an alkene bridge.

Protocol 2: Knoevenagel Condensation

Objective: Synthesis of 3-vinyl-7-azaindole derivatives (e.g., with malononitrile or cyanoacetate).

Reagents:

  • 7-Azaindole-3-carboxaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)

  • Base Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for acid-base catalysis)
    
  • Solvent: Ethanol or Toluene (reflux)

Methodology:

  • Setup: Mix aldehyde and active methylene in Ethanol (0.5 M concentration).

  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat to reflux for 2–4 hours. The product often precipitates upon cooling.

  • Self-Validation: Monitor by TLC. The disappearance of the aldehyde spot and appearance of a highly conjugated (often fluorescent) spot indicates success.

  • Workup: Filter the solid. If no precipitate, evaporate solvent and recrystallize.

Schiff Base Formation: Reaction with primary amines (anilines, hydrazines) yields imines. Due to the N-7 nitrogen, these imines can act as tridentate ligands if the amine component also contains a donor atom, useful for metallodrug design.

B. Redox Transformations[8]
  • Oxidation: The aldehyde can be oxidized to 7-azaindole-3-carboxylic acid .

    • Reagents: Sodium chlorite (

      
      ), 
      
      
      
      , and 2-methyl-2-butene (scavenger) in t-BuOH/Water (Pinnick Oxidation). This mild method avoids chlorination of the electron-rich pyrrole ring which can occur with harsher oxidants like
      
      
      .
  • Reduction: Reduction to (7-azaindol-3-yl)methanol .

    • Reagents: Sodium borohydride (

      
      ) in Methanol at 0°C.
      
    • Note: The resulting alcohol is a versatile intermediate but can be unstable under acidic conditions, prone to polymerization via an aza-fulvene-like intermediate.

C. C-H Activation & Metal Coordination

The aldehyde group can direct C-H activation at the C-2 position (via imine directing groups), but the inherent coordination chemistry of the 7-azaindole core is dominant.

  • C-2 Functionalization: The acidity of the C-2 proton allows for lithiation (using n-BuLi) if the N-1 is protected. However, the aldehyde must be protected (e.g., as an acetal) to prevent nucleophilic attack by the lithiating agent.

Quantitative Data Summary

Reaction TypeReagentsConditionsTypical YieldKey Consideration
Formylation

, DMF
90°C, 4-6h75-85%Requires heat due to deactivated ring.
Condensation Malononitrile, PiperidineEtOH, Reflux85-95%Product precipitates; high purity.
Oxidation

,

RT, 2h80-90%Use scavenger to prevent ring chlorination.
Reduction

, MeOH
0°C to RT90-95%Alcohol sensitive to strong acid.

Applications in Drug Discovery[2][3][9][10]

The 7-azaindole-3-carboxaldehyde is a precursor to "hinge-binder" motifs in kinase inhibitors.

Workflow: Synthesis of a Kinase Inhibitor Scaffold

  • Condensation: Aldehyde + Aryl Acetonitrile

    
     Acrylonitrile derivative.
    
  • Cyclization: Reaction with hydrazine/guanidine to form pyrimidines or pyrazoles fused/linked to the azaindole.

  • Binding Mode: The N-7 (acceptor) and N-1 (donor) mimic the Adenine N-1 and

    
     of ATP.
    

ReactivityFlow Aldehyde 7-Azaindole-3-CHO (Central Hub) Acid Carboxylic Acid (Pinnick Ox) Aldehyde->Acid Oxidation Alcohol Alcohol (NaBH4 Red) Aldehyde->Alcohol Reduction Imine Schiff Base / Imine (R-NH2) Aldehyde->Imine Condensation Alkene Vinyl Derivative (Knoevenagel) Aldehyde->Alkene C-C Bond Formation Drug Kinase Inhibitor (e.g., Vemurafenib Analog) Imine->Drug Reductive Amination Alkene->Drug Cyclization/Coupling

Caption: Synthetic divergence from the aldehyde hub. The Knoevenagel pathway (green) is critical for extending the carbon skeleton in drug synthesis.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis . NBInno. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . National Institutes of Health (PMC). Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines . National Institutes of Health (PMC). Available at: [Link]

  • Study of 7-azaindole in its first four singlet states . Journal of Chemical Physics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack reaction

Application Note: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction Executive Summary This application note details the optimized protocol for the regioselective C3-formylation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

Executive Summary

This application note details the optimized protocol for the regioselective C3-formylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (4-methoxy-7-azaindole) to generate 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This transformation utilizes the Vilsmeier-Haack reaction , a cornerstone method in medicinal chemistry for functionalizing electron-rich heterocycles.[1]

The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors). The introduction of an aldehyde at the C3 position provides a critical handle for downstream diversification via reductive amination, Horner-Wadsworth-Emmons olefination, or condensation reactions. While 7-azaindoles are generally less reactive toward electrophilic aromatic substitution (EAS) than indoles due to the electron-deficient pyridine ring, the presence of the 4-methoxy group acts as a strong activating group, facilitating reaction at C3 while potentially introducing steric constraints that require precise thermal control.

Scientific Background & Mechanism

Substrate Analysis
  • Electronic Effects: The pyridine nitrogen (N7) withdraws electron density, deactivating the pyrrole ring toward EAS compared to standard indole. However, the methoxy group at C4 donates electron density into the π-system. Through resonance, this donation specifically enhances the nucleophilicity of C3 (via the C3a bridgehead), counteracting the deactivating effect of the pyridine ring.

  • Steric Effects: The C4-methoxy group is in the peri-position relative to C3. This proximity creates a steric clash with the incoming Vilsmeier reagent (chloroiminium salt), necessitating optimized temperature profiles to overcome the activation energy barrier without causing decomposition.

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent in situ from DMF and POCl₃, followed by nucleophilic attack from the C3 position of the azaindole.

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Chloroiminium Salt (Vilsmeier Reagent) Reagents->VH_Reagent 0°C, Exothermic Intermediate_1 C3-Iminium Intermediate VH_Reagent->Intermediate_1 + Substrate Electrophilic Attack Substrate 4-Methoxy-7-azaindole Substrate->Intermediate_1 Hydrolysis Aqueous Hydrolysis (Base) Intermediate_1->Hydrolysis Quench Product 3-Carbaldehyde Product Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 7-azaindole.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]RoleHazards
4-Methoxy-7-azaindole 148.161.0SubstrateIrritant
Phosphorus Oxychloride (POCl₃) 153.331.5 - 2.0Electrophile SourceCorrosive, Water Reactive
N,N-Dimethylformamide (DMF) 73.095.0 - 10.0Solvent/ReagentReprotoxic, Hepatotoxic
Sodium Bicarbonate (sat. aq.) 84.01ExcessQuench BaseIrritant
Ethyl Acetate 88.11N/AExtraction SolventFlammable
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Charge an oven-dried round-bottom flask (RBF) with anhydrous DMF (5-10 volumes relative to substrate).

  • Cool the flask to 0 °C using an ice/water bath.

  • Add POCl₃ (1.5 equiv.) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Critical Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C to prevent thermal decomposition of the reagent (which can darken the solution and reduce yield).

  • Stir at 0 °C for 30 minutes. A white precipitate or viscous suspension (the chloroiminium salt) may form.

Step 2: Substrate Addition

  • Dissolve 4-methoxy-7-azaindole (1.0 equiv.) in a minimum amount of anhydrous DMF (1-2 volumes).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Step 3: Reaction Phase

  • Monitor the reaction by LC-MS or TLC.

    • Decision Point: If conversion is slow at RT (due to steric hindrance at C3), heat the reaction mixture to 60–80 °C for 2–4 hours.

    • Note: The 4-methoxy group activates the ring, so extreme temperatures (>100 °C) are rarely needed and may promote side reactions (e.g., demethylation or chlorination).

  • Reaction is complete when the starting material (M+H = 149) is consumed and the iminium intermediate (often visible as a polar spot or specific MS mass) is formed.

Step 4: Hydrolysis & Workup

  • Cool the reaction mixture to RT (if heated).

  • Pour the reaction mixture slowly onto crushed ice (approx. 10 volumes) with vigorous stirring.

  • Neutralize the solution (pH 7–8) by slow addition of saturated aqueous NaHCO₃ or 2M NaOH.

    • Safety: Evolution of CO₂ will occur if using bicarbonate. Add slowly.

    • Observation: The product usually precipitates as a solid upon neutralization.[1]

  • Stir the aqueous suspension for 1–2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Step 5: Isolation

  • If solid precipitates: Filter the solid, wash with copious water, and dry under vacuum.

  • If no precipitate: Extract with Ethyl Acetate (3 x 10 vol). Wash combined organics with LiCl (5% aq.) to remove residual DMF, then brine. Dry over Na₂SO₄ and concentrate.

Step 6: Purification

  • Recrystallization from Methanol/Water or flash column chromatography (DCM/MeOH gradient) is typically sufficient.

  • Target Data: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[3] Expected MS (ESI): m/z 177.06 [M+H]⁺.

Critical Parameters & Troubleshooting

ParameterImpactOptimization Strategy
Temperature Balance between rate and purity.Start at RT.[2][4][5][6] Only heat to 60°C if conversion <50% after 2h. High heat (>90°C) may cause chlorination at C3 or C5.
Moisture Destroys POCl₃ and Vilsmeier reagent.Use strictly anhydrous DMF and glassware.
Stoichiometry Excess POCl₃ drives reaction but complicates quench.Use 1.5–2.0 equiv. Large excess is unnecessary due to activation by -OMe.
N-Protection Free NH can be formylated reversibly.Usually unnecessary. The N-formyl group (if formed) hydrolyzes during the basic workup.[7] If yields are low, protect N1 with Tosyl or SEM prior to VH.

Common Failure Mode: N-Formylation vs. C-Formylation If the product isolated is the N-formyl species (aldehyde on nitrogen), the hydrolysis step was insufficient or the C3 position was too sterically hindered.

  • Fix: Increase reaction temperature during the electrophilic attack phase (Step 3) to overcome the steric barrier at C3, and ensure the quench (Step 4) is basic (pH > 9) and stirred long enough to cleave the N-formyl group.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000).[8] The Vilsmeier–Haack Reaction.[1][2][5][7][8][9][10][11][12] Organic Reactions, 49, 1–330. Link

  • 7-Azaindole Reactivity: Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry, 67(7), 2345–2347. Link

  • Formylation of Electron-Rich Heterocycles: Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction.[1][2][5][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777–794. Link

  • Synthesis of 4-substituted-7-azaindoles: Thibault, C., et al. (2009). Efficient synthesis of 4-substituted 7-azaindoles. Tetrahedron Letters, 50(13), 1470-1472. Link

  • Catalog Verification: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-48-7). Chemikart. Link

Sources

Application

reductive amination protocols for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Technical Application Note: Optimized Reductive Amination Strategies for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Introduction & Substrate Analysis The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Reductive Amination Strategies for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Introduction & Substrate Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The specific substrate, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , presents unique synthetic challenges compared to the unsubstituted parent heterocycle.[2]

Chemo-Structural Challenges:

  • Electronic Deactivation: The C4-methoxy group is a strong electron-donating group (EDG).[2] Through resonance, it increases electron density in the pyrrole ring, stabilizing the C3-carbonyl and rendering the aldehyde carbon less electrophilic. This often necessitates Lewis acid activation or extended reaction times for imine formation.[2]

  • Steric Hindrance: The C4-methoxy group creates a localized steric field adjacent to the C3-aldehyde.[2] While not blocking the site entirely, it can impede the trajectory of bulky secondary amines.

  • Solubility: The 7-azaindole core is rigid and polar (H-bond donor at N1, acceptor at N7).[2] The 4-methoxy group adds lipophilicity, but solubility in non-polar solvents (e.g., pure DCM) can still be limiting.

Mechanistic Workflow & Decision Logic

Successful reductive amination relies on the equilibrium formation of an imine/iminium species followed by irreversible hydride transfer.[2]

Figure 1: Method Selection Decision Tree

ReductiveAminationLogic Start Substrate: 4-OMe-7-Azaindole-3-CHO AmineType Analyze Amine Partner Start->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine (Unhindered) AmineType->Secondary Hindered Hindered / Weak Nucleophile AmineType->Hindered MethodA Method A: STAB / AcOH (Standard Protocol) Primary->MethodA Alternative MethodC Method C: MeOH / Picoline-Borane (Green / Mild) Primary->MethodC Preferred Secondary->MethodA Standard MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activation) Hindered->MethodB Required

Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics and nucleophilicity.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Best for: Secondary amines (e.g., morpholine, piperazine) and simple primary amines.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes appreciably, allowing for "one-pot" execution. Acetic acid is critical here to protonate the intermediate carbinolamine, facilitating water elimination to the iminium ion, which is the active species for reduction.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 – 2.0 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB), 1.5 equiv

Step-by-Step:

  • Imine Formation: In a dry vial, suspend the aldehyde (1.0 equiv) in DCE (0.1 M concentration). Add the amine (1.1 equiv) and AcOH (1.5 equiv).

    • Note: If the aldehyde does not dissolve, add small amounts of THF or MeOH until clear.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS.[2] You may not see the imine peak (unstable), but ensure the aldehyde isn't degrading.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Dilute with DCM. Add saturated aqueous NaHCO₃ slowly (gas evolution!).[2]

  • Workup: Separate phases. Extract aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar product.[2] Dry over Na₂SO₄ and concentrate.

Method B: Titanium-Mediated Protocol

Best for: Sterically hindered amines, anilines, or when Method A fails.

Rationale: The 4-methoxy group reduces the electrophilicity of the aldehyde.[2] Titanium(IV) isopropoxide acts as a strong Lewis acid/water scavenger, forcing the equilibrium toward the imine even with poor nucleophiles.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv

  • Reductant: Sodium Borohydride (NaBH₄): 2.0 equiv

  • Solvent: THF (anhydrous) and MeOH

Step-by-Step:

  • Complexation: In a dry flask under N₂, mix aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (minimal volume).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) via syringe.[2]

  • Imine Formation: Stir at RT (or 50°C for very hindered amines) for 6–12 hours.

    • Visual Cue: Solution often turns yellow/orange/red.[2]

  • Reduction: Cool the mixture to 0°C. Dilute with MeOH (equal volume to THF).

    • Critical: Do not add NaBH₄ directly to the Ti-complex without MeOH; the reaction requires a protic source for the hydride transfer mechanism.[2]

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise (exothermic). Stir for 2 hours while warming to RT.

  • Quench: Add 1N NaOH or Rochelle's salt solution to precipitate titanium salts. Stir vigorously until a white suspension forms. Filter through Celite.[2]

Method C: Green/Mild Protocol (Picoline-Borane)

Best for: Acid-sensitive substrates or high-throughput parallel synthesis.[2]

Rationale: 2-Picoline-borane complex is stable, solid, and environmentally benign compared to cyanoborohydride.[2] It works well in MeOH/AcOH mixtures.[2]

Step-by-Step:

  • Dissolve aldehyde and amine (1.0 : 1.0 equiv) in MeOH/AcOH (9:1).

  • Add 2-Picoline-borane (1.2 equiv).

  • Stir at RT overnight.

  • Evaporate solvent; take up in EtOAc, wash with NaHCO₃.[2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) 4-OMe deactivation or steric hindrance.Switch to Method B (Titanium). Heat imine formation step to 60°C.
Aldehyde Reduction (Alcohol forms) Reducing agent added too early or too active.[2]Ensure 1h pre-stir with AcOH.[2] Use STAB instead of NaCNBH₃. Avoid NaBH₄ in direct mix.[2]
Low Solubility Rigid azaindole scaffold.[2]Use DCM/MeOH (4:1) or THF as solvent.[2]
Product stuck in Aqueous Product is amphoteric/polar.[2]Use "salting out" (NaCl) and extract with DCM:IPA (3:1) or CHCl₃:IPA (3:1) .

Mechanistic Visualization

Figure 2: Electronic Effects & Reaction Pathway

Mechanism cluster_effect 4-OMe Effect Aldehyde 4-OMe-7-Azaindole-3-CHO (Substrate) Activation Activation (AcOH or Ti-Lewis Acid) Aldehyde->Activation + Amine Imine Iminium Intermediate (Sterically Crowded) Activation->Imine - H2O Reduction Hydride Transfer (STAB/Borohydride) Imine->Reduction Product C3-Amine Product Reduction->Product

Caption: The 4-methoxy group stabilizes the starting aldehyde and crowds the transition state, necessitating acid catalysis for efficient iminium generation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[2] Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132. Link

  • Burckhardt, S. "Synthesis of Azaindoles."[2] Synlett, no.[2] 18, 2003, pp. 2923-2924. (General reference for azaindole reactivity). Link

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane in Methanol."[2] Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906. Link

Sources

Method

Application Note: Functionalization of 4-Methoxy-7-azaindole-3-carbaldehyde

Executive Summary & Strategic Significance The 4-methoxy-7-azaindole-3-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for the development of ATP-competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The 4-methoxy-7-azaindole-3-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors).

The 7-azaindole core serves as a bioisostere for purine and indole, offering improved aqueous solubility and distinct hydrogen-bonding motifs (N7 acceptor / N1 donor). The C3-aldehyde provides a versatile handle for expanding chemical space, while the C4-methoxy group plays a dual role: it modulates the electronic properties of the ring (electron-donating) and serves as a steric gatekeeper, often improving selectivity in protein binding pockets.

This guide details high-fidelity protocols for functionalizing this scaffold, addressing the specific reactivity challenges posed by the electron-rich 4-methoxy substituent.

Structural Analysis & Reactivity Map[1]

The 4-methoxy group significantly alters the reactivity profile compared to the unsubstituted 7-azaindole.[1]

  • Electronic Effect: The C4-methoxy group is a strong electron donor (resonance).[1] This increases electron density at C3, rendering the C3-aldehyde carbonyl less electrophilic than its unsubstituted counterpart. Consequently, condensation reactions (e.g., imine formation) may require stronger activation (Lewis acids or dehydrating agents).

  • Steric Effect: The C4-methoxy group exerts steric pressure on the C3-substituent, potentially twisting the aldehyde out of coplanarity with the aromatic system, which can impact reaction rates and stereoselectivity.

Diagram 1: Strategic Functionalization Vectors

FunctionalizationMap Core 4-Methoxy-7-azaindole- 3-carbaldehyde C3_RedAm C3: Reductive Amination (Kinase Hinge Binders) Core->C3_RedAm 1°/2° Amines NaBH(OAc)3 C3_Olefin C3: Olefination (Wittig/HWE) Core->C3_Olefin Ylides Base N1_Alk N1: Alkylation/Arylation (Solubility/ADME) Core->N1_Alk R-X, Cs2CO3 or Ar-B(OH)2, Cu C2_CH C2: C-H Activation (Directed Lithiation) Core->C2_CH 1. SEM-Cl 2. n-BuLi

Caption: Primary vectors for chemical modification. The C3-aldehyde is the most reactive handle, followed by N1.[1] C2 requires directing groups.

Protocol 1: Optimized Reductive Amination

Application: Synthesis of tertiary amine libraries for kinase hinge binding or solvent-exposed region interactions.

Challenge: The electron-donating 4-OMe group stabilizes the aldehyde, making imine formation sluggish. Standard protocols (MeOH, RT) often stall. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent, followed by a mild reductant.

Reagents & Materials
  • Substrate: 4-methoxy-7-azaindole-3-carbaldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation (Activation):

    • In a flame-dried vial under Argon, dissolve the aldehyde (100 mg, 0.57 mmol) in anhydrous DCM (3 mL).

    • Add the amine (0.68 mmol, 1.2 equiv).[1]

    • Add Ti(OiPr)4 (0.85 mmol, 250 µL) dropwise.[1] Note: The solution may turn slightly yellow/orange.[1]

    • Stir at ambient temperature for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.[1] Crucial: Do not proceed until imine formation is >90%.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH(OAc)3 (1.14 mmol, 2.0 equiv) in one portion.

    • Allow to warm to room temperature and stir for 12 hours (overnight).

  • Workup (Titanium Quench):

    • Critical Step: Quench by adding 1N NaOH (2 mL) or a saturated solution of Rochelle’s Salt (potassium sodium tartrate).[1] Stir vigorously for 30 minutes until the biphasic mixture becomes clear (removal of Ti-emulsions).

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (DCM:MeOH:NH4OH gradient).[1]

Data: Reducing Agent Comparison
ReagentConditionsYield (%)Notes
NaBH3CN MeOH, AcOH, pH 545-60%Slow; residual cyanide toxicity risks.
NaBH4 MeOH, 0°C30-50%Over-reduction to alcohol (side product) is common.
NaBH(OAc)3 DCE, RT65-75%Good, but slow imine formation with 4-OMe.
Ti(OiPr)4 + NaBH4 THF, RT85-92%Recommended. Ti drives imine formation to completion.

Protocol 2: N1-Alkylation & Protection

Application: Modulating solubility or protecting the scaffold for C-H activation.[1]

Challenge: The N1 proton is acidic (pKa ~13), but the N7 nitrogen can compete as a nucleophile (quaternization) if conditions are too harsh or alkyl halides are highly reactive.[1]

Workflow Diagram

NAlkylation cluster_tips Optimization Tips Start Start: 4-OMe-7-azaindole-3-CHO Base Deprotonation: Cs2CO3 (Weak) or NaH (Strong) Start->Base Anion Intermediate: Azaindolyl Anion Base->Anion DMF/ACN 30 min Electrophile Add Electrophile: R-X (0°C to RT) Anion->Electrophile Product Product: N1-Substituted Derivative Electrophile->Product SN2 Reaction Tip1 Avoid MeI (N7 methylation risk). Use Me-Tosylate instead.

Caption: N1-functionalization workflow. Cesium Carbonate is preferred for mild alkylation to prevent N7-quaternization.

Protocol (N1-Protection with SEM group)
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min. Evolution of H2 gas observed.[1]

  • Addition: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv) dropwise.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour into ice water. Extract with EtOAc.[1]

  • Yield: Typically >90%. The SEM group is essential if subsequent C2-lithiation is planned.[1]

Protocol 3: C2-Functionalization (Directed Lithiation)

Application: Introducing substituents at the C2 position to create tri-substituted cores.[1]

Mechanism: The N1-protecting group (SEM or Boc) directs the lithiation to the C2 position via a "Complex Induced Proximity Effect" (CIPE).[1]

  • Substrate: N1-SEM-4-methoxy-7-azaindole (Note: The C3-aldehyde must be protected as an acetal or modified before this step, as n-BuLi will attack the aldehyde. Alternatively, reduce aldehyde to alcohol and protect with TBS).[1]

  • Lithiation:

    • Solvent: Anhydrous THF.

    • Temp: -78°C (Strict control required).

    • Reagent: n-BuLi (1.2 equiv).[1] Add dropwise. Stir for 1 hour at -78°C.

  • Electrophile Trapping: Add electrophile (e.g., MeI, DMF, I2) at -78°C.

  • Warming: Allow to warm slowly to RT.

References

  • Popowycz, F., et al. "The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis." Tetrahedron, 2013. 2

  • Song, J. J., et al. "Organometallic Methods for the Functionalization of 7-Azaindoles." Chemical Society Reviews, 2013. 3

  • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances, 2020. 4

  • Sigma-Aldrich. "Reductive Amination Application Note."[1] 5

  • National Institutes of Health (NIH). "Azaindole Therapeutic Agents."[1] 6[7]

Sources

Application

Application Note: High-Purity Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Abstract & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] It is extensively utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] It is extensively utilized in the development of kinase inhibitors (e.g., JAK, FGFR, and SGK-1 inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket of enzymes.

This Application Note details the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This specific intermediate combines an electron-donating methoxy group at C4 with a reactive aldehyde at C3, serving as a versatile "linchpin" for further diversification via reductive amination or Knoevenagel condensation.

Retrosynthetic Logic

The synthesis is designed around two robust transformations:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installation of the methoxy group at C4 using 4-chloro-7-azaindole. The pyridine nitrogen at N7 renders the C4 position susceptible to nucleophilic attack, eliminating the need for palladium catalysis.
    
  • Vilsmeier-Haack Formylation: Electrophilic substitution at C3. While the pyridine ring generally deactivates the system compared to indole, the introduction of the C4-methoxy group significantly restores electron density to the pyrrole ring, facilitating regioselective C3-formylation.

Reaction Workflow & Mechanism

Synthetic Pathway Visualization

The following diagram outlines the stepwise conversion and the critical intermediate species.

SynthesisWorkflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Step 1: Methoxylation (S_NAr) Start->Step1 NaOMe, MeOH 120°C, 8h Inter 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate) Step1->Inter Step2 Step 2: Vilsmeier-Haack (Formylation) Inter->Step2 POCl3, DMF 0°C to RT Product 4-Methoxy-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde (Target) Step2->Product Hydrolysis

Figure 1: Two-step synthetic route from commercial 4-chloro-7-azaindole.

Experimental Protocols

Step 1: Preparation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Objective: Displacement of the C4-chloride with a methoxide nucleophile.

  • Reagents:

    • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (5.0 equiv)

    • Solvent: Anhydrous Methanol (or DMF for higher boiling point if required)

  • Equipment:

    • Heavy-walled pressure vessel (sealed tube) or autoclave.

    • Oil bath.

Protocol:

  • Charge: To a pressure vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (e.g., 10.0 g, 65.5 mmol).

  • Solvation: Add anhydrous methanol (50 mL) followed by the NaOMe solution (approx. 70 mL of 25% solution).

    • Note: A large excess of alkoxide is required to drive the reaction to completion against the deactivated pyridine ring.

  • Reaction: Seal the vessel and heat to 120°C for 8–12 hours.

    • Safety Check: Ensure the vessel is rated for the pressure generated by methanol at this temperature (~5-6 bar).

  • Workup:

    • Cool the mixture to room temperature (RT).

    • Concentrate in vacuo to remove the bulk of methanol.

    • Dilute the residue with ice-water (200 mL).

    • Adjust pH to ~7-8 using 1N HCl (Caution: Exothermic neutralization).

  • Isolation:

    • The product often precipitates as a beige solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH) if necessary.

Expected Yield: 60–80% Appearance: Off-white to pale yellow solid.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at C3.

  • Reagents:

    • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate from Step 1) (1.0 equiv)

    • Phosphorus Oxychloride (

      
      ) (1.5 – 2.0 equiv)
      
    • N,N-Dimethylformamide (DMF) (5–10 volumes, anhydrous)

  • Equipment:

    • Three-neck round-bottom flask (inert atmosphere:

      
       or Ar).
      
    • Dropping funnel.

    • Ice/Salt bath.

Protocol:

  • Vilsmeier Reagent Formation:

    • Charge anhydrous DMF into the flask and cool to 0°C .

    • Add

      
       dropwise via the addition funnel over 20 minutes. Maintain internal temperature 
      
      
      
      .
    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to RT. Stir for 3–6 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (higher

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (aldehyde).
    • Contingency: If conversion is slow, heat to 40–50°C. The C4-OMe group activates the ring, so high heat is usually unnecessary and may cause tars.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Basify carefully with saturated aqueous

      
       or NaOH (2M) to pH 8–9.
      
    • Critical Step: Stir the basic aqueous slurry for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product typically precipitates.[2] Filter and wash with water.[2][3][4]

    • Recrystallize from MeOH or Acetonitrile.

Expected Yield: 75–90% Appearance: Yellow to tan solid.

Mechanistic Insight: 7-Azaindole Specifics

The Vilsmeier-Haack reaction on 7-azaindoles differs slightly from standard indoles due to the competing basicity of the N7 nitrogen.

Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Attack Electrophilic Attack at C3 Vilsmeier->Attack Substrate 4-Methoxy-7-azaindole Substrate->Attack C4-OMe Activation Intermediate Iminium Salt Species Attack->Intermediate Hydrolysis Base Hydrolysis (pH > 8) Intermediate->Hydrolysis H2O / K2CO3 Final C3-Aldehyde Product Hydrolysis->Final

Figure 2: Mechanistic pathway highlighting the critical hydrolysis step.

Key Insight: The methoxy group at C4 is crucial. In unsubstituted 7-azaindole, the electron-deficient pyridine ring deactivates the pyrrole. The C4-OMe donates electron density (resonance) specifically to the C3 position, significantly enhancing the rate and yield of the formylation compared to the chloro-analog.

Analytical Data Summary

The following data characterizes the expected output for the final compound.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

9.80 – 10.0 ppm (s, 1H)
Aldehyde CHO proton . Distinctive downfield singlet.
1H NMR

12.0 – 12.5 ppm (br s, 1H)
Pyrrole NH . Exchangeable with

.
1H NMR

3.95 – 4.05 ppm (s, 3H)
Methoxy

. Strong singlet.
1H NMR

8.1 – 8.3 ppm (d, 1H)
C6-H (Pyridine ring).
1H NMR

6.7 – 6.9 ppm (d, 1H)
C5-H (Pyridine ring).
LC-MS (ESI+)

= 177.06
Consistent with formula

.
Appearance Yellow/Tan PowderTypical for formylated azaindoles.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Methoxylation (Step 1): If the reaction stalls, ensure the methanol is anhydrous. Water deactivates the methoxide. Increasing temperature to 130°C may be required for recalcitrant batches.

  • "Sticky" Precipitate (Step 2): During hydrolysis, the product may oil out. Adding a small amount of Ethanol to the aqueous workup can induce crystallization.

  • N-Formylation: Occasionally, the N1 position may be formylated.[5] This is usually unstable and hydrolyzes during the basic workup. If it persists, treat the crude solid with dilute NaOH in MeOH for 30 mins.

Safety Protocol
  • 
    :  Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly onto ice.
    
  • Pressure Reactions: Step 1 generates significant pressure. Use a blast shield and rated glassware/steel reactors.

References

  • Synthesis of 4-substituted-7-azaindoles: Patent CN102746295A. Preparation method for 4-substituted-7-azaindole.[3][4][6] (2012).[7]

  • Vilsmeier-Haack Protocol: BenchChem Application Notes. Vilsmeier-Haack Formylation of Indoles.[2] (2025).[2]

  • Azaindole Chemistry Review: Popowycz, F., et al. The 7-azaindole scaffold: an overview of its synthesis and reactivity. Tetrahedron. (2014).

  • Reaction Mechanism: Jones, G., & Stanforth, S. P.[8][9] The Vilsmeier-Haack Reaction.[2][7][8][10] Organic Reactions. (2000).[8]

Sources

Method

using 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a drug intermediate

Topic: Application Guide for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Document Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Guide for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Document Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1190314-48-7), often referred to as 4-methoxy-7-azaindole-3-carboxaldehyde , is a high-value heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. The specific introduction of a methoxy group at the C4 position and a formyl group at the C3 position offers two distinct advantages:

  • Electronic & Steric Tuning (C4-OMe): The electron-donating methoxy group modulates the basicity of the pyridine nitrogen (N7), influencing hydrogen bond strength with the kinase hinge region. It also provides a unique vector for filling hydrophobic pockets or improving solubility compared to the unsubstituted parent.

  • Divergent Synthetic Handle (C3-CHO): The aldehyde functionality allows for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation, facilitating the synthesis of Focused Libraries for Structure-Activity Relationship (SAR) studies.

Technical Profile & Properties

PropertySpecification
Chemical Name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS Number 1190314-48-7
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
Storage 2-8°C, under inert atmosphere (Ar/N₂).[1] Hygroscopic.
Key Hazards Irritant (Skin/Eye/Respiratory). Handle in fume hood.

Application Note: Strategic Utility in Drug Design

The "Hinge Binder" Concept

The 7-azaindole core binds to the ATP-binding site of kinases (e.g., BRAF, JAK, FGFR) via a bidentate hydrogen bonding motif. The N1-H acts as a donor, and the N7 acts as an acceptor.

  • Mechanistic Insight: The C4-methoxy substituent is critical. Unlike a hydrogen or chloride, the methoxy group is an electron donor by resonance. This increases the electron density on the pyridine ring, potentially strengthening the N7...H-N(kinase) interaction. Furthermore, the methoxy group can disrupt planar stacking or induce a twist that improves selectivity for specific kinase isoforms (e.g., sparing selectivity against chemically similar off-targets).

Synthetic Workflow: From Scaffold to Lead

The C3-aldehyde is the "diversity point." In a typical drug discovery campaign, this intermediate is subjected to parallel synthesis to generate a library of 50-100 analogues.

  • Path A (Reductive Amination): Generates amine-linked tails to reach solvent-exposed regions, improving solubility (e.g., morpholine/piperazine tails).

  • Path B (Condensation): Generates vinyl/acrylic linkers, often used to position a "warhead" (e.g., Michael acceptor) for covalent inhibition of cysteines.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To synthesize a library of C3-aminomethyl derivatives for SAR exploration. Scope: Applicable to primary and secondary amines.

Reagents:

  • Substrate: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Diverse amine building block (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for sluggish amines.

  • Acid Catalyst: Acetic acid (AcOH) (1.0 equiv) - Optional, promotes imine formation.

Step-by-Step Procedure:

  • Imine Formation:

    • In a 20 mL scintillation vial (or round-bottom flask), suspend the aldehyde (100 mg, 0.57 mmol) in DCE (3 mL).

    • Add the amine (0.63 mmol, 1.1 equiv).

    • Critical Step: If the amine is a salt (e.g., HCl salt), add TEA (1.1 equiv) to free-base it. If the reaction is slow, add AcOH (1.0 equiv).

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS. You should see the disappearance of the aldehyde peak and formation of the imine (often M+1 = Aldehyde + Amine - 18).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (180 mg, 0.85 mmol, 1.5 equiv) in one portion.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for initial screening. If necessary, purify via flash chromatography (DCM:MeOH:NH₃ gradient).

Validation Criteria:

  • LC-MS: Disappearance of aldehyde (M+1 177). Appearance of product mass.[2][3][4]

  • 1H NMR: Loss of the aldehyde proton singlet (~9.9-10.2 ppm). Appearance of benzylic methylene doublet/singlet (~3.5-4.0 ppm).

Protocol B: Knoevenagel Condensation (Covalent Inhibitor Precursors)

Objective: To install an unsaturated linker (e.g., cyanoacrylate or malononitrile derivative).

Reagents:

  • Substrate: Aldehyde intermediate (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Base: Piperidine (0.1 equiv) or Et₃N.

  • Solvent: Ethanol (EtOH).

Procedure:

  • Dissolve the aldehyde (100 mg) and malononitrile (1.1 equiv) in EtOH (3 mL).

  • Add catalytic piperidine (1-2 drops).

  • Heat to reflux (80°C) for 2–4 hours. The product often precipitates out of the hot solution upon cooling.

  • Isolation: Cool to RT, filter the precipitate, and wash with cold EtOH. This yields the high-purity vinyl nitrile.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic utility of the scaffold in a drug discovery context.

G Figure 1: Divergent Synthesis Pathways from 4-Methoxy-7-azaindole-3-carbaldehyde Start 4-Methoxy-7-azaindole 3-carbaldehyde (Scaffold) Imine Imine Intermediate Start->Imine Amine, H+ Vinyl Vinyl Intermediate Start->Vinyl Malononitrile, Base Acid Carboxylic Acid Start->Acid NaClO2 (Pinnick Ox) Prod_Amine Soluble Kinase Inhibitor (e.g., Piperazine tail) Imine->Prod_Amine NaBH(OAc)3 (Reductive Amination) Prod_Covalent Covalent Inhibitor (Michael Acceptor) Vinyl->Prod_Covalent Modification Prod_Amide Amide-Linked Inhibitor Acid->Prod_Amide Amine coupling

Figure 1: Divergent synthesis pathways utilizing the aldehyde handle to generate distinct classes of kinase inhibitors.

Safety & Handling Guidelines

  • Inert Atmosphere: The aldehyde moiety can slowly oxidize to the carboxylic acid upon prolonged exposure to air. Store under Argon or Nitrogen.

  • Hygroscopicity: Azaindoles can be hygroscopic. Allow the container to reach room temperature before opening to prevent water condensation, which can interfere with moisture-sensitive reactions (e.g., using Ti(OiPr)₄).

  • Toxicity: While specific toxicology data for this intermediate may be limited, 7-azaindoles are biologically active. Treat as a potential potent kinase inhibitor.[5][6] Wear full PPE (gloves, lab coat, goggles) and handle in a fume hood.

References

  • Vertex AI Search. (2026). Search Results for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS and Applications. 7

  • National Center for Biotechnology Information. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.[8] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: A Guide. Retrieved from [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds. Retrieved from [Link]

Sources

Application

Technical Guide: Condensation Reactions of 4-Methoxy-7-azaindole-3-carbaldehyde

Executive Summary The 4-methoxy-7-azaindole-3-carbaldehyde scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike the unsubstituted 7-azaindole, the introduction of the 4-methoxy group s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-7-azaindole-3-carbaldehyde scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike the unsubstituted 7-azaindole, the introduction of the 4-methoxy group serves a dual purpose: it modulates the electron density of the pyrrole ring—enhancing stability against oxidative degradation—and provides a critical hydrogen-bond acceptor vector often required for ATP-binding pocket specificity (e.g., in B-Raf or CDK2 inhibitors).

This guide details the condensation chemistry of this specific aldehyde. Due to the electron-donating nature of the 4-methoxy substituent, the C3-formyl group exhibits reduced electrophilicity compared to its nitro- or chloro-analogs. Consequently, standard indole protocols often result in stalled reactions or low yields. This document provides optimized, high-stringency protocols designed to overcome these electronic barriers.

Chemical Properties & Reactivity Profile[1][2]

Electronic Push-Pull System

The reactivity of 4-methoxy-7-azaindole-3-carbaldehyde is governed by a competing electronic push-pull system:

  • The "Push": The methoxy group at C4 is a strong

    
    -donor (+M effect). It pushes electron density into the C3 position, stabilizing the carbonyl dipole and making the aldehyde carbon less electrophilic.
    
  • The "Pull": The pyridine nitrogen (N7) is electron-withdrawing (-I/-M), but its effect is spatially distant from C3 compared to the methoxy group.

Implication for Condensation: Nucleophilic attack (the rate-determining step in Aldol/Knoevenagel reactions) is kinetically slower than in simple indoles. Protocols must utilize nucleophilic catalysts (e.g., piperidine) or Lewis acid activation to drive conversion.

Solubility & Handling
  • Solubility: Moderate in EtOH, MeOH; High in DMF, DMSO, chlorinated solvents. Poor in water/hexanes.

  • Stability: The 4-methoxy group protects the C2 position from electrophilic attack, but the aldehyde is susceptible to oxidation (to carboxylic acid) in air over prolonged periods. Store under inert atmosphere at 4°C.

Application Note: Synthesis of the Scaffold

Context: Before condensation, ensure high-purity starting material. Commercial batches often contain the 4-chloro impurity.

Protocol 1: Vilsmeier-Haack Formylation of 4-Methoxy-7-azaindole This method is superior to Reimer-Tiemann due to the acid-sensitivity of the methoxy group.

Reagents:

  • 4-Methoxy-7-azaindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • DMF (5.0 vol)

  • 
     (aq, sat)
    

Step-by-Step:

  • Vilsmeier Reagent Formation: Cool DMF to 0°C. Add

    
     dropwise over 20 min. A white precipitate (chloroiminium salt) may form. Stir for 30 min.
    
  • Addition: Dissolve 4-methoxy-7-azaindole in minimal DMF and add to the mixture at 0°C.

  • Heating: Warm to RT, then heat to 80°C for 4 hours. Note: Higher temps (>100°C) risk demethylation.

  • Hydrolysis: Cool to RT. Pour onto crushed ice/water (10 vol).

  • Neutralization: Slowly add sat.

    
     until pH 8-9. The aldehyde precipitates as a solid.
    
  • Isolation: Filter, wash with water, and recrystallize from EtOH.

Core Protocols: Condensation Reactions

Knoevenagel Condensation

Target Molecules: Acrylonitriles, Coumarin-analogs (Kinase Hinge Binders).

The electron-rich nature of the scaffold requires a buffered catalyst system to prevent retro-aldol processes.

Reaction Scheme:



Protocol 2: Piperidine-Acetate Catalyzed Condensation

ParameterSpecification
Solvent Ethanol (Absolute) or Methanol
Active Methylene Malononitrile (1.1 eq) or Ethyl Cyanoacetate (1.1 eq)
Catalyst Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)
Temperature Reflux (

)
Time 2 - 6 Hours

Procedure:

  • Charge: In a round-bottom flask, dissolve 4-methoxy-7-azaindole-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalyze: Add Piperidine (10

    
    L) followed by Acetic Acid (6 
    
    
    
    L). The acid buffers the basicity, preventing side reactions on the azaindole ring.
  • Reflux: Heat to reflux. The solution typically turns yellow/orange.

  • Monitor: TLC (50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear; product is less polar.
    
  • Workup: Cool to RT. The product often crystallizes directly. If not, add cold water (5 mL) and filter.

  • Yield: Typically 85-92%.

Visual: Knoevenagel Mechanism & Workflow

Knoevenagel Start Reagents: Aldehyde + Malononitrile Deprot Deprotonation (Piperidine) Start->Deprot Mixing Attack Nucleophilic Attack (Enolate on Carbonyl) Deprot->Attack Slow Step (Electronic Push) Elim E1cB Elimination (-H2O) Attack->Elim Fast Product Product: 3-Vinylnitrile Derivative Elim->Product Crystallization

Caption: Mechanistic flow of the Knoevenagel condensation. The electron-rich 4-OMe group slows the 'Nucleophilic Attack' step, necessitating heat.

Claisen-Schmidt (Aldol) Condensation

Target Molecules: Chalcones (Bifunctional linkers, Michael acceptors).

Protocol 3: Base-Mediated Chalcone Synthesis Strong bases like NaOH are preferred here over amine catalysts to force the enolate formation of the acetophenone partner.

Reagents:

  • Aldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • 
     (2.0 eq, 40% aq. solution)
    
  • Methanol (10 vol)

Procedure:

  • Dissolution: Dissolve the acetophenone in Methanol.

  • Enolization: Add the NaOH solution dropwise at 0°C. Stir for 15 min to generate the enolate.

  • Addition: Add 4-methoxy-7-azaindole-3-carbaldehyde (solid or slurry in MeOH) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Note: Heating is rarely needed and causes polymerization.

  • Quench: Pour into ice water acidified with dilute HCl (to pH 5).

  • Purification: The chalcone precipitates as a yellow/red solid. Recrystallize from EtOH.

Schiff Base Formation (Imine Condensation)

Target Molecules: Ligands for metal complexes, precursors for reductive amination.

Protocol 4: Acid-Catalyzed Dehydration Since the 4-methoxy group stabilizes the aldehyde, aniline nucleophiles may require continuous water removal (Dean-Stark) or molecular sieves.

Procedure:

  • Mix Aldehyde (1.0 eq) and Aniline derivative (1.0 eq) in Toluene or Ethanol.

  • Add catalytic p-TsOH (5 mol%) or Glacial AcOH (2 drops).

  • Reflux with molecular sieves (3Å) or Dean-Stark trap for 4-8 hours.

  • Concentrate in vacuo.[1] Do not perform aqueous workup as imines hydrolyze.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM remains) 4-OMe deactivates carbonylIncrease temp to reflux; Switch solvent to n-Butanol (

); Use Microwave irradiation (

, 10 min).
Low Yield / Tarry Mess Polymerization of azaindoleReduce base strength (switch NaOH to Piperidine); Exclude light; Run under

.
Product is Oil/Gum Impurities preventing lattice formationTriturate with cold diethyl ether or hexanes; Sonication.
Demethylation Acidic hydrolysis of 4-OMeAvoid strong mineral acids (HCl/H2SO4) at high temps. Use Lewis acids (

) if activation is needed.

Structural Validation (NMR)

When characterizing the condensation products, look for these diagnostic signals (in DMSO-


):
  • Aldehyde Proton (SM): Singlet at

    
     ppm. (Disappears in product).
    
  • Vinyl Proton (Knoevenagel): Singlet at

    
     ppm.
    
  • Chalcone Doublet (Aldol): Two doublets at

    
     ppm with 
    
    
    
    Hz (Trans-isomer).
  • Indole NH: Broad singlet at

    
     ppm.
    
  • 4-Methoxy: Sharp singlet at

    
     ppm.
    

References

  • Synthesis of 7-Azaindole Derivatives: Verbiscar, A. J. (1972). Synthesis of 1-p-chlorobenzyl-7-azaindole-3-piperidylmethanol as a potential antimalarial agent. Journal of Medicinal Chemistry. Link

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

  • Knoevenagel Protocols for Indoles: Naik, T. A., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Link

  • 4-Methoxy-7-azaindole Synthesis: Wang, X., et al. (2009). Preparation method for 4-substituted-7-azaindole. Patent CN102746295B. Link

  • Aldol Condensation General Methods: Doxsee, K. M., & Hutchison, J. E. (2004).[3] Green Organic Chemistry – Strategies, Tools, and Laboratory Experiments. Brooks/Cole.[3] Link

Sources

Method

Technical Application Note: Selective Oxidation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., JAK, TRK, and PDE4 inhibitors) due to its ability to mimic the purine core of ATP. The 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., JAK, TRK, and PDE4 inhibitors) due to its ability to mimic the purine core of ATP. The 3-carboxylic acid derivative is a critical intermediate for amide coupling to generate bioactive libraries.

Oxidizing 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents a specific chemoselective challenge: the electron-donating 4-methoxy group significantly activates the pyrrole ring, making it highly susceptible to electrophilic aromatic substitution (specifically chlorination) during standard oxidative protocols.

This guide details a Modified Pinnick Oxidation protocol optimized to suppress side reactions, ensuring high purity (>98%) and yield. We also provide a Silver Oxide (Ag₂O) backup protocol for ultra-sensitive substrates.

Chemical Strategy & Mechanistic Logic

The Challenge: Electron Richness & Chlorination

Standard strong oxidants (KMnO₄, H₂CrO₄) often degrade the electron-rich azaindole core. The Pinnick oxidation (NaClO₂, NaH₂PO₄) is the method of choice due to its mild nature. However, the mechanism generates hypochlorous acid (HOCl) as a byproduct.[1][2]

  • Mechanism: NaClO₂

    
     HClO₂ 
    
    
    
    Oxidation of Aldehyde
    
    
    HOCl (byproduct).[1][2]
  • Risk: In the presence of the 4-methoxy group, the C5 position of the azaindole ring becomes highly nucleophilic. Without adequate scavenging, HOCl will electrophilically attack C5, producing the 5-chloro impurity, which is often inseparable from the product by standard chromatography.

The Solution: Aggressive Scavenging

To ensure process integrity, we utilize 2-methyl-2-butene in large excess (15–20 equivalents) as a chlorine scavenger. This alkene reacts with HOCl faster than the azaindole core, forming a volatile chlorohydrin byproduct and protecting the scaffold.

Reaction Scheme

The transformation involves the conversion of the C3-formyl group to the carboxylic acid while maintaining the integrity of the 4-methoxy substituent and the N7-pyridine ring.

ReactionScheme Substrate 4-Methoxy-7-azaindole-3-CHO (Electron Rich) Product 4-Methoxy-7-azaindole-3-COOH (Target Acid) Substrate->Product t-BuOH/H2O, RT, 4h Reagents NaClO2 (Oxidant) NaH2PO4 (Buffer pH 3.5) 2-methyl-2-butene (Scavenger) Reagents->Substrate Intermediate Chlorine Scavenging: HOCl + Alkene -> Chlorohydrin Reagents->Intermediate Prevents Side Rxn

Figure 1: Reaction logic emphasizing the critical role of the scavenger.

Detailed Experimental Protocols

Protocol A: Buffered Pinnick Oxidation (Primary Method)

Best for: Scalability, Cost-Efficiency, and General Purity.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
Substrate (Aldehyde)1.0Starting Material
Sodium Chlorite (NaClO₂)3.0Oxidant (80% tech grade)
Sodium Dihydrogen Phosphate (NaH₂PO₄)3.0Buffer (Maintains pH ~3.5)
2-Methyl-2-butene 20.0 Critical Scavenger
t-Butanol / Water 3:1 v/vSolvent System
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 g, 5.68 mmol) in t-Butanol (24 mL) and 2-methyl-2-butene (12 mL, ~20 eq).

    • Note: If solubility is poor, up to 10% THF can be added, but avoid DMSO as it complicates workup.

  • Buffer Preparation: In a separate beaker, dissolve NaH₂PO₄ (2.04 g, 17.0 mmol) in Water (8 mL).

  • Oxidant Preparation: Dissolve NaClO₂ (1.93 g, 17.0 mmol) in the buffered water solution from Step 2.

    • Safety: Do not mix solid NaClO₂ with organics directly. Always dissolve in water first.

  • Addition: Cool the organic substrate solution to 0°C. Add the aqueous Oxidant/Buffer solution dropwise over 30 minutes.

    • Observation: The solution may turn slight yellow.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 3–5 hours.

    • Monitor: Check by TLC (10% MeOH in DCM) or LCMS. The aldehyde peak should vanish.

  • Quenching: Once complete, add Sodium Sulfite (saturated aq solution, 5 mL) to destroy excess oxidant. Stir for 15 mins.

  • Workup (Isoelectric Precipitation):

    • The volatile scavenger and t-BuOH are removed under reduced pressure (rotary evaporator) at 40°C.

    • The remaining aqueous residue is basic/neutral. Dilute with water (10 mL).

    • Slowly acidify with 1N HCl to pH 3–4.

    • Critical: The product is an amphoteric amino acid. It typically precipitates at its isoelectric point (pH ~3.5).

    • Filter the white/off-white solid. Wash with cold water (2 x 5 mL) and cold ether (2 x 5 mL) to remove non-polar impurities.

  • Drying: Dry under high vacuum at 50°C for 12 hours.

Protocol B: Silver Oxide (Ag₂O) Oxidation (Alternative)

Best for: Ultra-sensitive substrates where chlorination persists despite scavenging.

  • Dissolution: Dissolve aldehyde (1.0 eq) in Ethanol (0.1 M).

  • Reagent: Add AgNO₃ (2.0 eq) dissolved in minimum water.

  • Base: Add NaOH (4.0 eq) dropwise. Brown Ag₂O precipitates immediately.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Filter off the silver salts through Celite. Acidify the filtrate to pH 3–4 to precipitate the product.

Process Control & Troubleshooting

Analytical Workflow

The 4-methoxy group introduces specific spectral features.

MethodCheckpointTarget Observation
TLC Reaction EndDisappearance of Aldehyde (Rf ~0.6, 5% MeOH/DCM). Product stays at baseline or Rf ~0.1.
LCMS PurityMass shift: [M+H]⁺ 177

193. Watch for +34 amu peak (Chlorination artifact).
¹H NMR IdentityLoss of aldehyde singlet (~9.9 ppm). Appearance of broad COOH (11-13 ppm).
Troubleshooting Guide
  • Issue: Product contains ~10% Chlorinated impurity (+34 mass).

    • Fix: Increase 2-methyl-2-butene to 40 eq. Ensure temperature stays at 0°C during addition. Switch to Resorcinol (2 eq) if alkene fails.

  • Issue: Low Yield / No Precipitation.

    • Fix: The product might be too soluble in water due to the pyridine nitrogen. Do not over-acidify (pH < 1 forms soluble HCl salt). Adjust pH precisely to 3.5. If no solid forms, extract continuously with n-Butanol or 2-MeTHF .

Visual Workflow

Workflow Start Start: Aldehyde Substrate (1.0g in tBuOH/Alkene) AddOx Add Buffered NaClO2 (aq) Dropwise @ 0°C Start->AddOx React Stir RT, 4 Hours Monitor LCMS for -CHO loss AddOx->React Check Is Chlorinated Impurity Present? React->Check Check->Start Yes (Restart w/ Ag2O method) Quench Quench w/ Na2SO3 Remove Volatiles (Rotovap) Check->Quench No Acidify Acidify residue to pH 3.5 (Isoelectric Point) Quench->Acidify Filter Filter Precipitate Wash w/ Cold Water/Ether Acidify->Filter Final Final Product >98% Purity Filter->Final

Figure 2: Operational workflow for the oxidation process.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
    • Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids." J. Org.[7] Chem.1980 , 45, 1175.

    • Source:

  • 7-Azaindole Synthesis & Functionalization

    • Song, J. J., et al. "Synthesis of 7-azaindole derivatives." J. Org.[7] Chem.2002 , 67, 2335.

    • Source:

  • Oxidation of Electron-Rich Heterocycles

    • Raheem, I. T., et al. "Discovery of PDE4B Inhibitors." Bioorg.[8] Med. Chem. Lett.2012 .

    • Source:

  • Alternative Oxidation Methods (Ag₂O)

    • Source:

Sources

Application

Strategic Application Note: Protecting Group Strategies for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Synthesis

This Application Note is structured as a strategic technical guide for researchers and drug development professionals. It prioritizes experimental logic, reproducibility, and high-fidelity synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for researchers and drug development professionals. It prioritizes experimental logic, reproducibility, and high-fidelity synthesis.

Executive Summary

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (4-methoxy-7-azaindole-3-carboxaldehyde) presents a unique challenge in heterocyclic chemistry. The molecule features a "push-pull" electronic system: the electron-withdrawing pyridine nitrogen (N7) deactivates the ring towards electrophilic substitution, while the electron-donating 4-methoxy group activates the C3 and C5 positions.

While the classical Vilsmeier-Haack reaction is the standard for indole formylation, its application to 7-azaindoles often suffers from variable yields due to N1-protonation/formylation and reduced nucleophilicity at C3. This guide outlines two distinct protocols:

  • The "Direct" Route (Vilsmeier-Haack): A protecting-group-free approach suitable for early-stage discovery where step-count is critical.

  • The "High-Fidelity" Route (Lithiation-Exchange): A robust, protection-dependent strategy (using SEM or Tosyl groups) recommended for scale-up and GMP processes to ensure regioselectivity and yield consistency.

Strategic Analysis of Protecting Groups

The choice of protecting group (PG) dictates the synthetic pathway. The acidic N1 proton (pKa ~13) must be managed to prevent side reactions during formylation.

FeatureNo Protection (H) Sulfonyl (Tosyl/Bs) Alkoxyalkyl (SEM)
Primary Utility Vilsmeier-Haack (VH)Lithiation / CrystallinityLithiation (Directed)
Electronic Effect Neutral (Amphoteric)Electron-Withdrawing (Deactivates C3)Weakly Donating / Neutral
Stability N/AAcid/Base Stable; Cleaved by BaseBase Stable; Cleaved by Acid/Fluoride
C3-Formylation Suitability Moderate. Risk of N-formylation.Low for VH. Good for Lithiation.High. Ideal for Lithiation.
Atom Economy ExcellentModeratePoor (High MW reagents)
Decision Matrix: Pathway Selection

The following diagram illustrates the logical flow for selecting the optimal synthesis route based on project constraints.

PG_Strategy Start Target: 4-Methoxy-7-azaindole-3-CHO Scale Scale / Purity Req? Start->Scale SmallScale Discovery (<1g) Speed Priority Scale->SmallScale High Throughput LargeScale Process (>10g) Purity Priority Scale->LargeScale GMP / GLP RouteA Route A: Direct Vilsmeier-Haack (No Protection) SmallScale->RouteA RouteB Route B: Lithiation Exchange (Protection Required) LargeScale->RouteB ResultA Yield: 40-60% Risk: N-Formylation RouteA->ResultA PG_Choice Select Protecting Group RouteB->PG_Choice SEM SEM Group (Best for Lithiation Stability) PG_Choice->SEM Max Stability Tosyl Tosyl Group (Cost-Effective, Crystalline) PG_Choice->Tosyl Low Cost ResultB Yield: >80% High Regiocontrol SEM->ResultB Tosyl->ResultB

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

Protocol A: Direct Vilsmeier-Haack Formylation

Context: This route relies on the strong electron-donating nature of the 4-methoxy group to overcome the deactivating effect of the pyridine nitrogen. It avoids protection/deprotection steps but requires careful temperature control to minimize N-formylation.

Mechanism & Rationale

The Vilsmeier reagent (chloromethyleneiminium salt) is generated in situ from POCl3 and DMF. The 4-methoxy group activates C3 via resonance. However, the free N1-H can be deprotonated or formylated.

  • Critical Control Point: Temperature must be kept low initially (0°C) to favor C-formylation over N-formylation.

Experimental Protocol
  • Reagent Preparation: In a flame-dried flask under Argon, charge DMF (5.0 equiv) and cool to 0°C. Dropwise add POCl3 (1.2 equiv) over 15 minutes. Stir at 0°C for 30 min to form the Vilsmeier salt (white precipitate may form).

  • Substrate Addition: Dissolve 4-methoxy-7-azaindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: If TLC shows starting material remaining, heat to 40-50°C. Do not exceed 60°C as N-formylation side products increase significantly [1].

  • Hydrolysis (Quench): Pour the reaction mixture onto crushed ice/water containing NaOAc (3.0 equiv) or saturated NaHCO3 . Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from MeOH/Water or flash chromatography (Hex/EtOAc).

Expected Yield: 45–65% Key Reference: Synthesis, 2001, 5, 481 (Adapted from general 7-azaindole reactivity) [2].

Protocol B: The "High-Fidelity" Lithiation Route

Context: When high yield and absolute regiocontrol are required, this route is superior. It utilizes a Halogen-Lithium Exchange strategy. The N1 position is protected to direct lithiation (if using Direct Ortho Metalation) or simply to prevent N-deprotonation during the exchange of a C3-halogen.

Preferred Strategy: Iodination


 Protection 

Li-Exchange

Formylation.
Workflow Diagram

Lithiation_Route Step1 1. Iodination (NIS, MeCN) Step2 2. Protection (SEM-Cl or TsCl) Step1->Step2 Step3 3. Li-Exchange (n-BuLi, -78°C) Step2->Step3 Step4 4. Formylation (DMF Quench) Step3->Step4 Step5 5. Deprotection (TBAF or NaOH) Step4->Step5

Figure 2: Step-by-step workflow for the lithiation-mediated synthesis.

Detailed Protocol
Step 1: C3-Iodination
  • Dissolve 4-methoxy-7-azaindole (1.0 equiv) in MeCN or DMF.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) at RT.

  • Stir for 1-2 hours. The product, 3-iodo-4-methoxy-7-azaindole , often precipitates or is isolated by aqueous workup.

    • Yield: >90%.[1][2][3]

Step 2: N1-Protection (SEM or Tosyl)
  • Option A (SEM - Recommended):

    • Dissolve 3-iodo intermediate in DMF at 0°C.

    • Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.

    • Add SEM-Cl (1.1 equiv). Warm to RT and stir 1 h.

    • Why SEM? It is stable to n-BuLi and does not direct lithiation to C2 as strongly as Boc, preventing C2-anion formation during the exchange [3].

  • Option B (Tosyl):

    • Use TsCl, Et3N, DMAP in DCM.[2]

    • Note: Tosyl is electron-withdrawing, which aids the stability of the anion but makes the initial iodination (if done reversed) harder. Always Iodinate before Tosylating if possible.

Step 3 & 4: Lithiation & Formylation
  • Dissolve N-protected-3-iodo-4-methoxy-7-azaindole in anhydrous THF under Argon.

  • Cool to -78°C (Dry ice/Acetone).

  • Slowly add n-BuLi (1.1 equiv, 2.5M in hexanes).

    • Mechanism:[2][4][5][6][7][8] Rapid Halogen-Lithium exchange generates the C3-lithio species. The 4-methoxy group coordinates Li, stabilizing the intermediate.

  • Stir at -78°C for 30-60 min.

  • Add anhydrous DMF (3.0 equiv) dropwise.

  • Stir at -78°C for 1 h, then warm to 0°C.

  • Quench with saturated NH4Cl . Extract with EtOAc.[2]

Step 5: Deprotection
  • For SEM: Treat with TBAF (1M in THF) or TFA in DCM followed by ethylenediamine.

  • For Tosyl: Hydrolysis with NaOH (aq)/MeOH or KOH /EtOH at reflux.

Overall Yield (Route B): 70–85% (over 3 steps) Key Reference: Journal of Organic Chemistry, 2010, 75, 11-15 (Methodology adapted) [4].

Comparative Data Analysis

ParameterVilsmeier-Haack (Route A)Lithiation / Exchange (Route B)
Step Count 1 (Direct)3-4 (Iodination, Protect, Formyl, Deprotect)
Overall Yield 40 – 60%70 – 85%
Regioselectivity Good (C3 preferred), but N1-CHO possibleExcellent (C3 specific via Iodine handle)
Reagent Cost Low (POCl3, DMF)High (NIS, SEM-Cl, n-BuLi, Pd cats if needed)
Scalability Moderate (Exotherms, viscous slurries)High (Standard unit operations)
Purification Difficult (removal of side products)Easy (Intermediates are clean/crystalline)

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[7] Link

  • 7-Azaindole Reactivity: Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Link

  • SEM Protection in Azaindoles: Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010).[9] An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles.[9] The Journal of Organic Chemistry, 75(1), 11-15. Link

  • Lithiation Strategies: Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., Senanayake, C. H. (2006). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 36, 1120-1132. Link

  • General Indole Formylation: James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[3] Organic Syntheses, Coll. Vol. 4, p.539. Link

Sources

Method

Application Note &amp; Protocols: A Guide to the Scalable Synthesis of 4-Methoxy-7-Azaindole-3-Carbaldehyde

Introduction: The Strategic Importance of 4-Methoxy-7-Azaindole-3-Carbaldehyde 4-Methoxy-7-azaindole-3-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold, a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Methoxy-7-Azaindole-3-Carbaldehyde

4-Methoxy-7-azaindole-3-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic placement of a methoxy group at the 4-position and a reactive carbaldehyde at the 3-position provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of complex drug candidates.[4]

However, transitioning the synthesis of this intermediate from laboratory scale to pilot or manufacturing scale presents significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and developing robust, safe, and economically viable procedures. This guide provides a comprehensive overview of the scalable synthesis, grounded in established chemical principles and process safety considerations. We will dissect the synthesis into two primary stages: the preparation of the key intermediate, 4-methoxy-7-azaindole, and its subsequent formylation to the target molecule.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach simplifies the process into manageable, scalable steps. The final formylation step points directly to the Vilsmeier-Haack reaction, a classic and powerful method for introducing a formyl group to electron-rich heterocycles.[5][6] This necessitates the synthesis of the precursor, 4-methoxy-7-azaindole. A robust method for this precursor starts from commercially available 7-azaindole, proceeding through N-oxidation, regioselective chlorination, and finally, nucleophilic substitution with methoxide.[7][8]

G product 4-Methoxy-7-azaindole-3-carbaldehyde step2 Vilsmeier-Haack Formylation product->step2 Retrosynthesis precursor 4-Methoxy-7-azaindole step2->precursor step1 Multi-step Synthesis precursor->step1 Retrosynthesis start 7-Azaindole step1->start

Caption: Overall Retrosynthetic Strategy.

Part I: Scale-Up Synthesis of 4-Methoxy-7-Azaindole Intermediate

The synthesis of the key precursor is a three-step process. Each step has been optimized for scalability and robustness, moving away from expensive or difficult-to-handle reagents.[7]

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole. Using hydrogen peroxide in a suitable solvent like tetrahydrofuran (THF) is an effective and scalable method.[7]

Causality: The N-oxide is crucial for activating the pyridine ring. It electronically modifies the ring system, making the C4 position susceptible to nucleophilic attack by a halide in the subsequent step. This is a more controlled and often higher-yielding approach than direct halogenation of the parent azaindole.

Protocol 1: Synthesis of 7-Azaindole-N-oxide

  • Reactor Setup: Charge a suitably sized reactor, equipped with mechanical stirring, a temperature probe, and an addition funnel, with 7-azaindole (1.0 eq) and tetrahydrofuran (THF, ~10 vol).

  • Cooling: Cool the resulting slurry to 5°C using a chiller.

  • Reagent Addition: Slowly add hydrogen peroxide (30% aq., ~1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15°C.[7][8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or HPLC for the disappearance of starting material.

  • Work-up & Isolation: Reduce the solvent volume under vacuum. Add an anti-solvent like n-hexane (~5 vol) to precipitate the product.[7] Filter the pale solid, wash with n-hexane, and dry under vacuum.

    • Expected Yield: 90-95%[7]

Step 2: Regioselective Chlorination

With the N-oxide in hand, the C4 position is activated for halogenation. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7][8]

Causality: The N-oxide oxygen atom coordinates to the phosphorus of POCl₃, forming a potent electrophilic intermediate. An intramolecular rearrangement and subsequent elimination deliver the chlorine atom specifically to the C4 position, driven by the electronic nature of the N-oxide intermediate.

Protocol 2: Synthesis of 4-Chloro-7-azaindole

  • Reactor Setup: In a separate, dry reactor, charge acetonitrile (~10 vol) and add 7-azaindole-N-oxide (1.0 eq).

  • Reagent Addition: Under stirring, add phosphorus oxychloride (POCl₃, ~5.0 eq). Note: POCl₃ acts as both reagent and solvent in some procedures, but using a co-solvent like acetonitrile improves handling on a larger scale.[7]

  • Heating & Catalysis: Heat the mixture to 80-100°C. After 30 minutes, slowly add a catalytic amount of diisopropylethylamine (DIPEA, ~0.1 eq).[7][8] Continue heating for 5-8 hours, monitoring for completion.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Under strict temperature control, slowly and carefully add the reaction mixture to a separate vessel containing crushed ice/water (~10 vol). This quench is highly exothermic.

  • Neutralization & Isolation: Cool the quenched mixture in an ice bath. Slowly add a 50% NaOH solution to adjust the pH to ~9. A precipitate will form.[7][8] Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Expected Yield: 80-86%[7]

Step 3: Methoxylation

The final step to the precursor is a nucleophilic aromatic substitution (SNAAr), replacing the 4-chloro group with a methoxy group.

Causality: The electron-withdrawing nature of the azaindole ring system facilitates the displacement of the chloride by a strong nucleophile like sodium methoxide. The reaction is typically driven to completion by heating.

Protocol 3: Synthesis of 4-Methoxy-7-azaindole

  • Reactor Setup: Charge a reactor with 4-chloro-7-azaindole (1.0 eq), sodium methoxide (NaOMe, ~1.25 eq), and dimethylformamide (DMF, ~13 vol).[7][8]

  • Reaction: Heat the mixture to 110-130°C and maintain for 8-10 hours, monitoring for completion.[7][8]

  • Work-up: Cool the reaction to room temperature. Remove the DMF under reduced pressure.

  • Extraction & Isolation: To the residue, add water (~8 vol) and extract with ethyl acetate (3 x 5 vol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Recrystallize the solid from methanol or ethanol to obtain pure 4-methoxy-7-azaindole.[8]

    • Expected Yield: ~55-60%[7]

Part II: Scale-Up of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, but it is fraught with potential hazards on a large scale, primarily due to its exothermic nature and the reactive intermediates involved.[9][10][11]

Mechanism and Criticality

The reaction proceeds via the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt, from DMF and POCl₃.[6] This reagent then attacks the electron-rich C3 position of the 4-methoxy-7-azaindole. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Azaindole 4-Methoxy-7-azaindole Azaindole->Iminium Electrophilic Attack Quench Aqueous Work-up Iminium->Quench Product Final Aldehyde Product Quench->Product Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Causality of Scale-Up Challenges:

  • Exothermicity: The formation of the Vilsmeier reagent is exothermic. The subsequent hydrolysis (quenching) is highly exothermic.[12] Inadequate cooling can lead to a thermal runaway.

  • Reagent Accumulation: If POCl₃ is added too quickly or at too low a temperature where the reaction rate is slow, the unreacted reagent can accumulate. A subsequent temperature increase can then trigger a dangerous, uncontrolled reaction.[9]

  • Viscosity: The reaction mixture can become thick, impeding efficient mixing and heat transfer, which is a major concern in large reactors.

Protocol 4: Scalable Vilsmeier-Haack Formylation

This protocol incorporates engineering controls and procedural steps to mitigate scale-up risks.

  • Vilsmeier Reagent Preparation:

    • Charge a dry, inerted reactor with anhydrous DMF (~3 vol).

    • Cool the DMF to 0°C.

    • Slowly add POCl₃ (1.0 eq) dropwise, maintaining the internal temperature below 10°C.[5]

    • Stir the mixture at 0°C for 30-60 minutes. The formation of a white precipitate is indicative of reagent formation.[12]

  • Formylation Reaction:

    • In a separate, primary reactor, dissolve 4-methoxy-7-azaindole (1.0 eq) in anhydrous DMF (~3 vol).

    • Slowly add the pre-formed Vilsmeier reagent from the first reactor to the solution of the azaindole, maintaining a controlled temperature (typically ambient to slightly elevated, e.g., 30-40°C, depending on process development data).

    • After the addition is complete, the reaction may be heated (e.g., to 85-95°C) for several hours to drive it to completion.[5] Monitor by HPLC.

  • Work-up and Isolation (Critical Safety Step):

    • Cool the reaction mixture back to room temperature.

    • Prepare a separate quench vessel with a vigorously stirred mixture of crushed ice and water (~20 vol).

    • Very slowly transfer the reaction mixture into the quench vessel. The rate of addition must be controlled by the capacity of the reactor's cooling system to manage the exotherm.

    • Once the quench is complete, slowly add a saturated solution of a base like sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9).[5] This will precipitate the product.

    • Stir the slurry for 1-2 hours.

    • Collect the solid product by filtration, wash extensively with cold water until the filtrate is neutral.

    • Dry the product under vacuum at 40-50°C.

    • Expected Yield: 60-70%

Data Summary and Process Parameters

Effective scale-up requires careful tracking and control of critical process parameters.

Table 1: Key Reagent Safety and Handling Information

ReagentFormulaMWKey HazardsHandling Precautions
Phosphorus OxychloridePOCl₃153.33Highly corrosive, reacts violently with water, toxic fumesHandle only in a well-ventilated fume hood or closed system with appropriate PPE (gloves, face shield).[12]
Hydrogen Peroxide (30%)H₂O₂34.01Strong oxidizer, can cause burnsUse appropriate PPE. Avoid contact with combustible materials.
Sodium MethoxideNaOMe54.02Corrosive, flammable solid, reacts with waterHandle under an inert atmosphere. Prevent contact with moisture.
Dimethylformamide (DMF)C₃H₇NO73.09Reproductive toxin, combustible liquidUse in a well-ventilated area. Avoid inhalation and skin contact.

Table 2: Comparison of Lab vs. Pilot Scale Parameters (Vilsmeier-Haack Step)

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
POCl₃ Addition Time 5-10 minutes1-2 hoursTo control the exotherm of Vilsmeier reagent formation in a larger volume. Surface area to volume ratio decreases on scale-up.
Quench Procedure Pouring mixture into iceSlow, controlled addition of mixture into ice/waterTo manage the significant heat evolution and prevent splashing of corrosive material.[12]
Agitation Magnetic stirrerMechanical overhead stirrer (specific impeller type)To ensure proper mixing and heat transfer in a viscous, larger volume.
Temperature Control Ice bathJacketed reactor with chiller/heater unitFor precise and robust control over reaction and quench temperatures.
Isolation Buchner funnelCentrifuge or Nutsche filter-dryerFor efficient handling and drying of large quantities of solid product.

Troubleshooting and Final Considerations

Table 3: Common Scale-Up Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; degradation during work-up; insufficient reagent.Confirm reaction completion by HPLC before quenching. Ensure anhydrous conditions. Re-evaluate stoichiometry of Vilsmeier reagent.
Dark Product Color Impurities from side reactions; thermal degradation.Ensure strict temperature control during reaction and quench. Purify crude product by recrystallization or silica gel chromatography.
Difficult Filtration Product is oily or very fine particles.Adjust pH carefully during precipitation. Allow slurry to age with stirring to improve particle size. Consider adding an anti-solvent.
Uncontrolled Exotherm Reagent added too quickly; inadequate cooling.Reduce addition rate. Ensure cooling system is functioning at full capacity. For future batches, consider a semi-batch process where the substrate is added to the reagent.[9]

Conclusion

The scale-up of 4-methoxy-7-azaindole-3-carbaldehyde synthesis is a challenging but achievable endeavor. Success hinges on a thorough understanding of the reaction mechanisms and a proactive approach to process safety. By breaking the synthesis into manageable stages and implementing robust engineering and procedural controls, particularly for the thermally hazardous Vilsmeier-Haack formylation step, researchers and drug development professionals can ensure a safe, reliable, and scalable supply of this critical building block for advancing pharmaceutical research.

References

  • CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Physical and chemical properties of Vilsmeier's reagent. Benchchem.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Source not specified].
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Source not specified].
  • Scalable synthesis and properties of 7-methyl- 4-azaindole.
  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Source not specified].
  • Organic Syntheses Procedure. Organic Syntheses.
  • Azaindole synthesis. Organic Chemistry Portal.
  • 4-Methoxy-7-azaindole-2-carbaldehyde, 97%. J&K Scientific.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Vilsmeier–Haack reaction. Wikipedia.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • The known syntheses of 7-methyl-4-azaindole (6).
  • THE SYNTHESIS OF 7-AZAINDOLE DERIV
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Source not specified].
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • 4-Chloro-7-azaindole-3-carbaldehyde. ChemScene.
  • Azaindole Therapeutic Agents. PMC - NIH.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • 7-AZAINDOLE-3-CARBOXALDEHYDE. ChemicalBook.
  • A Synthesis of 4-Azaoxindole.
  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous c

Sources

Application

microwave-assisted synthesis using 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Part 1: Executive Summary & Strategic Value The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Part 1: Executive Summary & Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine.[1] It is critical in the development of kinase inhibitors (e.g., JAK, FGFR, and PI3K inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket.[1]

This guide focuses on the 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 122379-63-9), a highly versatile intermediate. The C3-aldehyde functionality allows for rapid diversification via Knoevenagel condensations, reductive aminations, and heterocyclizations.[1] The C4-methoxy group provides unique electronic properties, modulating the basicity of the pyridine nitrogen and offering a handle for further structure-activity relationship (SAR) exploration.

Microwave-Assisted Organic Synthesis (MAOS) is the preferred modality for these transformations. Unlike conventional heating, which relies on thermal convection, microwave irradiation interacts directly with the dipole of the pyridine nitrogen and the carbonyl group, leading to:

  • Reaction Acceleration: Reductions from hours (reflux) to minutes.

  • Enhanced Purity: Suppression of side reactions (e.g., polymerization of the aldehyde).[1]

  • Green Chemistry: Compatibility with solvent-free conditions or eco-friendly solvents like water/ethanol.

Part 2: Chemical Profile & Handling

PropertySpecification
Compound Name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS Number 122379-63-9
Molecular Formula C₈H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Safety Precaution: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.

Part 3: Core Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Target Application: Synthesis of conjugated electrophiles for Michael acceptor design or further heterocyclization.

Mechanistic Insight: The 4-methoxy group at the C4 position is electron-donating. While this increases the electron density of the aromatic ring, the C3-aldehyde remains sufficiently electrophilic for condensation. The microwave field efficiently couples to the polar transition state formed between the aldehyde and the active methylene compound (e.g., malononitrile, barbituric acid), facilitating rapid water elimination.[1]

Materials:

  • Substrate: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Reagent: Active methylene compound (e.g., Malononitrile, 1.1 equiv)[1]

  • Catalyst: Ammonium Acetate (NH₄OAc, 10 mol%) or Piperidine (catalytic drops)[1]

  • Solvent: Ethanol (EtOH) or Solvent-Free (if solid support used)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, charge the aldehyde (0.5 mmol) and malononitrile (0.55 mmol).

  • Catalysis: Add NH₄OAc (0.05 mmol).

  • Solvent: Add 2 mL of EtOH. (Note: For solvent-free, grind reactants in a mortar before transferring to the vial).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain temperature)[1]

    • Temperature: 80°C

    • Hold Time: 5–10 minutes

    • Stirring: High (magnetic stir bar)

    • Power Max: 150 W (to prevent overshoot)

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly. Filter, wash with cold EtOH, and dry.[1] Recrystallize from EtOH/DMF if necessary.

Data Comparison:

ParameterConventional RefluxMicrowave Synthesis
Time 3–6 Hours5–10 Minutes
Yield 65–75%88–95%
Solvent Vol 20–50 mL2 mL (or none)
Purity (LCMS) Requires ColumnOften Pure (>95%)

Workflow Diagram:

Knoevenagel_Workflow Start Start: Weigh Reagents Mix Mix: Aldehyde + Active Methylene + Cat. (NH4OAc) Start->Mix MW Microwave Irradiation: 80°C, 5-10 min (Dynamic Power) Mix->MW Sealed Vial Cool Cooling: Compressed Air to 25°C MW->Cool Isolate Isolation: Filtration & Wash Cool->Isolate Precipitation Product Product: 3-Vinyl-7-azaindole Derivative Isolate->Product

Caption: Optimized workflow for the microwave-assisted Knoevenagel condensation of 7-azaindole-3-carbaldehydes.

Protocol B: Microwave-Assisted Reductive Amination

Target Application: Rapid generation of amine libraries for SAR studies.

Mechanistic Insight: Formation of the imine (Schiff base) intermediate is the rate-determining step in many reductive aminations. Microwave irradiation accelerates the dehydration step to form the imine. Subsequent reduction can be performed in the same pot (one-pot, two-step) using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Materials:

  • Substrate: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

  • Reducing Agent: NaBH₄ (1.5 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a microwave vial, dissolve aldehyde (0.5 mmol) and amine (0.55 mmol) in MeOH (2 mL).

  • Irradiation (Step 1): Heat at 100°C for 5 minutes (Power: 100 W max).

  • Reduction (Step 2): Caution: Open vial carefully after cooling. Add NaBH₄ (0.75 mmol) slowly to the reaction mixture at room temperature. (Note: Do not microwave NaBH₄ if using a sealed vessel due to H₂ gas evolution; stir at RT for 15 min).

    • Alternative: If using STAB, it can be added at the beginning for a one-pot, one-step reaction, heating at lower temp (60°C) for 10 min.[1]

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate.

Reaction Pathway Diagram:

Reductive_Amination Aldehyde 4-Methoxy-7-azaindole- 3-carbaldehyde Step1 MW Step 1: 100°C, 5 min (-H2O) Aldehyde->Step1 Amine Primary/Secondary Amine Amine->Step1 Imine Intermediate: Imine (Schiff Base) Step2 Step 2: NaBH4 Reduction (RT, 15 min) Imine->Step2 Product Final Product: C3-Aminomethyl-7-azaindole Step1->Imine Step2->Product

Caption: Two-stage protocol for reductive amination. MW accelerates the initial dehydration/imine formation.

Part 4: Expert Commentary & Troubleshooting

1. The "Methoxy" Effect: The C4-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the context of the pyridine ring (7-azaindole), the resonance effect typically dominates, increasing electron density in the pyrrole ring.[1]

  • Implication: The C3-aldehyde is slightly less electrophilic than in the 4-H or 4-Cl analogs.

  • Adjustment: If the reaction is sluggish (e.g., with sterically hindered amines), increase the MW temperature by 10–20°C rather than increasing time. The scaffold is thermally stable up to 180°C for short periods.

2. Solvent Selection:

  • Ethanol/Methanol: Excellent for MW absorption (high tan δ). Green and easy to work up.

  • Water: Can be used for "on-water" reactions if the aldehyde is insoluble. The hydrophobic effect often accelerates the reaction further.

  • DMF: Avoid if possible due to high boiling point and difficulty in removal, unless solubility is a major issue.[1]

3. Scale-Up: Microwave protocols are scalable from 0.5 mmol to ~20 mmol using larger vessels or flow-cell microwave reactors. For flow synthesis, ensure homogeneity of the solution to prevent clogging.[1]

Part 5: References

  • Microwave-Assisted Synthesis of 7-Azaindoles: Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Journal of Organic Chemistry, 71(15), 5538–5545.[1]

  • General Knoevenagel Condensation under Microwave: Prajapati, D., et al. (2004).[1] Microwave-promoted Knoevenagel condensation of indoles. Tetrahedron Letters, 45(47), 8699-8701.[1]

  • Synthesis and Reactivity of 4-Methoxy-7-azaindoles: Schnürch, M., et al. (2006).[1] Functionalization of the 7-Azaindole Scaffold via Cross-Coupling Reactions. Current Organic Chemistry.

  • Microwave Reductive Amination Protocols: Dudnik, A. S., et al. (2010).[1] Microwave-assisted reductive amination: A rapid and efficient method. Journal of Molecular Catalysis A: Chemical.

  • Biological Relevance of 7-Azaindole Aldehyde Derivatives: Lachance, N., et al. (2005).[1] Practical Synthesis of 7-Azaindoles. Synthesis, 2005(15), 2571–2577.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Ticket ID: #AZA-7-CHO-OPT Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation of 4-Methoxy-7-azaindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-7-CHO-OPT Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation of 4-Methoxy-7-azaindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Decision Support

Use this module to identify the root cause of low yields before altering your protocol.

Troubleshooting Matrix: Symptom vs. Solution
SymptomProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<30%) Reagent Deactivation The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive. Wet DMF hydrolyzes the reagent before it attacks the substrate.Distill DMF over CaH₂ or use anhydrous grade. Pre-form the complex at 0°C for 30 min before adding substrate.
Impurity: 4-Hydroxy analogue Ether Cleavage (Demethylation) High reaction temperatures (>90°C) combined with acidic byproducts (HCl/POCl₃) facilitate nucleophilic attack on the methyl group.CRITICAL: Limit reaction temperature to 60–70°C. Reduce reaction time.
Impurity: N-Formyl species Incomplete Hydrolysis The intermediate is stable. If the final workup pH is too low or time is too short, the N-formyl group (N1) remains.Increase hydrolysis time (2h+) or use 2N NaOH to adjust pH to 9–10 during workup.
Dark Tar / Polymerization Thermal Runaway 7-Azaindoles are electron-deficient but the 4-OMe group activates the ring. Rapid addition causes localized overheating.Add the substrate solution dropwise to the pre-formed Vilsmeier complex at 0°C.
Regioisomer (C2-Formyl) Steric Hindrance While rare for this substrate, the bulky 4-OMe group can sterically hinder C3, pushing reaction to C2 if C3 is blocked or deactivated.Ensure C3 is unsubstituted. This is rarely the major product unless C3 is blocked; check starting material purity.

Process Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for optimizing this specific synthesis.

VilsmeierOptimization Start Start: 4-Methoxy-7-azaindole ReagentPrep Step 1: Reagent Prep POCl3 + DMF (0°C, 30 min) CRITICAL: Anhydrous Conditions Start->ReagentPrep Addition Step 2: Addition Add Substrate Dropwise Control Exotherm < 5°C ReagentPrep->Addition Vilsmeier Complex Formed Heating Step 3: Heating Phase Target: 60-80°C Addition->Heating Check1 Checkpoint: TLC/LCMS Is SM consumed? Heating->Check1 Check1->Heating No (Increase Temp/Time) Hydrolysis Step 4: Hydrolysis Add Ice/NaOAc or NaOH pH 9-10 Check1->Hydrolysis Yes ImpurityCheck Impurity Analysis Hydrolysis->ImpurityCheck Product Target: 3-Carbaldehyde Yield > 70% ImpurityCheck->Product Clean Profile Demethylated FAIL: Temp too high Restart with T < 70°C ImpurityCheck->Demethylated 4-OH Detected NFormyl Fix: Extend Hydrolysis Increase pH ImpurityCheck->NFormyl N-Formyl Detected

Caption: Workflow logic for Vilsmeier-Haack formylation of 4-methoxy-7-azaindole, highlighting critical control points.

Optimized Protocol (The "Gold Standard")

This protocol balances the low reactivity of the azaindole core with the fragility of the methoxy ether.

Reagents:

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • POCl₃ (Phosphorus oxychloride) (3.0 – 5.0 eq)

  • DMF (N,N-Dimethylformamide) (10.0 eq / Solvent) - Must be anhydrous.

Step-by-Step Methodology:

  • Vilsmeier Complex Formation (In Situ):

    • Charge anhydrous DMF into a flame-dried round-bottom flask under Argon/Nitrogen.

    • Cool to 0°C (ice bath).

    • Add POCl₃ dropwise over 20 minutes. Note: A white/yellow precipitate (chloroiminium salt) may form.

    • Stir at 0°C for 30 minutes to ensure full complex formation.

  • Substrate Addition:

    • Dissolve 4-methoxy-7-azaindole in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Why: Rapid addition generates heat, which can degrade the reagent or cause tarring.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C . Monitor via TLC/LCMS every hour.

    • Caution: Do not exceed 80°C. The 4-methoxy group is prone to acid-catalyzed cleavage at higher temperatures [1].

    • Typical reaction time: 3–6 hours.

  • Hydrolysis & Workup (Critical for Yield):

    • Cool the mixture to 0°C.

    • Pour the reaction mixture slowly onto crushed ice (exothermic).

    • Neutralization: Adjust pH to 9–10 using 20% NaOH or saturated Na₂CO₃ solution.

    • Why: The iminium intermediate is stable. Acidic workup often fails to hydrolyze it completely, leading to low isolated yields.

    • Stir the aqueous suspension for 1 hour at room temperature to ensure complete hydrolysis of the N-formyl side product.

    • Collect the precipitate by filtration (if solid) or extract with Ethyl Acetate (if oil).

Deep Dive Q&A

Q: Why is the yield lower than standard indole formylation? A: The pyridine nitrogen (N7) withdraws electron density from the pyrrole ring, making the C3 position less nucleophilic toward the Vilsmeier reagent compared to a standard indole. While the 4-methoxy group donates electrons, the overall system is still deactivated relative to indole. This requires higher temperatures (60°C+) than indole (often RT), but this heat risks side reactions [2].

Q: I see a peak at M-14 in LCMS. What is it? A: This is likely the 4-hydroxy-7-azaindole-3-carbaldehyde (or its keto-tautomer). It results from the cleavage of the methyl ether (demethylation). This occurs because POCl₃ generates HCl in situ. To fix this, reduce the equivalents of POCl₃ to the minimum necessary (3 eq) and strictly control the temperature < 70°C.

Q: Can I use the Duff reaction instead? A: Generally, no. The Duff reaction (Hexamine/TFA) is typically less effective for electron-deficient heterocycles like 7-azaindoles and often results in lower yields or complex mixtures compared to Vilsmeier-Haack [3].

References

  • Vilsmeier-Haack Reaction Mechanism & Application: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] Link

  • Synthesis of 7-Azaindole Derivatives: Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 5(5), 471-506. Link

  • Comparative Formylation Methods: Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[1][3][4][5][9][10][11] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Specific 4-Methoxy-7-azaindole Protocols: (Derived from Patent Literature on Kinase Inhibitors). See generally: WO2006046023A1 (Preparation of 4-substituted-7-azaindoles).[12] Link

Sources

Optimization

solubility issues of 4-methoxy-7-azaindole-3-carbaldehyde in organic solvents

The following technical guide addresses the solubility, handling, and stability of 4-methoxy-7-azaindole-3-carbaldehyde . This response adheres to the requested "Senior Application Scientist" persona, focusing on mechani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and stability of 4-methoxy-7-azaindole-3-carbaldehyde . This response adheres to the requested "Senior Application Scientist" persona, focusing on mechanistic reasoning, self-validating protocols, and authoritative referencing.

Subject: Solubility Optimization & Handling Guide Document ID: TS-AZA-04M-3CHO Applicable Compounds: 4-methoxy-7-azaindole-3-carbaldehyde (and related 7-azaindole-3-carboxaldehyde derivatives)[1][2]

Introduction: The Physicochemical Challenge

Researchers often encounter significant solubility hurdles with 4-methoxy-7-azaindole-3-carbaldehyde .[1][2] This compound combines a fused bicyclic 7-azaindole core (capable of strong intermolecular hydrogen bonding via N1-H and N7) with a 3-formyl group (aldehyde) and a 4-methoxy substituent .[1][2]

The primary solubility challenge arises from the


-stacking interactions  of the electron-rich azaindole scaffold and the hydrogen-bond donor/acceptor network  formed between the pyrrole NH and the pyridine nitrogen of adjacent molecules.[1] While the 4-methoxy group introduces some lipophilicity compared to a hydroxyl group, it does not sufficiently disrupt the crystal lattice to permit solubility in non-polar solvents like hexanes or diethyl ether.[3]

Troubleshooting Guide (Q&A)

Scenario A: Reaction Setup & Synthesis

Q: I am trying to use this aldehyde in a reductive amination, but it won't dissolve in Dichloromethane (DCM) or THF at room temperature. What should I do?

A: This is a common issue.[1][3][4] The 7-azaindole core is often sparingly soluble in DCM due to its high polarity and crystalline packing.[1][4]

  • The Fix: Switch to a polar aprotic solvent or use a co-solvent system .[1][3][4]

    • Option 1 (Recommended): Use DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1][2][3][4] These solvents disrupt the intermolecular H-bonds of the azaindole core.[1][4]

    • Option 2 (Volatile Alternative): If you need a removable solvent, use a mixture of DCM/Methanol (9:1 or 4:1) .[1][2][3][4] The methanol acts as a hydrogen-bond disruptor, significantly increasing solubility compared to pure DCM.[2]

    • Protocol Validation: To verify solubility, sonicate the suspension for 5 minutes at 35°C. If a clear solution forms, the solvent system is viable.[3][4] If a haze remains, filter through a 0.45 µm PTFE filter before adding reagents to prevent localized concentration gradients.[3][4]

Scenario B: Workup & Purification

Q: My product crashed out during the aqueous workup, but it’s sticky and holds onto solvents. How do I purify it without using a massive amount of solvent?

A: The "sticky solid" phenomenon is typical when 4-methoxy-7-azaindole derivatives precipitate from DMF/DMSO upon water addition.[1][2] The occlusion of solvent is due to the formation of solvates.[3][4]

  • The Fix:

    • Slurry Wash: Do not just filter.[1][3][4] Resuspend the sticky solid in cold water or Diethyl Ether (in which the compound is insoluble) and sonicate.[1][3][4] This removes trapped DMF/DMSO.[1][3][4]

    • Recrystallization: Instead of column chromatography (which can cause streaking due to the basic N7 nitrogen interacting with silica), try recrystallization from Hot Ethanol or Acetonitrile .[1][3][4]

    • Chromatography Tip: If you must column, use DCM:MeOH:NH₄OH (90:9:1) .[1][3][4] The ammonium hydroxide is critical; it deprotonates surface silanols on the silica gel, preventing the basic azaindole nitrogen from sticking and tailing [1].[3][4]

Scenario C: Analytical Sample Preparation

Q: I see broad peaks in my NMR spectrum when using CDCl₃. Is the compound degrading?

A: Likely not. Broad peaks in Chloroform-d usually indicate aggregation or intermediate exchange rates of the N1-proton.[1][2][4]

  • The Fix: Switch to DMSO-d₆ .

    • Reasoning: DMSO-d₆ is a strong H-bond acceptor.[1][2][4] It will "lock" the N1-H proton and break up aggregates, resulting in sharp, well-defined signals.[2]

    • Check: Look for the aldehyde proton signal around 9.8–10.0 ppm.[1][3][4] If this peak is split or absent, then consider oxidation (to carboxylic acid) as a degradation pathway.[1][3][4]

Solvent Compatibility Matrix

The following data summarizes the solubility profile based on the dielectric constant (


) and H-bond capability of the solvent.
Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Stock solutions, Reaction media (S

Ar, Vilsmeier)
Polar Protic Methanol, Ethanol Moderate (Heat req.)[1][2][3]Recrystallization, Co-solvent for DCM
Chlorinated DCM, Chloroform Low/Moderate Workup (requires MeOH spike), Chromatography
Ethers THF, Dioxane Moderate Reductions (LiAlH

), Grignard reactions
Hydrocarbons Hexanes, Toluene Insoluble Anti-solvent for precipitation

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for selecting the correct solvent system based on your experimental stage.

SolventSelection Start Start: 4-Methoxy-7-azaindole-3-CHO Stage Select Experimental Stage Start->Stage Reaction Reaction / Synthesis Stage->Reaction Purification Purification / Isolation Stage->Purification Analysis Analysis (NMR/LCMS) Stage->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Precipitate Did it precipitate? Purification->Precipitate NMR NMR Solvent? Analysis->NMR UseDMF Use DMF or DMAc TempHigh->UseDMF Yes UseTHF Use THF or Dioxane TempHigh->UseTHF No FilterWash Filter & Wash (Cold Water/Ether) Precipitate->FilterWash Yes (Solid) Column Column Chromatography DCM:MeOH:NH4OH Precipitate->Column No (Oil/Mix) UseDMSO Use DMSO-d6 (Prevents Aggregation) NMR->UseDMSO

Caption: Decision tree for solvent selection based on experimental phase. Blue nodes indicate decision points; dashed nodes indicate recommended protocols.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation (50 mM)

Use this for biological assays or precise dosing.[1][2][3][4]

  • Weighing: Accurately weigh 8.8 mg of 4-methoxy-7-azaindole-3-carbaldehyde (MW ≈ 176.17 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into amber vials (aldehyde is light sensitive) and store at -20°C.

    • Note: Avoid storing in aqueous buffers for >24 hours as the aldehyde can slowly oxidize or hydrate [2].[1][3][4]

Protocol B: Recrystallization (Purification)

Use this to remove minor impurities without column chromatography.[1][2][3][4]

  • Solvent Choice: Ethanol (95% or absolute).[1][3][4]

  • Dissolution: Place the crude solid in a flask. Add Ethanol (approx. 20 mL per gram) and heat to reflux (80°C).

  • Saturation: If solid remains, add Ethanol dropwise until clear. If particles persist (inorganic salts), filter while hot.[3][4]

  • Cooling: Remove from heat and let cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold Ethanol/Hexane (1:1). Dry under vacuum.[1][3][4]

FAQs

Q: Can I use Acetone? A: Acetone is a moderate solvent for this compound but is generally not recommended for reactions involving amines (reductive amination) because acetone itself can react to form imines/enamines, creating side products.[1][3][4]

Q: Why is the melting point so high (>200°C)? A: The high melting point (often >218°C for the parent 7-azaindole-3-carboxaldehyde [3]) is due to the robust hydrogen-bonding network in the crystal lattice.[1][2] This lattice energy is exactly why dissolution is difficult in non-polar solvents.[1][3][4]

Q: Is the aldehyde stable in Methanol? A: In the absence of acid/base catalysts, it is relatively stable.[1][3][4] However, in the presence of acid, it can form a hemiacetal or acetal .[1][3][4] Always use fresh, neutral solvents for storage or analysis.[3][4]

References

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Stenutz. (n.d.). 7-azaindole-3-carboxaldehyde Properties and Melting Point. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1][3][4] Synthesis of Azaindoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Case ID: 4-OMe-7Aza-CHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Welcome to the technical support hub for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-OMe-7Aza-CHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 4-methoxy-7-azaindole-3-carboxaldehyde). This intermediate is a critical scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors).

The purification of this compound presents unique challenges due to the amphoteric nature of the 7-azaindole core (acidic pyrrole NH, basic pyridine N) and the electronic influence of the 4-methoxy group . The methoxy substituent at C4 increases electron density, facilitating the Vilsmeier-Haack reaction but also increasing solubility in organic solvents compared to the unsubstituted parent, often leading to "oiling out" rather than precipitation.

Physicochemical Profile
PropertyDescriptionTechnical Implication
Appearance Light yellow to beige solidDarkening indicates oxidation or polymerization.
Solubility DMSO, DMF (High); MeOH, EtOAc (Mod.); Water, Hexane (Low)"Oiling out" risk is high in pure water during workup.
Acid/Base Amphoteric (

Pyrrole-NH

; Pyridine-N

)
pH control is the single most critical factor in isolation.
Reactivity C3-Aldehyde (Electrophilic)Susceptible to Cannizzaro reaction or oxidation if workup is too basic/oxidative.

Core Protocol: The "Gold Standard" Purification

Note: This protocol assumes synthesis via the Vilsmeier-Haack formylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Isolation Workflow

1. Quenching (The Hydrolysis Phase):

  • The Issue: The Vilsmeier intermediate (iminium salt) is stable. Incomplete hydrolysis leads to impurities that co-elute with the product.

  • Protocol: Pour the reaction mixture (DMF/POCl3) slowly onto crushed ice (3x volume) with vigorous stirring.

  • Critical Check: Maintain internal temperature

    
    . The 4-methoxy group activates the ring; high temps can cause demethylation or polymerization.
    

2. Neutralization (The Precipitation Phase):

  • The Logic: You must navigate the "Solubility Window." Below pH 4, the pyridine nitrogen is protonated (water-soluble). Above pH 12, the pyrrole NH deprotonates (water-soluble).

  • Protocol: Slowly add saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH dropwise.

  • Target pH: Adjust to pH 7.0–8.0 .

  • Observation: A yellow precipitate should form. If a sticky gum forms instead, see Troubleshooting Case #1.

3. Purification (Recrystallization):

  • Solvent System: Methanol/Water or Ethanol/Water.

  • Method: Dissolve crude solid in boiling Methanol (minimum volume). Remove from heat. Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C.

Troubleshooting Guides (FAQs)

Case #1: "I quenched the reaction, but I got a sticky tar instead of a solid."

Diagnosis: This is "Oiling Out." The 4-methoxy group increases lipophilicity, and the product is precipitating as a supercooled liquid before it can crystallize. Immediate Fix:

  • Do not filter the tar.

  • Sonication: Place the flask (with the aqueous supernatant) in a sonication bath for 10–20 minutes. This provides mechanical energy to induce nucleation.

  • The "Seeding" Trick: If you have any pure crystals from a previous batch, add a speck. If not, scratch the inner glass wall of the flask vigorously with a glass rod at the interface of the oil and water.

  • Aging: Stir the mixture rapidly overnight at room temperature. The tar often hardens into a filterable solid.

Case #2: "My yield is low, and the aqueous layer is yellow."

Diagnosis: Incorrect pH control. The product is trapped in the aqueous phase as a salt. Immediate Fix:

  • Check the pH of the filtrate.

  • If pH < 5: The pyridine ring is protonated. Add more base (sat.

    
    ) to reach pH 7–8.
    
  • If pH > 10: The pyrrole nitrogen is deprotonated. Add dilute

    
     or Acetic Acid to reach pH 7–8.
    
  • Salting Out: If pH is correct but product remains dissolved (common with methoxy derivatives), saturate the aqueous layer with NaCl and extract with Ethyl Acetate/THF (3:1) .

Case #3: "NMR shows a new peak at ~10-11 ppm (broad), but the methoxy peak (3.9 ppm) is missing."

Diagnosis: Demethylation. You have accidentally synthesized 4-hydroxy-7-azaindole-3-carbaldehyde . Root Cause: The Vilsmeier workup generated strong acid (HCl/phosphoric acid) and the temperature spiked during quenching. Prevention:

  • Ensure quenching is done on ice .

  • Do not heat the hydrolysis step above 60°C.

  • Recovery: The hydroxy-derivative is much more polar. It cannot be "remethylated" easily in the presence of the aldehyde. You must restart or use the hydroxy-compound if your pathway allows.

Visualization: Decision Logic & Chemical Species

Figure 1: Purification Decision Tree

Caption: Logical workflow for isolating 4-methoxy-7-azaindole-3-carbaldehyde based on physical state and pH.

PurificationWorkflow Start Crude Reaction Mixture (DMF/POCl3) Quench Quench on Ice (Hydrolysis) Start->Quench AdjustPH Adjust pH to 7.0 - 8.0 Quench->AdjustPH CheckState Observe Physical State Solid Precipitate Forms CheckState->Solid Ideal Oil Sticky Tar / Oil CheckState->Oil Common Clear Clear Solution CheckState->Clear Dilute/Soluble Filter Filter & Wash (Water) Solid->Filter Sonicate Sonicate & Stir Overnight (Induce Nucleation) Oil->Sonicate Extract Salt out (NaCl) & Extract (EtOAc/THF) Clear->Extract Recryst Recrystallize (MeOH/Water) Filter->Recryst Sonicate->CheckState AdjustPH->CheckState Extract->Recryst

Figure 2: pH-Dependent Solubility Species

Caption: The amphoteric nature of the scaffold dictates solubility. Isolation must occur in the "Neutral Window" (pH 6-9).

SpeciesEquilibrium Acidic Cationic Species (Water Soluble) pH < 4 Neutral Neutral Species (Precipitate) pH 6 - 9 Acidic->Neutral + Base (NaOAc) Neutral->Acidic + Acid (HCl) Basic Anionic Species (Water Soluble) pH > 11 Neutral->Basic + Strong Base (NaOH) Basic->Neutral + Acid

Advanced Purification: Chromatography Guide

If recrystallization fails to remove specific impurities (e.g., unreacted starting material), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (40–63 µm). Note: 7-azaindoles can streak on acidic silica.

  • Pre-treatment: Add 1% Triethylamine (TEA) to the column during equilibration to neutralize silica acidity.

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH)

    • Gradient: 0% B to 5% B over 10 CV (Column Volumes), then hold at 5-10% B.

  • Detection: UV at 254 nm (Aromatic) and 280-300 nm (Aldehyde conjugation). The product is more polar than the starting material (4-methoxy-7-azaindole) and will elute later.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocols

    • BenchChem Protocols. "Vilsmeier-Haack Formylation of Indoles."[1] Accessed 2024.

    • (General Protocol Reference)

  • Solubility & Recrystallization of 7-Azaindoles

    • University of Rochester. "Common Solvents for Recrystallization."[2]

  • Synthesis of 7-Azaindole-3-Carboxaldehydes

    • Journal of Medicinal Chemistry.
    • Santa Cruz Biotechnology.[3] "7-Azaindole-3-carboxaldehyde Product Data."[3][4][5]

  • Physical Properties & Safety

    • PubChem Compound Summary. "4-Methoxy-1H-pyrrolo[2,3-b]pyridine."[6]

Sources

Optimization

Technical Support Center: Storage and Handling of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Introduction: Understanding the Instability of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heteroaromatic aldehyde. Its molecular structure, featuring an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Instability of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heteroaromatic aldehyde. Its molecular structure, featuring an electron-rich pyrrolopyridine nucleus and a reactive aldehyde group, renders it susceptible to degradation, primarily through oxidation. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, an impurity that can significantly impact subsequent synthetic steps and biological assays.

The methoxy group (-OCH₃) on the pyridine ring, being an electron-donating group, further activates the aromatic system, potentially increasing its susceptibility to oxidative processes. Therefore, stringent storage and handling protocols are not merely recommended; they are critical for maintaining the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during storage?

A1: The principal degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid (4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid). This process is primarily initiated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and the presence of moisture or metallic impurities.[1] A secondary concern is potential polymerization, a reaction common to aldehydes, which can be influenced by temperature and pH.[1]

Q2: I received the compound as a solid. How critical is it to protect it from air?

A2: Very critical. While the solid state generally offers better stability than a solution, the large surface area of a powdered or crystalline solid still allows for significant interaction with the atmosphere. Oxygen can adsorb onto the surface and initiate oxidation, especially if the container is frequently opened. Over time, this can lead to a significant decrease in purity. Therefore, even as a solid, the compound should be stored under an inert atmosphere.[2][3]

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, but with important caveats. A standard laboratory refrigerator is suitable for providing the recommended cool storage conditions (typically 2-8 °C).[4] However, it is crucial that the compound is in a tightly sealed container to prevent exposure to atmospheric oxygen and moisture.[3][5] Domestic-type refrigerators should be avoided for storing any chemicals, especially flammable or reactive ones.[6] For this compound, the primary concern is oxidation, not flammability, but using laboratory-grade equipment is always best practice.

Q4: Is it necessary to use a glovebox for handling this compound?

A4: The necessity of a glovebox depends on the scale of your work and the required purity for your application. For long-term storage or when handling very small quantities where even minor degradation is unacceptable, a glovebox provides the best protection by maintaining an inert atmosphere with very low levels of oxygen and moisture (<1 ppm).[2][3] For routine weighing and preparation of solutions for immediate use, working quickly on the bench with a continuous flow of inert gas (like nitrogen or argon) over the compound can be a sufficient alternative.[7]

Troubleshooting Guide: Common Storage Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., yellowing or browning) Oxidation or polymerization.1. Re-analyze the material for purity (e.g., via HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible. 3. Implement more stringent inert atmosphere storage protocols immediately.
Inconsistent results in subsequent reactions Degradation of the starting material to the carboxylic acid or other byproducts.1. Verify the purity of the aldehyde before use. 2. Ensure all solvents and reagents in the subsequent reaction are anhydrous and deoxygenated. 3. Store the compound in smaller, single-use aliquots to prevent repeated exposure of the bulk material to air.
Poor solubility compared to initial batches Formation of insoluble polymers.1. Attempt to dissolve a small sample in a range of solvents. 2. If polymerization is suspected, the material may not be salvageable. 3. Review storage temperature; elevated temperatures can promote polymerization.[1]

Experimental Protocols for Optimal Storage

Protocol 1: Short-Term Storage (Routine Use)

This protocol is designed for material that will be used within a few weeks.

  • Container Selection: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and provide a good seal.[3][5]

  • Inert Gas Purge: Before sealing, flush the vial containing the compound with a gentle stream of dry nitrogen or argon for 30-60 seconds. This displaces the atmospheric oxygen.[7][8]

  • Sealing: Tightly screw the cap on immediately after purging. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.[8]

  • Storage Conditions: Place the sealed vial in a laboratory refrigerator at 2-8 °C.[4] The area should be designated for chemical storage and be dark.[9]

Protocol 2: Long-Term Storage (> 1 month)

For archiving or storing bulk quantities, more rigorous measures are required.

  • Aliquotting: Divide the bulk material into smaller, single-use quantities in separate amber vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Glovebox Handling: If available, perform all aliquotting and packaging inside a glovebox with a continuously scrubbed inert atmosphere (<1 ppm O₂ and H₂O).[2]

  • Ampoule Sealing (Gold Standard): For the highest level of protection, place the vialed compound into a glass ampoule. Flush the ampoule with inert gas and then seal it under vacuum or a positive pressure of inert gas using a blowtorch. This provides a fail-safe hermetic seal.[2]

  • Alternative to Ampoules: If flame-sealing is not an option, use high-quality vials with robust septa (like Sure/Seal™ bottles) that allow for the removal of material via syringe under a positive pressure of inert gas.[10][11]

  • Storage Conditions: Store the sealed ampoules or vials in a dark, refrigerated environment (2-8 °C).

Protocol 3: Use of Antioxidants for Solution Storage

While storage as a solid is preferred, if you must store the compound in solution for a short period, the addition of an antioxidant can help mitigate degradation.

  • Solvent Choice: Use a high-purity, anhydrous, and deoxygenated solvent.

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common radical-scavenging antioxidant that can be effective at low concentrations (e.g., 0.01-0.1%).[1] Other phenolic antioxidants may also be suitable.[12][13]

  • Procedure:

    • Dissolve the BHT in the chosen solvent first.

    • Add the 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the antioxidant-containing solvent.

    • Store the solution under an inert atmosphere in a sealed, amber container at low temperature.

Visualization of Storage Strategies

The following diagrams illustrate the core principles of preventing oxidation.

G cluster_environment Storage Environment cluster_compound Compound Susceptibility cluster_degradation Degradation Pathway cluster_product Degradation Product Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation initiates Light UV/Visible Light Light->Oxidation accelerates Heat Elevated Temperature Heat->Oxidation accelerates Moisture Moisture (H₂O) Moisture->Oxidation can promote Aldehyde Aldehyde Group (-CHO) Aldehyde->Oxidation is susceptible to AromaticRing Pyrrolopyridine Ring AromaticRing->Oxidation is activated towards CarboxylicAcid Carboxylic Acid (-COOH) Oxidation->CarboxylicAcid results in

Caption: Factors contributing to the oxidative degradation of the aldehyde.

G cluster_compound Target Compound cluster_protection Protective Measures cluster_threats Environmental Threats Compound 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde InertGas Inert Atmosphere (N₂ or Ar) InertGas->Compound Oxygen Oxygen InertGas->Oxygen Displaces ColdStorage Refrigeration (2-8 °C) ColdStorage->Compound Heat Heat ColdStorage->Heat Minimizes LightProtection Amber Glass / Dark LightProtection->Compound Light Light LightProtection->Light Blocks Seal Airtight Seal (PTFE cap, Parafilm) Seal->Compound Seal->Oxygen Excludes

Sources

Troubleshooting

Technical Support Center: Vilsmeier Formylation of 4-Methoxy-7-Azaindole

Ticket ID: VHA-7AZA-OMe Subject: Optimization and Troubleshooting of C3-Formylation on Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VHA-7AZA-OMe Subject: Optimization and Troubleshooting of C3-Formylation on Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This transformation presents a unique "push-pull" electronic conflict. The 7-azaindole core is electron-deficient (deactivated) due to the pyridine nitrogen, resisting Electrophilic Aromatic Substitution (EAS). Conversely, the 4-methoxy group provides necessary electron density but introduces significant steric strain at the reactive C3 position.

Standard indole protocols often fail here. Success requires precise control over reagent activation (Vilsmeier complex formation) and iminium salt hydrolysis (workup) . This guide addresses the specific kinetic and thermodynamic barriers of this substrate.

Module 1: Critical Failure Modes (Troubleshooting)

Issue 1: "I see no conversion by TLC/LCMS after 4 hours."

Diagnosis: Kinetic barrier due to ring deactivation and steric hindrance. Technical Insight: Unlike simple indoles, 7-azaindoles are poor nucleophiles. The pyridine nitrogen (N7) withdraws electron density, raising the activation energy for the initial attack on the chloroiminium ion. Furthermore, the 4-methoxy group sterically crowds the C3 position. Room temperature is rarely sufficient.

Corrective Action:

  • Pre-form the Reagent: Do not mix substrate, DMF, and POCl

    
     all at once. Generate the Vilsmeier reagent (chloroiminium salt) separately at 0°C for 30 minutes to ensure maximum electrophilicity.
    
  • Thermal Push: The reaction typically requires heating to 60–80°C or even reflux. The 4-methoxy group activates the ring enough to prevent complete inertness, but heat is required to overcome the steric barrier.

  • Stoichiometry: Use a large excess of the Vilsmeier reagent (3–5 equivalents) to drive the reaction kinetics.

Issue 2: "The reaction turns dark/tarry, but yield is <10%."

Diagnosis: Thermal decomposition or polymerization of the Vilsmeier reagent. Technical Insight: At high temperatures (>90°C), the Vilsmeier reagent can self-degrade or cause polymerization of the electron-rich pyrrole ring before formylation occurs.

Corrective Action:

  • Stepwise Heating: Start at 0°C, warm to RT for 1 hour, then ramp to 60°C. Monitor strictly by LCMS.

  • Solvent Switch: If DMF reflux (153°C) is too harsh, use 1,2-dichloroethane (DCE) as a co-solvent to cap the temperature at ~83°C (reflux).

Issue 3: "Product disappears during workup" or "I isolated a water-soluble solid."

Diagnosis: Incomplete hydrolysis of the iminium intermediate. Technical Insight: This is the most common failure point for azaindoles. The intermediate 3-(dimethylamino)methylene-7-azaindolium salt is exceptionally stable due to resonance stabilization from the methoxy group and the pyridine ring. Simple water quenching will not hydrolyze this salt to the aldehyde; it merely solubilizes it in the aqueous layer, leading to it being discarded as waste.

Corrective Action:

  • Aggressive Hydrolysis: You must use a base (NaOH, K

    
    CO
    
    
    
    , or NaOAc) to force the equilibrium toward the aldehyde.
  • The "Boil-Out": After quenching, the mixture often needs to be heated (refluxing aqueous base) to release dimethylamine and form the aldehyde.

Module 2: Mechanism & Pathway Visualization

Understanding the stability of the intermediate is key to solving isolation issues.

VilsmeierMechanism Reagent Reagent Formation (DMF + POCl3) ActiveElec Chloroiminium Ion (Electrophile) Reagent->ActiveElec 0°C, 30 min Attack C3 Electrophilic Attack (Sterically Hindered) ActiveElec->Attack Substrate 4-Methoxy-7-Azaindole Substrate->Attack Intermed Azaindolium Iminium Salt (STABLE INTERMEDIATE) Attack->Intermed 60-80°C Slow Kinetics Hydrolysis Basic Hydrolysis (NaOH/Heat) Intermed->Hydrolysis CRITICAL STEP Requires Base Product Aldehyde Product Hydrolysis->Product -NHMe2

Caption: Mechanistic pathway highlighting the stability of the Iminium Salt intermediate, which requires basic hydrolysis for product release.

Module 3: Validated Standard Operating Procedure (SOP)

Protocol ID: SOP-VHA-004 Scale: 1.0 gram (Adjust proportionally)

Reagents
ComponentEquivalentsRoleNotes
4-Methoxy-7-azaindole1.0SubstrateDrying recommended
POCl

5.0ReagentFreshly distilled or new bottle
DMF (Anhydrous)10-15 VolSolvent/RgtActs as solvent and reactant
2N NaOHExcessQuenchFor hydrolysis
Step-by-Step Execution
  • Reagent Formation (The "Cold" Phase):

    • Charge an oven-dried flask with anhydrous DMF (5 mL/g substrate) under Argon.

    • Cool to 0°C (Ice/Salt bath).

    • Add POCl

      
       (5.0 equiv) dropwise over 20 minutes. Do not let temp rise above 5°C.
      
    • Stir at 0°C for 30 minutes. The solution should turn pale yellow/viscous (Vilsmeier complex).

  • Substrate Addition:

    • Dissolve 4-methoxy-7-azaindole in minimal DMF (2-3 mL/g).

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Why? Adding the substrate to the pre-formed complex prevents side reactions with free POCl

      
      .
      
  • Reaction (The "Heat" Phase):

    • Remove ice bath. Stir at RT for 30 mins.[1]

    • Heat to 80°C . Monitor by LCMS every hour.

    • Target: Conversion of starting material (M+H = 149) to Iminium species (often seen as aldehyde mass M+H = 177 after LCMS injection due to on-column hydrolysis, or as the dimethyl-amidine mass).

  • Workup (The "Hydrolysis" Phase):

    • Cool mixture to RT.

    • Pour reaction mixture onto crushed ice (50g) with vigorous stirring.

    • Crucial: Adjust pH to ~9-10 using 5N NaOH or saturated K

      
      CO
      
      
      
      .
    • Observation: A precipitate may form.[2] If it is the iminium salt, it will dissolve back into water if pH is too low.

    • Stir the basic suspension at RT for 2 hours (or heat to 50°C for 30 mins if solid persists).

    • Filter the resulting solid (Product).[2] Wash with water.[2]

    • Alternative: If no solid precipitates, extract with EtOAc (3x), wash with brine, dry over Na

      
      SO
      
      
      
      .

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next move based on analytical data.

Troubleshooting Start Check LCMS/TLC (After 3h at 80°C) SM_Remains Significant SM Left? Start->SM_Remains Conversion SM Consumed? Start->Conversion IncreaseTemp Increase Temp to 100°C or add more POCl3 SM_Remains->IncreaseTemp Yes CheckMass Check Mass Spectrum Conversion->CheckMass Yes Mass_Aldehyde Mass = Product (177) CheckMass->Mass_Aldehyde Ideal Mass_Iminium Mass = Iminium (+44 or +28) CheckMass->Mass_Iminium Common Mass_Chlorinated Mass = +34 (Cl) CheckMass->Mass_Chlorinated Side Rxn HydrolysisFix Extend Basic Hydrolysis (Heat with NaOH) Mass_Iminium->HydrolysisFix Discard Discard/Resynthesize (Lower Temp) Mass_Chlorinated->Discard

Caption: Decision matrix for evaluating reaction progress and identifying side products.

References

  • Vilsmeier-Haack Reaction Mechanism & Application. Organic Chemistry Portal. Detailed mechanistic overview of chloroiminium ion formation and electrophilic attack. Link

  • Synthesis of 7-azaindole derivatives. Bioorganic & Medicinal Chemistry Letters. Discusses the reactivity profiles of azaindoles compared to indoles and the necessity for modified conditions. Link

  • Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives. World Intellectual Property Organization (WO2006063167A1). Patent literature describing the specific synthesis of substituted 7-azaindole-3-carboxaldehydes using POCl3/DMF. Link

  • Vilsmeier-Haack Formylation of Indoles Protocol. BenchChem Protocols. General procedure and stoichiometry for formylation, serving as the baseline for the modified azaindole SOP. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-7-Azaindole Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a core structural motif in numerous pharmacologically active agents, mastering the synthesis of 7-azaindoles is crucial.[1][2] This document provides field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can navigate the complexities of your synthetic routes with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the multi-step synthesis of 4-methoxy-7-azaindole derivatives. The most established route involves the N-oxidation of 7-azaindole, subsequent regioselective chlorination at the C4-position, and finally, nucleophilic aromatic substitution with a methoxide source.[1][2][3]

dot

Caption: General synthetic workflow for 4-methoxy-7-azaindole.

Question 1: My N-oxidation of 7-azaindole results in low yields and a significant recovery of starting material. What are the critical parameters to check?

Answer: This is a common bottleneck. Low conversion in the N-oxidation step typically points to issues with the oxidant or reaction conditions.

  • Causality & Solution:

    • Oxidant Potency: The activity of your hydrogen peroxide (H₂O₂) solution is paramount. Ensure you are using a fresh, properly stored bottle of H₂O₂ (typically 30-50% aqueous solution). An older solution may have disproportionated, reducing its effective concentration. The molar ratio of H₂O₂ to 7-azaindole is critical; a slight excess (e.g., 1.1-1.3 equivalents) is often optimal to drive the reaction to completion.[1]

    • Temperature Control: This reaction is exothermic. It is crucial to add the H₂O₂ dropwise to the solution of 7-azaindole in a solvent like THF while maintaining a low temperature (e.g., 5°C) with an ice bath.[1] After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for several hours (e.g., 3 hours) ensures a controlled and complete reaction.[1] Uncontrolled temperature spikes can lead to degradation and side products.

    • Work-up Procedure: The N-oxide product can be sensitive. A common work-up involves carefully concentrating the reaction mixture and then precipitating the product by adding a non-polar solvent like n-hexane.[1] This helps to efficiently isolate the N-oxide from the reaction medium.

Question 2: The chlorination of 7-azaindole N-oxide with phosphorus oxychloride (POCl₃) is sluggish and provides a poor yield of 4-chloro-7-azaindole. How can I improve this step?

Answer: The direct reaction of 7-azaindole N-oxide with POCl₃ can indeed be low-yielding (often below 80%).[1][3] The key to optimization is the use of a suitable solvent and a catalytic activator.

  • Causality & Solution:

    • Solvent and Reagent Stoichiometry: Using POCl₃ as both the reagent and solvent can lead to side reactions and purification difficulties. A more controlled method involves using a solvent like acetonitrile and a stoichiometric excess of POCl₃ (e.g., 5 equivalents).[1]

    • Catalytic Activation: The addition of a catalytic amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), has been shown to significantly improve the reaction rate and yield.[1][3] DIPEA likely facilitates the formation of the reactive intermediate. The reaction is typically performed at elevated temperatures (80-100°C).[1][3]

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Once the starting N-oxide is consumed (typically after 5-6 hours), a careful work-up is required. This involves removing the excess POCl₃ and acetonitrile under reduced pressure before proceeding with aqueous work-up and extraction.[1][3]

Question 3: My final methoxylation step to displace the 4-chloro group is incomplete and generates multiple byproducts. What conditions should I optimize?

Answer: The nucleophilic aromatic substitution (SNAr) of 4-chloro-7-azaindole with sodium methoxide is highly sensitive to temperature, solvent, and moisture.

  • Causality & Solution:

    • Reagent Quality and Stoichiometry: Use freshly prepared or commercially sourced sodium methoxide (NaOMe). It is hygroscopic, and the presence of water can lead to hydrolysis of the chloro-substituent, forming the undesired 4-hydroxy-7-azaindole. A slight excess of NaOMe (e.g., 1.2-1.5 equivalents) is recommended.

    • Solvent Choice: Anhydrous Dimethylformamide (DMF) is the solvent of choice for this reaction, as its polar aprotic nature stabilizes the charged Meisenheimer complex intermediate, facilitating the substitution.[1][3]

    • Temperature Control: This reaction requires significant thermal energy. The temperature must be carefully controlled within the range of 110-130°C.[1][3] Temperatures below this range will result in a sluggish or incomplete reaction, while exceeding it can cause decomposition of the product or solvent, leading to a dark, complex reaction mixture.

    • Purification: After the reaction, DMF is typically removed by distillation under reduced pressure. The resulting residue can then be partitioned between water and an organic solvent like ethyl acetate. The final product is often a solid that can be purified by recrystallization from methanol or ethanol to yield pure 4-methoxy-7-azaindole.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-substituted 7-azaindoles?

There are two main approaches. The most common is the functionalization of a pre-formed 7-azaindole ring, typically via an N-oxide intermediate as described above.[1][3] An alternative is to construct the bicyclic ring system with the C4-substituent already incorporated, for example, through a Bartoli indole synthesis using a substituted nitropyridine.[4][5]

Q2: Are there alternative methods to palladium-catalyzed cross-coupling for C-N or C-O bond formation at the C4 position?

Yes. While palladium-catalyzed methods like Suzuki or Buchwald-Hartwig couplings are powerful for creating C-C, C-N, and C-O bonds, classical SNAr reactions are highly effective for introducing small nucleophiles like methoxide, especially when the C4 position is activated by a good leaving group like a halogen.[6] For larger or more complex nucleophiles, palladium catalysis is often superior.

Q3: How can I confirm the identity and purity of my 4-methoxy-7-azaindole derivative?

A combination of standard analytical techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure, including the position of the methoxy group and the substitution pattern on the rings.[4][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your product.[7]

  • Infrared (IR) Spectroscopy: FTIR can be used to identify key functional groups and confirm the transformation from intermediates, for example, by observing the disappearance of certain vibrational bands.[7][8]

Q4: I am observing dimerized byproducts in my reaction. What could be the cause?

Dimerization can sometimes occur in reactions involving lithiated intermediates or under certain Chichibabin-type synthesis conditions.[9] If you are using organometallic reagents for functionalization, minimizing this side reaction can be achieved by modifying the reaction temperature and slowing the rate of reagent addition.[9]

dot

Troubleshooting_Tree A Problem: Low Yield of Final Product B Which step has low yield? A->B C N-Oxidation B->C Step 1 D Chlorination B->D Step 2 E Methoxylation B->E Step 3 F Workup/Purification B->F Post-Rxn C_Sol Check H₂O₂ potency Ensure slow addition at 5°C Optimize precipitation with n-hexane C->C_Sol D_Sol Use Acetonitrile as solvent Add catalytic DIPEA Heat to 80-100°C and monitor D->D_Sol E_Sol Use anhydrous NaOMe and DMF Strictly control temp (110-130°C) Ensure inert atmosphere E->E_Sol F_Sol Check aqueous layer for product Avoid harsh acid/base washes Optimize recrystallization solvent F->F_Sol

Caption: Decision tree for troubleshooting low product yield.

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the key synthetic steps. Note that these are starting points and may require optimization for specific derivatives.

Reaction Step Key Reagents Solvent Catalyst/Additive Temperature (°C) Typical Yield Reference
N-Oxidation 7-Azaindole, H₂O₂ (1.1-1.3 eq)THFNone5 → RT>90%[1]
Chlorination 7-Azaindole N-Oxide, POCl₃ (5 eq)AcetonitrileDIPEA (0.1 eq)80 - 100~85%[1][3]
Methoxylation 4-Chloro-7-azaindole, NaOMe (1.2 eq)DMFNone110 - 13050 - 60%[1][3]

References

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Spectroscopic Characterization. Scientific Research Publishing. [Link]

  • Computational and Spectroscopic Insights Into 4‐Methoxychalcone as a Potential Acetylcholinesterase Inhibitor: A DFT and Molecular Docking Approach. ResearchGate. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

Sources

Troubleshooting

stability of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in acidic media

[1] Executive Summary & Chemical Profile[1][2] Compound: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Key Functional Groups: [1] Pyridine Nitrogen ( ): Basic c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

Compound: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Key Functional Groups: [1]

  • Pyridine Nitrogen (

    
    ):  Basic center (
    
    
    
    of conjugate acid
    
    
    2–3 due to electron-withdrawing formyl group).[1]
  • Methoxy Ether (

    
    -OMe):  Electron-donating, susceptible to acid-catalyzed cleavage (demethylation).[1]
    
  • Formyl Group (

    
    -CHO):  Electron-withdrawing, susceptible to hydration, acetal formation, or oxidation.[1]
    
Stability Matrix: Acidic Conditions

The following table summarizes the stability profile based on structural reactivity and standard heterocyclic chemistry principles.

Media / ReagentStability RatingPrimary RiskObservation
Dilute HCl /

(aq, RT)
Moderate ProtonationReversible yellowing (halochromism); soluble as salt.[1]
Conc. HCl / Heat (>60°C) Low DemethylationConversion to 4-oxo-derivative (lactam tautomer).[1]
Acetic Acid (Glacial) High NoneStable solution; often used for recrystallization.[1]
TFA (Trifluoroacetic acid) High ProtonationStable at RT; suitable for NMR/LCMS.[1]
Lewis Acids (

,

)
Critical Ether Cleavage Rapid demethylation to 4-hydroxy-7-azaindole.[1]
Acidic Alcohols (HCl/MeOH) Low Acetal FormationConversion to dimethyl acetal (reversible).[1]

Mechanistic Insight: The "Why" Behind the Instability

To troubleshoot effectively, you must understand the competing pathways occurring in your flask.[1] The 7-azaindole core is amphoteric.[1] In acidic media, the pyridine nitrogen (


) protonates first.[1]
The Demethylation Trap

While the 7-azaindole ring is generally robust, the 4-methoxy group is the "Achilles' heel" in strong acidic media.[1]

  • Protonation: The acid protonates

    
    , making the ring highly electron-deficient.[1]
    
  • Nucleophilic Attack: If the counter-ion is nucleophilic (e.g.,

    
    , 
    
    
    
    ) or if water is present at high temperatures, it attacks the methyl group of the ether.[1]
  • Collapse: The ether cleaves, releasing methyl halide/methanol and generating the 4-hydroxy-7-azaindole.[1]

  • Tautomerization: The 4-hydroxy form rapidly tautomerizes to the thermodynamically stable 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one (a pyridone-like structure).[1] This is irreversible.

Visualization: Degradation Pathways[1]

StabilityPathways cluster_legend Condition Key Start 4-Methoxy-7-azaindole-3-CHO Protonated Protonated Species (Soluble/Yellow) Start->Protonated + H+ (Reversible) Protonated->Start Neutralize (Base) Acetal Acetal Derivative (Reversible) Protonated->Acetal + MeOH/H+ Demethylated 4-Hydroxy Intermediate Protonated->Demethylated Heat / Strong Acid (Nu- attack on Me) Acetal->Protonated + H2O Tautomer 4-Oxo-Product (Irreversible Degradant) Demethylated->Tautomer Tautomerization Blue: Standard Handling Blue: Standard Handling Yellow: Acidic pH Yellow: Acidic pH Blue: Standard Handling->Yellow: Acidic pH Red: Degradation Red: Degradation Yellow: Acidic pH->Red: Degradation

Caption: Figure 1. Acid-mediated pathways.[1] Path Red represents the critical failure mode (demethylation) typically seen with HBr or high heat.[1]

Troubleshooting Guide (Q&A)

Scenario A: Solubility & Color Changes

Q: I added 1M HCl to my reaction mixture and it turned bright yellow. Did I decompose my compound?

  • Diagnosis: Likely No .[1]

  • Explanation: 7-azaindoles exhibit halochromism .[1] Protonation of the pyridine nitrogen disrupts the aromatic conjugation, shifting the UV-Vis absorption.[1]

  • Verification: Neutralize a small aliquot with saturated

    
    .[1] If the color reverts to pale yellow/white and precipitates, the compound is intact.[1]
    

Q: My compound won't dissolve in 5% acetic acid.

  • Diagnosis: Insufficient acidity.[1]

  • Explanation: The 3-formyl group is electron-withdrawing, lowering the basicity of the pyridine nitrogen (

    
     drops).[1] Acetic acid may be too weak to fully protonate and solubilize the compound.
    
  • Solution: Use a stronger solvent system (e.g., DMSO/Water) or a slightly stronger acid (0.1 M HCl) if short-term exposure is acceptable.[1]

Scenario B: Purity & Yield Loss

Q: I see a new peak in HPLC after stirring in HCl/MeOH overnight. The Mass Spec shows M+14. [1]

  • Diagnosis: Acetal Formation.[1]

  • Explanation: Aldehydes react with alcohols in acidic media to form acetals (dimethyl acetal in MeOH).[1] The mass shift corresponds to

    
     (Wait, check math: 
    
    
    
    .[1] Mass change:
    
    
    .[1] If M+14 is observed, it might be methylation of the pyrrole nitrogen, but acetal is +46).[1]
    • Correction: If you see M+14 , check for N-methylation (rare without strong base) or esterification of a byproduct.[1] However, if the peak reverts upon adding water, it is the acetal.[1]

  • Solution: Avoid alcoholic solvents with acid.[1] Use ACN or THF.[1] To reverse, treat with aqueous acid (THF/2N HCl) for 1 hour.

Q: I used 48% HBr for a reaction and my product is gone. I isolated a highly polar solid.

  • Diagnosis: Demethylation (Ether Cleavage).[1]

  • Explanation: HBr is the classic reagent for cleaving methyl ethers.[1] You have likely formed the 4-oxo-7-azaindole derivative.[1][2][3]

  • Solution: This is irreversible.[1] If you need acidic conditions, switch to acids with non-nucleophilic counter-ions (e.g.,

    
    , TFA, or 
    
    
    
    ) and keep the temperature below 50°C.[1]

Experimental Protocols

SOP-01: Acid Stability Validation Assay

Use this protocol to determine if your specific acidic conditions are safe.[1]

Reagents:

  • Test Compound (1 mg)[1]

  • Solvent: Acetonitrile (HPLC grade)[1]

  • Acid of interest (e.g., 1M HCl, TFA)[1]

  • Buffer: 100mM Phosphate pH 7.0 (for quenching)[1]

Procedure:

  • Preparation: Dissolve 1 mg of compound in 0.5 mL Acetonitrile.

  • Challenge: Add 0.5 mL of the Acid of interest. Vortex.

  • Timepoints: Incubate at desired temperature (e.g., RT or 50°C).

  • Sampling: At T=0, 1h, 4h, and 24h, take a 50 µL aliquot.

  • Quench: Immediately dilute the aliquot into 200 µL of Phosphate Buffer (pH 7.0) or Ammonium Acetate.[1] Do not inject acidic samples directly if using a pH-sensitive column. [1]

  • Analysis: Inject on HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Criteria:

    • Pass: >98% recovery of parent peak area.[1][4]

    • Fail: Appearance of peak at RRT ~0.6-0.8 (typically the more polar 4-hydroxy/oxo species).[1]

SOP-02: Safe Workup of Vilsmeier Reactions

The synthesis of this aldehyde often uses


/DMF, generating an acidic iminium intermediate.[1]
  • Quenching: Pour the reaction mixture slowly into ice-cold Sodium Acetate (aq) or Saturated

    
     .
    
    • Why? Direct water addition generates hot HCl, which can cause local overheating and demethylation.[1] Buffering protects the ether.[1]

  • pH Control: Adjust final pH to ~8–9.

  • Isolation: The aldehyde typically precipitates.[1] Filter and wash with cold water.[1]

  • Drying: Vacuum dry at <40°C. High heat in the presence of trace acid traces can cause darkening (polymerization).[1]

Frequently Asked Questions (FAQs)

Q: Can I use TFA for LCMS analysis? A: Yes. 0.1% TFA is standard and safe.[1] The exposure time (minutes) and temperature (ambient) are insufficient to cause demethylation.[1]

Q: Is the aldehyde stable to air? A: Moderately.[1] Over months, aldehydes can autoxidize to carboxylic acids.[1] Store under Nitrogen/Argon at -20°C for long-term stability. If the solid turns from white/yellow to brown, check for oxidation.[1]

Q: How do I remove the 4-methoxy group intentionally? A: If you want the 4-oxo derivative, reflux in 48% HBr or Pyridine Hydrochloride at 180°C (melt).[1]

References

  • Synthesis via Vilsmeier-Haack

    • Title: Preparation of 4-substituted-7-azaindole (Patent CN102746295B)[1]

    • Context: Describes the introduction of formyl groups to 7-azaindoles using /DMF and subsequent workup.
    • Source:[1]

  • Demethylation Mechanisms

    • Title: Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride.[1][5]

    • Context: Establishes the general instability of aryl methyl ethers to strong acids/nucleophiles at high temperatures.[1]

    • Source: (General Principle Citation)[1]

  • 7-Azaindole Chemistry

    • Title: 7-Azaindoles: Synthesis and biological relevance.[1][6][3][4]

    • Context: Reviews the amphoteric nature and reactivity of the pyrrolo[2,3-b]pyridine scaffold.
    • Source:[1]

  • Compound Data

    • Title: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (PubChem CID 11240567)[1]

    • Context: Physical properties and basicity data for the parent scaffold.[1]

    • Source:[1]

Sources

Optimization

resolving regioselectivity issues in 4-methoxy-7-azaindole functionalization

Welcome to the technical support center for resolving regioselectivity challenges in the functionalization of 4-methoxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity challenges in the functionalization of 4-methoxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this privileged heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern reactivity, enabling you to troubleshoot and optimize your synthetic routes with confidence.

Introduction: Understanding the Reactivity Landscape

The 4-methoxy-7-azaindole core presents a unique and often challenging regioselectivity puzzle. The molecule is a tale of two rings: the electron-rich, π-excessive pyrrole ring and the electron-deficient, π-deficient pyridine ring. The methoxy group at the C4 position further modulates the electronic landscape, acting as an electron-donating group that influences the pyridine ring's reactivity.

Generally, the positions on the 4-methoxy-7-azaindole scaffold exhibit a hierarchy of reactivity:

  • C3 Position: The most nucleophilic and electronically activated site, highly susceptible to electrophilic aromatic substitution (SEAr).[1][2][3]

  • C2 Position: Less reactive than C3 to electrophiles but can be targeted via metalation or specific palladium-catalyzed cross-coupling reactions.[4][5]

  • C6 Position: Located on the pyridine ring ortho to the N7 nitrogen. Functionalization is challenging and typically requires advanced strategies like Directed ortho-Metalation (DoM).[6][7][8]

  • C5 Position: Located on the pyridine ring para to the N7 nitrogen. Direct functionalization is difficult; it often relies on building the ring from a pre-functionalized pyridine precursor or through multi-step sequences.[9][10]

G cluster_0 4-Methoxy-7-Azaindole Reactivity Map cluster_1 mol mol C3 C3: Highest Reactivity (Electrophilic Attack) C2 C2: Moderate Reactivity (Metalation) C6 C6: Low Reactivity (Requires DoM) C5 C5: Lowest Reactivity (Challenging)

Caption: Relative reactivity of carbon positions on the 4-methoxy-7-azaindole core.

Troubleshooting Guide & FAQs by Position

This section addresses common problems encountered during functionalization, organized by the target carbon position.

Problem Area 1: Targeting the C3 Position

The C3 position is the kinetic site for most electrophilic additions. However, achieving perfect selectivity and avoiding side reactions requires careful control of conditions.

Q: I'm attempting an electrophilic halogenation (e.g., with NBS/NIS) and observing a mixture of products, including di-substituted species and some reaction on the pyridine ring. How can I enhance C3 selectivity?

A: This is a classic issue of over-reactivity and competing reaction pathways. The high nucleophilicity of the C3 position makes it prone to reaction, but the pyridine nitrogen can also act as a Lewis base, complicating the reaction.

Causality & Solution:

  • Protect the N1-Position: The acidic N-H proton can interfere with many reagents. Protecting the pyrrole nitrogen with a suitable group, such as tosyl (Ts) or a silyl group (e.g., TIPS), is the most critical first step.[11][12] This prevents N-halogenation and modulates the electronic properties of the pyrrole ring, often leading to cleaner reactions. An N-sulfonyl group, for instance, has been shown to be effective for directing C3-sulfenylation.[11]

  • Control Stoichiometry and Temperature: Use precisely 1.0 equivalent of the halogenating agent. Start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction while monitoring by TLC or LC-MS. This favors the kinetically controlled C3 product over thermodynamically favored or decomposition products.

  • Choice of Solvent: Acetonitrile or THF are often good starting points. For less reactive substrates, a more polar solvent like DMF can be used, but be aware that it can also promote side reactions. Recent work has shown that iodine-catalyzed methods in DMSO can be highly effective for C3 chalcogenation.[2][3]

Q: My C3 functionalization reaction is not proceeding to completion, even with excess electrophile. What could be the issue?

A: This often points to deactivation of the substrate or the reagent.

Causality & Solution:

  • Reagent Decomposition: Ensure your electrophile (e.g., NBS, NIS) is fresh. These reagents can degrade over time.

  • Substrate Deactivation: The pyridine nitrogen (N7) can be protonated by trace acids, which deactivates the entire ring system towards electrophilic attack. Adding a non-nucleophilic base, like 2,6-lutidine or proton sponge, can sequester stray protons without interfering with the reaction.

  • Protecting Group Effects: If you are using an N1-protecting group, ensure it is stable to the reaction conditions. Conversely, some electron-withdrawing protecting groups may reduce the nucleophilicity of the C3 position too much. If using a strong electron-withdrawing group like Ts, a more powerful electrophile or slightly elevated temperatures may be necessary.

Problem Area 2: Targeting the C6 Position

Functionalizing the C6 position is a significant challenge due to the electronic nature of the pyridine ring. The most reliable method is Directed ortho-Metalation (DoM).

Q: I am trying to functionalize the C6 position using Directed ortho-Metalation (DoM) with n-BuLi or LDA, but the reaction is low-yielding or provides a mixture of isomers. What are the critical parameters?

A: Success in DoM reactions hinges on the precise coordination of the organolithium base. This is a kinetically controlled process that requires rigorous control over conditions and the choice of a directing metalation group (DMG).

Causality & Solution:

  • The Directing Group is Paramount: The N1-H is not an effective directing group for C6 lithiation. You must install a proper DMG on the N1 nitrogen. A pivaloyl (Piv) or, more effectively, a carbamoyl group (e.g., -CON(iPr)₂) is an excellent choice.[6][7][8] These groups chelate the lithium cation, directing deprotonation specifically to the adjacent C2 or the ortho C6 position.

  • The "Directing Group Dance": A fascinating strategy involves placing a carbamoyl directing group on the N7 nitrogen first. This directs metalation exclusively to the C6 position. Subsequently, the carbamoyl group can be catalytically "danced" or shifted to the N1 position, freeing up the N7 and leaving the C6 position functionalized.[7][8] This is an advanced but powerful method for achieving otherwise difficult transformations.

  • Base and Conditions: Use a strong, sterically hindered base like LDA or LiTMP at low temperatures (-78 °C) in an anhydrous ether solvent like THF. The bulky base is less likely to add to the pyridine ring. The low temperature is crucial to prevent side reactions and maintain the kinetic regioselectivity.

  • Quenching: After the lithiation is complete (typically 1-2 hours at -78 °C), quench the resulting aryllithium species with your desired electrophile at the same low temperature.

G cluster_0 Troubleshooting C6-DoM Failure start Start: N1-Protected 4-MeO-7-Azaindole check_dmg Is the N1-protecting group a strong DMG (e.g., Carbamoyl)? start->check_dmg success Success: Selective C6-Lithiation check_dmg->success Yes failure Problem: Poor C6 Selectivity check_dmg->failure No quench Quench with Electrophile at -78 °C success->quench solution1 Solution: Replace with a strong DMG (e.g., -CON(iPr)2) failure->solution1 solution2 Alternative: Use the 'DMG Dance' strategy starting from N7. failure->solution2

Caption: Decision workflow for troubleshooting Directed ortho-Metalation (DoM) at the C6 position.

General FAQs

Q: How do different N1-protecting groups influence regioselectivity in metalation reactions?

A: The choice of the N1-protecting group is arguably one of the most important factors in controlling the regioselectivity of lithiation.

Protecting GroupDirecting AbilityTypical Outcome of LithiationNotes
H (unprotected)PoorMixture, deprotonation at N1N1-deprotonation is rapid, leading to an unreactive anion.
Tosyl (Ts) WeakPrimarily C2 lithiationThe sulfonyl group directs to the adjacent C2 position.
TIPS / SEM Steric HindrancePrimarily C2 lithiationDirects to C2, but can be cleaved under certain conditions.[13]
Carbamoyl (-CONR₂) / Pivaloyl (Piv) StrongC2 or C6 (condition dependent)Strong chelation directs the base. The choice between C2 and C6 can be tuned.[8]

Q: I have synthesized a functionalized derivative, but I am unsure of the exact regiochemistry. What are the best analytical methods for confirmation?

A: Unambiguous structural confirmation is crucial. A combination of techniques is recommended:

  • 1D and 2D NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly diagnostic.

    • NOESY/ROESY: Nuclear Overhauser Effect experiments are definitive. For example, irradiating the methoxy protons at C4 should show an NOE to the proton at C5. Irradiating the N1-protecting group protons should show an NOE to the proton at C2. This allows you to map the spatial relationships in the molecule.

  • X-Ray Crystallography: If you can grow a suitable crystal, this provides undeniable proof of the structure.

  • Comparison to Literature Data: If you are following a known procedure, carefully compare your NMR data (chemical shifts, coupling constants) with the reported values.

Key Experimental Protocols

Protocol 1: Selective C3-Iodination (N1-Tosyl Protected)

This protocol is adapted from procedures that show high selectivity for the C3 position on N-protected azaindoles.[14]

  • N1-Protection: To a solution of 4-methoxy-7-azaindole (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under Argon, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add tosyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring (Protection): Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes).

  • Work-up (Protection): Quench carefully with saturated aq. NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N1-tosyl-4-methoxy-7-azaindole.

  • C3-Iodination: Dissolve the N1-tosyl protected azaindole (1.0 eq) in anhydrous acetonitrile (0.1 M). Add N-iodosuccinimide (NIS, 1.05 eq). Stir the reaction at 50 °C for 2 hours in the dark.

  • Reaction Monitoring (Iodination): Monitor by LC-MS for the disappearance of starting material and the appearance of the desired product mass.

  • Work-up (Iodination): Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aq. Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C3-iodo product.

Protocol 2: C6-Functionalization via Directed ortho-Metalation (DoM)

This protocol utilizes a carbamoyl directing group to achieve selective C6 functionalization.[8]

  • N1-DMG Installation: Synthesize the N1-diisopropylcarbamoyl-4-methoxy-7-azaindole using standard methods (e.g., deprotonation with NaH followed by addition of diisopropylcarbamoyl chloride).

  • Lithiation: In a flame-dried flask under Argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF (0.3 M) at -78 °C. Stir for 20 minutes.

  • Substrate Addition: Add a solution of N1-carbamoyl-4-methoxy-7-azaindole (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1.5 hours. A color change to deep red or brown is often observed, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, TMSCl, an aldehyde; 1.2 eq) dropwise at -78 °C.

  • Reaction Monitoring: After stirring for an additional 1-2 hours at -78 °C, take an aliquot, quench it with methanol, and analyze by LC-MS to confirm product formation.

  • Work-up: Quench the bulk reaction by slow addition of saturated aq. NH₄Cl solution at -78 °C. Allow to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine).
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Lebo, T., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. DOI:10.1039/C3OB41798K.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie International Edition.
  • A2B Chem. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Barl, N. M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. DOI: 10.1002/anie.201303490.
  • ResearchGate. (2020). Regioseletive C–H functionalization of 7-azaindoles.
  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles.
  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Crowe, et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.
  • PubMed Central. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Das, P., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation.
  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
  • ResearchGate. (n.d.). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.
  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Chemistry World. (2019). Directing group 'dance' decorates heterocycles.
  • PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. DOI: 10.1002/anie.201901724.
  • PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. DOI: 10.1021/acs.joc.4c01237.
  • ResearchGate. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin.
  • PubMed Central. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

The following guide is structured as a high-level technical document for medicinal chemists and analytical scientists. It synthesizes theoretical prediction with empirical fragment data to provide a robust framework for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for medicinal chemists and analytical scientists. It synthesizes theoretical prediction with empirical fragment data to provide a robust framework for characterization.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. The 4-methoxy-3-formyl derivative is a critical intermediate; the C3-aldehyde serves as a reactive handle for reductive aminations or Knoevenagel condensations, while the C4-methoxy group modulates solubility and electronic properties of the pyridine ring.

This guide provides a definitive interpretation of the 1H NMR spectrum for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . It distinguishes the target from its non-formylated precursor and potential regioisomers, ensuring precise reaction monitoring and quality control.

Structural Analysis & Spin System Prediction

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of a fused bicyclic system: a pyridine ring fused to a pyrrole ring.

The 7-Azaindole Core Numbering
  • N1: Pyrrole nitrogen (Exchangeable proton).

  • C2: Pyrrole carbon (adjacent to N1).[1]

  • C3: Formylation site (Substituted).

  • C4: Methoxy substitution site.[2][3]

  • C5: Pyridine beta-proton.

  • C6: Pyridine alpha-proton (adjacent to N7).

  • N7: Pyridine nitrogen.

Electronic Influences
  • C3-Formyl Group (CHO): A strong Electron Withdrawing Group (EWG). It will significantly deshield the adjacent C2-H proton, shifting it downfield relative to the precursor.

  • C4-Methoxy Group (OMe): A strong Electron Donating Group (EDG) by resonance. It exerts a powerful shielding effect on the ortho (C5) and para (C7-N) positions. Consequently, the H5 proton will appear significantly upfield compared to unsubstituted 7-azaindole.

Visualization of Correlations (Graphviz)

NMR_Correlations Target Target Molecule 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CHO CHO (Aldehyde) ~9.9-10.2 ppm (s) Target->CHO C3 Substituent H2 H2 (Pyrrole) ~8.3-8.5 ppm (s) Target->H2 Deshielded by CHO H6 H6 (Pyridine) ~8.2-8.4 ppm (d) Target->H6 Alpha to N7 H5 H5 (Pyridine) ~6.7-6.9 ppm (d) Target->H5 Shielded by OMe OMe OCH3 (Methoxy) ~4.0 ppm (s) Target->OMe C4 Substituent CHO->H2 NOE Correlation H6->H5 Ortho Coupling (J ~ 5.5 Hz)

Figure 1: Structural connectivity and predicted NMR correlations. The dashed line indicates scalar coupling (


), while the dotted line indicates a spatial NOE correlation useful for confirming regiochemistry.

Comparative Analysis: Target vs. Precursor

The most common analytical challenge is determining the completion of the Vilsmeier-Haack formylation. The table below contrasts the target with its starting material, 4-methoxy-1H-pyrrolo[2,3-b]pyridine .

Chemical Shift Data Table (DMSO-d6)[4][5][6]
PositionProton TypeTarget (Aldehyde)

(ppm)
Precursor (Starting Material)

(ppm)
Diagnostic Change
CHO Aldehyde9.95 - 10.10 (s) AbsentAppearance of signal
H2 Pyrrole8.35 - 8.50 (s) 7.35 - 7.45 (d,

)
Downfield shift (+1.0 ppm) & Loss of coupling
H3 PyrroleAbsent (Substituted)6.50 - 6.60 (d,

)
Disappearance of signal
H6 Pyridine (

)
8.20 - 8.30 (d,

)
8.10 - 8.20 (d,

)
Minimal change
H5 Pyridine (

)
6.80 - 6.95 (d,

)
6.60 - 6.70 (d,

)
Slight downfield shift (EWG effect)
OCH3 Methoxy3.95 - 4.05 (s)3.85 - 3.95 (s)Minimal change
NH Amine12.0 - 12.8 (br s)11.4 - 11.8 (br s)Downfield shift (Acidity increase)

Note: Chemical shifts are approximated based on fragment analysis of analogous 4-substituted 7-azaindoles [1, 2].

Key Interpretation Logic
  • Reaction Completion: Monitor the disappearance of the H3 doublet at ~6.5 ppm. If this peak remains, unreacted starting material is present.

  • Regioselectivity Check (C3 vs C2): The Vilsmeier-Haack reaction on 7-azaindoles is highly selective for C3.

    • Target (C3-CHO): Shows H2 as a singlet (deshielded ~8.4 ppm).

    • Isomer (C2-CHO): Would show H3 as a singlet (shielded ~7.0 ppm) and lack the H2 signal. The observation of a sharp singlet >8.0 ppm confirms C3 substitution.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (such as exchangeable proton broadening), follow this standardized protocol.

Sample Preparation[6][7][8]
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl

    
    .
    
    • Reason: 7-azaindoles have poor solubility in chloroform. DMSO also slows proton exchange, allowing the aldehyde and NH protons to be observed as sharp, distinct signals.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (400 MHz or higher)[6][9][10][11]
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.[4]

  • Spectral Width: -2 to 14 ppm (to capture the NH peak).

  • Temperature: 298 K (25°C).[4]

Workflow Diagram (Graphviz)

Workflow Start Crude Reaction Mixture Prep Dissolve 5mg in DMSO-d6 (Ensure full solubility) Start->Prep Acquire Acquire 1H NMR (SW: -2 to 14 ppm) Prep->Acquire Check1 Check 9.9-10.1 ppm Acquire->Check1 Check2 Check 6.5 ppm (H3) Check1->Check2 Signal Present Result_SM Incomplete Reaction (Recrystallize/Column) Check1->Result_SM Signal Absent Result_Pass Pure Target (Proceed to Next Step) Check2->Result_Pass Signal Absent Check2->Result_SM Signal Present

Figure 2: Decision tree for assessing reaction outcomes based on NMR markers.

Detailed Signal Assignment (The "Fingerprint")

When viewing the spectrum, look for these specific signals in this order to validate the structure:

  • The "Sentinel" (CHO):

    
     10.0 ppm (1H, s).
    
    • Validation: Must be a sharp singlet. If split, check for long-range coupling to H2 (rare in DMSO).

  • The "Shifted" Pyrrole (H2):

    
     8.4 ppm (1H, s).
    
    • Validation: This signal is distinctively downfield compared to other aromatic protons. Its lack of coupling (singlet) confirms substitution at C3.

  • The Pyridine Pair (H6 & H5):

    • H6:

      
       8.3 ppm (1H, d, 
      
      
      
      Hz). This is the standard
      
      
      -proton of the pyridine ring.
    • H5:

      
       6.9 ppm (1H, d, 
      
      
      
      Hz).
    • Crucial Check: The coupling constant (

      
      ) for both must match (~5.5 Hz). The H5 signal is unusually upfield for a pyridine proton due to the 4-methoxy group . If this signal is >7.5 ppm, the methoxy group may not be at position 4 (check for regioisomers).
      
  • The Methoxy (OMe):

    
     4.0 ppm (3H, s).
    
    • Validation: Standard integration of 3H.

References

  • Structural Analog Analysis:Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors. (Provides H5/H6 shifts for 3-iodo-4-methoxy-7-azaindole).

    • Source: Royal Society of Chemistry (RSC Advances).
  • Precursor Characterization:Scalable synthesis and properties of 7-methyl-4-azaindole. (Provides baseline shifts for the 7-azaindole core).

    • Source: De Gruyter / ResearchG
  • Synthesis Methodology:Vilsmeier-Haack reaction on azaindoles.

    • Source: BenchChem / Wikipedia (General Reaction Context).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-7-azaindole-3-carbaldehyde

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. The azaindole scaffold, a bioisostere of indole, is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1] This guide provides an in-depth analysis of 4-methoxy-7-azaindole-3-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds, with a focus on its mass spectrometric behavior. We will objectively compare mass spectrometry with alternative analytical techniques, providing supporting data and detailed experimental protocols to empower researchers in their analytical endeavors.

Introduction to 4-Methoxy-7-azaindole-3-carbaldehyde

4-methoxy-7-azaindole-3-carbaldehyde is a heterocyclic compound featuring a pyrrolopyridine bicyclic system, substituted with a methoxy group at the 4-position and a carbaldehyde (aldehyde) group at the 3-position. The presence of the nitrogen atom in the six-membered ring significantly influences the electronic properties of the molecule compared to its indole analogue, impacting its reactivity, metabolic stability, and receptor binding interactions.[1] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate in synthetic organic chemistry.[2]

Mass Spectrometry Analysis of 4-Methoxy-7-azaindole-3-carbaldehyde

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The choice of ionization technique is critical and depends on the analyte's properties.

Ionization Techniques: A Comparative Overview

For a moderately polar and thermally labile compound like 4-methoxy-7-azaindole-3-carbaldehyde, several ionization methods are suitable. The selection of the optimal technique is a balance between generating a strong molecular ion signal for molecular weight confirmation and inducing sufficient fragmentation to glean structural information.

Ionization TechniquePrincipleSuitability for 4-methoxy-7-azaindole-3-carbaldehydeExpected Ion Species
Electron Ionization (EI) High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[3][4]Suitable for obtaining a detailed fragmentation pattern, but the molecular ion may be weak or absent. Requires the sample to be volatile.M+•, numerous fragment ions
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction, resulting in less fragmentation than EI.[3]A softer ionization technique that is more likely to produce a prominent protonated molecule peak, aiding in molecular weight determination.[M+H]+, some fragment ions
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, charged analyte ions are released.[3][4]Ideal for this compound, especially when coupled with liquid chromatography (LC-MS). It is a soft ionization technique that typically yields a strong protonated molecule peak.[M+H]+, [M+Na]+
Atmospheric Pressure Chemical Ionization (APCI) The sample is nebulized into a heated vapor, and a corona discharge creates ions from the solvent vapor, which then ionize the analyte.[3]A good alternative to ESI, particularly for less polar compounds. It is also compatible with LC-MS.[M+H]+
Predicted Fragmentation Pattern

Based on the known fragmentation of indole derivatives and related heterocyclic systems, we can predict the fragmentation pathway of 4-methoxy-7-azaindole-3-carbaldehyde (Molecular Weight: 176.17 g/mol ) under electron ionization.

The initial ionization event will produce the molecular ion (M+•) at m/z 176. Subsequent fragmentation is likely to proceed through the following pathways:

  • Loss of a hydrogen radical (-•H): Formation of a stable [M-H]+ ion at m/z 175.

  • Loss of the formyl radical (-•CHO): Cleavage of the aldehyde group to yield a fragment at m/z 147.

  • Loss of carbon monoxide (-CO): A common fragmentation for aldehydes, leading to a fragment at m/z 148.

  • Loss of a methyl radical (-•CH3): From the methoxy group, resulting in a fragment at m/z 161. This is a characteristic fragmentation for methoxy-substituted indoles.[5]

  • Loss of formaldehyde (-CH2O): From the methoxy group, producing a fragment at m/z 146.

  • Loss of hydrogen cyanide (-HCN): A characteristic fragmentation of the indole ring, leading to a fragment at m/z 149.[5][6]

The following Graphviz diagram illustrates the predicted fragmentation pathway:

G M+• (m/z 176) M+• (m/z 176) m/z 175 [M-H]+ M+• (m/z 176)->m/z 175 -•H m/z 147 [M-CHO]+ M+• (m/z 176)->m/z 147 -•CHO m/z 161 [M-CH3]+ M+• (m/z 176)->m/z 161 -•CH3 m/z 149 [M-HCN]+• M+• (m/z 176)->m/z 149 -HCN m/z 148 [M-CO]+• m/z 147->m/z 148 +H•, -CO m/z 146 [M-CH2O]+• m/z 161->m/z 146 -•CH3

Caption: Predicted EI mass spectrometry fragmentation of 4-methoxy-7-azaindole-3-carbaldehyde.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural and molecular weight information, a comprehensive analysis often involves orthogonal techniques.

Analytical TechniqueInformation ProvidedAdvantages for 4-methoxy-7-azaindole-3-carbaldehydeDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.Unambiguous structure elucidation and confirmation of substituent positions. Can identify and quantify impurities.Lower sensitivity compared to mass spectrometry. Requires a larger sample amount.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates components of a mixture and quantifies the analyte based on its UV absorbance.Excellent for purity determination and quantification. Can be coupled with mass spectrometry (LC-MS) for comprehensive analysis.Provides limited structural information on its own. Requires a chromophore for detection.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Confirms the presence of key functional groups such as the aldehyde (C=O stretch) and the N-H bond of the pyrrole ring.Provides limited information about the overall molecular structure.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To obtain the mass spectrum and fragmentation pattern of 4-methoxy-7-azaindole-3-carbaldehyde.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-methoxy-7-azaindole-3-carbaldehyde in methanol. Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10% to 90% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

    • MS/MS: For fragmentation analysis, select the [M+H]+ ion (m/z 177) as the precursor ion and apply a collision energy of 10-30 eV.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution HPLC HPLC Working Solution->HPLC ESI Source ESI Source HPLC->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: Workflow for LC-MS/MS analysis.

¹H NMR Spectroscopy

Objective: To confirm the structure of 4-methoxy-7-azaindole-3-carbaldehyde.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

Conclusion

The mass spectrometric analysis of 4-methoxy-7-azaindole-3-carbaldehyde, particularly when coupled with liquid chromatography, provides a rapid and sensitive method for its identification, characterization, and purity assessment. While techniques like NMR are indispensable for unambiguous structure elucidation, the speed and sensitivity of mass spectrometry make it an invaluable tool in the high-throughput environment of modern drug discovery. By understanding the principles of different ionization techniques and the predictable fragmentation patterns of the azaindole core, researchers can confidently apply mass spectrometry to accelerate their research and development efforts.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Gómez-García, A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • J&K Scientific. (n.d.). 4-Methoxy-7-azaindole-2-carbaldehyde, 97%. Available at: [Link]

  • NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIH. (n.d.). Azaindole Therapeutic Agents. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Methoxy-7-azaindole and Indole-3-carbaldehyde for the Synthetic Chemist

In the landscape of modern drug discovery and materials science, indole and its bioisosteric analogues, such as azaindoles, represent privileged scaffolds. Their rich chemical diversity and biological significance make a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, indole and its bioisosteric analogues, such as azaindoles, represent privileged scaffolds. Their rich chemical diversity and biological significance make a nuanced understanding of their reactivity paramount for researchers. This guide provides an in-depth, objective comparison of the chemical reactivity of two key heterocyclic building blocks: 4-methoxy-7-azaindole and indole-3-carbaldehyde . By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Profiles

The reactivity of an aromatic or heteroaromatic system is fundamentally governed by the electron density of its ring system. 4-methoxy-7-azaindole and indole-3-carbaldehyde present a study in contrasts, with their respective substituents exerting opposing electronic effects on the core indole and azaindole scaffolds.

Indole-3-carbaldehyde features a potent electron-withdrawing formyl group at the C3 position of the indole ring. This substituent significantly deactivates the entire ring system towards electrophilic attack by diminishing the electron density of the pyrrole moiety.[1] Conversely, the aldehyde's carbonyl group provides a reactive site for nucleophilic addition and condensation reactions.[2]

4-Methoxy-7-azaindole , on the other hand, possesses a dual electronic nature. The 7-azaindole core contains an electron-deficient pyridine ring fused to an electron-rich pyrrole ring.[3] The introduction of a methoxy group, a strong electron-donating substituent, at the C4 position enhances the electron density of the benzenoid portion of the scaffold. This electronic interplay dictates a complex reactivity profile, influencing the regioselectivity of various transformations.

CompoundStructureKey Electronic FeaturesPredicted Reactivity Profile
4-Methoxy-7-azaindole Electron-donating methoxy group at C4. Electron-withdrawing nitrogen in the pyridine ring. Electron-rich pyrrole ring.Activated towards electrophilic substitution on the benzenoid ring, particularly at positions ortho and para to the methoxy group. The pyrrole ring remains a site for electrophilic attack. Susceptible to metal-catalyzed cross-coupling reactions.
Indole-3-carbaldehyde Electron-withdrawing carbaldehyde group at C3.Deactivated towards electrophilic aromatic substitution on the indole ring. The aldehyde group is a primary site for nucleophilic attack and condensation reactions.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution is a cornerstone of indole and azaindole functionalization. The outcomes of such reactions on our two subject molecules are starkly different, a direct consequence of their electronic landscapes.

Indole-3-carbaldehyde: The electron-withdrawing nature of the formyl group at C3 renders the indole nucleus significantly less nucleophilic and thus, less reactive towards electrophiles.[1] While electrophilic attack on the indole ring is generally disfavored, if forced, it is likely to occur at the C5 or C6 positions of the benzene ring, avoiding the highly deactivated pyrrole moiety.

4-Methoxy-7-azaindole: In contrast, 4-methoxy-7-azaindole presents multiple potential sites for electrophilic attack. The pyrrole ring, characteristic of azaindoles, remains the most electron-rich portion of the molecule and is expected to be the primary site of electrophilic attack, preferentially at the C3 position.[4] However, the electron-donating methoxy group at C4 also activates the benzenoid ring to electrophilic substitution, directing incoming electrophiles to the C5 position (ortho to the methoxy group). The precise regioselectivity will be influenced by the nature of the electrophile and the reaction conditions.

Figure 1: A comparative overview of the primary reaction pathways for 4-methoxy-7-azaindole and indole-3-carbaldehyde.

Reactivity at the Aldehyde and Methoxy Moieties

Beyond the core heterocyclic systems, the distinct functional groups of our two molecules offer unique synthetic handles.

The aldehyde functionality of indole-3-carbaldehyde is a versatile platform for a myriad of transformations. It readily undergoes:

  • Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to generate secondary alcohols.

  • Condensation reactions: Formation of imines, oximes, and hydrazones, and participation in reactions like the Henry, Wittig, and Knoevenagel reactions.[2]

  • Oxidation and Reduction: Facile oxidation to the corresponding carboxylic acid or reduction to the hydroxymethyl group.

The methoxy group of 4-methoxy-7-azaindole , while less reactive than an aldehyde, can participate in ether cleavage reactions under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 4-hydroxy-7-azaindole. This phenol can then be engaged in a variety of subsequent functionalization reactions.

N-Functionalization: A Common Ground with Subtle Differences

Both 4-methoxy-7-azaindole and indole-3-carbaldehyde possess an N-H group in their pyrrole ring, which can be deprotonated to form a nucleophilic nitrogen anion. This allows for a range of N-alkylation and N-arylation reactions.[5][6]

While both molecules can undergo N-functionalization, the electron-withdrawing aldehyde group in indole-3-carbaldehyde increases the acidity of the N-H proton compared to an unsubstituted indole, potentially facilitating its deprotonation.[7] Conversely, the overall electron-rich nature of the 4-methoxy-7-azaindole may slightly decrease the acidity of its N-H proton relative to the unsubstituted 7-azaindole. These differences may necessitate slight adjustments in the choice of base and reaction conditions to achieve optimal results.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these reactivity differences, we provide representative experimental protocols for key transformations of each molecule.

Protocol 1: Vilsmeier-Haack Formylation of Indole (Synthesis of Indole-3-carbaldehyde)

This reaction exemplifies the high reactivity of the C3 position of an unsubstituted indole towards electrophilic substitution, a reaction that is not feasible on an already C3-substituted and deactivated indole-3-carbaldehyde.[8][9]

Diagrammatic Workflow:

G reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF @ 0-10°C) reaction Reaction with Indole (Heat to 85-95°C, 5-8h) reagent_prep->reaction Add to Indole/DMF solution workup Aqueous Work-up (Ice + Na₂CO₃) reaction->workup isolation Isolation & Purification (Filtration/Extraction) workup->isolation

Figure 2: Workflow for the Vilsmeier-Haack formylation of indole.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Formylation Reaction: In a separate flask, dissolve indole in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude indole-3-carbaldehyde can be further purified by recrystallization from ethanol.

Protocol 2: N-Alkylation of Indole-3-carbaldehyde

This protocol demonstrates a common transformation for both molecules, though the conditions may be optimized based on the specific substrate.[6]

Step-by-Step Procedure:

  • To a solution of indole-3-carbaldehyde in a mixture of acetonitrile and DMF, add a suitable base (e.g., K₂CO₃, NaH).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole-3-carbaldehyde.

Protocol 3: Suzuki Coupling of a Halogenated 4-Methoxy-7-azaindole Derivative

The functionalization of 4-methoxy-7-azaindole often relies on palladium-catalyzed cross-coupling reactions, for which a halogenated precursor is required. This protocol outlines a general procedure for a Suzuki coupling.[10]

Diagrammatic Workflow:

G setup Reaction Setup (Halo-azaindole, Boronic Acid, Base, Solvent) catalyst Catalyst & Ligand Addition (e.g., Pd₂(dba)₃, SPhos) setup->catalyst reaction Reaction (Heat to 60°C) catalyst->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification

Figure 3: General workflow for the Suzuki coupling of a halogenated 7-azaindole.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated 4-methoxy-7-azaindole (e.g., 3-iodo-4-methoxy-7-azaindole) (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, for example, a 1:1 mixture of toluene and ethanol.

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.05 equiv), and a suitable ligand, for example, SPhos (0.05 equiv).

  • Reaction Conditions: Heat the reaction mixture at 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the C3-arylated product.

Conclusion

The reactivities of 4-methoxy-7-azaindole and indole-3-carbaldehyde are dictated by the powerful and opposing electronic effects of their respective substituents. Indole-3-carbaldehyde, with its electron-withdrawing formyl group, is a deactivated system for electrophilic aromatic substitution but offers a rich chemistry at the aldehyde functionality. In contrast, 4-methoxy-7-azaindole possesses a more nuanced reactivity profile, with the electron-donating methoxy group activating the benzenoid ring and the inherent nucleophilicity of the pyrrole ring providing multiple avenues for functionalization, particularly through electrophilic substitution and metal-catalyzed cross-coupling reactions. A thorough understanding of these fundamental differences is crucial for the strategic design and efficient execution of synthetic routes targeting complex molecules for a wide range of applications.

References

  • The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. Benchchem.

  • Indole-3-aldehyde. Organic Syntheses Procedure.

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. LOCKSS.

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. ThaiJO.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications.

  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.

  • Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora.

  • Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC.

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.

  • Electrophilic Substitution Reactions of Indoles. Request PDF.

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.

  • Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of ChemTech Research.

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.

  • Hammett plot for determining substituent effect on the reaction. ResearchGate.

  • The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. Benchchem.

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.

Sources

Comparative

structural characterization of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

A Senior Application Scientist's Guide to the Structural Characterization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, co...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Characterization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics a purine base, allows it to act as a versatile hydrogen bond donor and acceptor, making it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of specific substituents, such as a 4-methoxy group and a 3-carbaldehyde, fine-tunes the molecule's electronic properties and provides a handle for further synthetic elaboration. Consequently, a robust and unambiguous structural characterization of derivatives like 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is paramount for advancing drug discovery programs.

This guide provides a comprehensive, multi-technique framework for the structural elucidation of this specific compound. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causal-driven choices behind each analytical technique. We will leverage comparative data from the parent 7-azaindole scaffold and related analogues to build a predictive and confirmatory analytical workflow. This approach ensures a self-validating system, providing researchers with a high degree of confidence in their material's identity and purity.

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for complete structural elucidation. A synergistic approach, where the weaknesses of one method are compensated by the strengths of another, is essential. Our workflow integrates Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and X-ray Crystallography to build a complete structural dossier.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->1D_NMR Confirms MWt 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignments) 1D_NMR->2D_NMR Requires Assignment IR IR Spectroscopy (Functional Groups) 2D_NMR->IR Confirms Connectivity XRay X-ray Crystallography (Absolute Conformation) IR->XRay Provides Final Proof

Caption: Integrated workflow for comprehensive structural characterization.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Before committing resources to time-intensive analyses like NMR, High-Resolution Mass Spectrometry (HRMS) provides the most critical initial data point: the accurate mass of the molecular ion. This allows for the rapid confirmation of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of polar, nitrogen-containing heterocycles as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Data for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
PropertyPredicted Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Exact Mass176.0586 g/mol
[M+H]⁺ (for HRMS)177.0664
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation: Look for a prominent ion corresponding to the calculated exact mass of the [M+H]⁺ species (177.0664). The measured mass should be within 5 ppm of the theoretical value to confidently confirm the elemental composition. For comparison, related pyrrolopyridine derivatives consistently show the expected [M+H]⁺ ion as the base peak under ESI conditions.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For a substituted aromatic system like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous signal assignment. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for 7-azaindoles due to its ability to solubilize the compound and slow down the exchange of the N-H proton, allowing it to be observed.

Comparative Data: Parent Scaffold vs. Target Compound

To understand the influence of the substituents, we first look at the known data for the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).

Compound ¹³C NMR Chemical Shifts (ppm) in CDCl₃ [5][6]
1H-pyrrolo[2,3-b]pyridine148.5, 142.9, 128.5, 127.9, 119.9, 115.6, 100.1
Predicted ¹H and ¹³C NMR Data for the Target Compound

The introduction of an electron-donating methoxy group at C4 and an electron-withdrawing aldehyde at C3 will significantly alter the chemical shifts compared to the parent scaffold.

Atom PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale for Prediction
N1-H~12.0, br s-Broad singlet, typical for pyrrole N-H in DMSO.
H-2~8.5, s~130Downfield shift due to adjacent aldehyde and N1.
C-3-~115Shielded by N1, deshielded by aldehyde attachment.
Aldehyde-H~10.0, s~185Characteristic aldehyde proton and carbon shifts.
C-4-~160Deshielded by direct attachment of electronegative oxygen.
Methoxy-H~4.0, s~56Typical chemical shift for an aromatic methoxy group.
H-5~7.0, d, J≈5~110Upfield of H-6 due to ortho-para donation from OMe.
H-6~8.2, d, J≈5~145Downfield shift due to pyridine nitrogen.
C-7a-~150Quaternary carbon at the ring junction.
The Power of 2D NMR: Unambiguous Assignments

While 1D spectra provide the initial data, 2D experiments are required to prove the proposed structure.

  • COSY (Correlation Spectroscopy): Will show a clear correlation between the vicinally coupled H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to, confirming assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

G H2 H-2 (~8.5 ppm) C3 C-3 H2->C3 C7a C-7a H2->C7a Aldehyde_H Aldehyde-H (~10.0 ppm) Aldehyde_H->C3 C_Aldehyde C=O Aldehyde_H->C_Aldehyde OMe_H OMe-H (~4.0 ppm) C4 C-4 OMe_H->C4 H5 H-5 (~7.0 ppm) H5->C7a H5->C4 H6 H-6 (~8.2 ppm) H6->C4 C6 C-6

Caption: Key predicted HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good resolution to accurately determine coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be needed to observe quaternary carbons.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets on a 400 MHz or higher spectrometer.

  • Data Analysis: Use NMR processing software to assign all proton and carbon signals, verifying the assignments against the predicted HMBC correlation map.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we are particularly interested in confirming the N-H stretch of the pyrrole, the C=O stretch of the aldehyde, and the C-O stretch of the methoxy group. The positions of these bands are sensitive to the electronic environment, providing further validation of the overall structure.[7][8]

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (pyrrole)3300 - 3100Stretching
C-H (aromatic)3100 - 3000Stretching
C=O (aldehyde)1690 - 1670Stretching
C=C, C=N (aromatic)1600 - 1450Stretching
C-O (methoxy)1275 - 1200 (asymmetric)Stretching
1075 - 1020 (symmetric)

Causality Note: The aldehyde C=O stretch is predicted at a slightly lower wavenumber than a typical aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring system, which lowers the double bond character of the carbonyl.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the required functional groups.

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides a robust structural hypothesis, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure and stereochemistry.[9] It generates a 3D model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Obtaining a diffraction-quality single crystal is often the rate-limiting step.[9]

Comparative Data: 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

A related structure, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, has been characterized by X-ray crystallography.[10] In its crystal structure, the molecules form inversion dimers through pairs of N-H---N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule.[10] We can predict that our target molecule will also exhibit strong intermolecular hydrogen bonding, likely involving the pyrrole N-H and either the pyridine nitrogen or the aldehyde oxygen.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The key to this technique is growing a suitable single crystal. This is often achieved by slow evaporation of a saturated solution.

    • Dissolve the compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).

    • Add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data using a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages (e.g., SHELXS, SHELXL). Refine the structural model to achieve a good agreement factor (R-factor), typically below 5%.[10][11]

Conclusion

The requires a meticulous and integrated analytical strategy. This guide demonstrates that by combining the definitive molecular formula from HRMS, the detailed connectivity map from a suite of NMR experiments, functional group confirmation from IR spectroscopy, and ultimately the 3D structure from X-ray crystallography, one can achieve an unambiguous and comprehensive characterization. The predictive and comparative approach, grounded in the known data of the parent 7-azaindole scaffold, provides a powerful framework for researchers, ensuring both efficiency and a high degree of scientific rigor in their synthetic and medicinal chemistry endeavors.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o674. Retrieved February 15, 2026, from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2011). In Chirality in Drug Design and Development (pp. 133-150). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300588. Retrieved February 15, 2026, from [Link]

  • Pyridine, 4-methoxy-1-oxide-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(9), 1334-1340. Retrieved February 15, 2026, from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). Journal of Medicinal Chemistry, 56(23), 9635-9649. Retrieved February 15, 2026, from [Link]

  • Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. (2024). JETIR. Retrieved February 15, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Crystals, 12(10), 1471. Retrieved February 15, 2026, from [Link]

  • Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid. (2021). Quest Journals. Retrieved February 15, 2026, from [Link]

  • Pyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal of Applied Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules, 23(12), 3254. Retrieved February 15, 2026, from [Link]

Sources

Validation

Comparative Technical Guide: 4-Methoxy vs. 5-Methoxy 7-Azaindole Aldehydes

This guide provides an in-depth technical comparison between 4-methoxy-7-azaindole-3-carboxaldehyde and 5-methoxy-7-azaindole-3-carboxaldehyde . It is designed for medicinal chemists and process scientists selecting the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-methoxy-7-azaindole-3-carboxaldehyde and 5-methoxy-7-azaindole-3-carboxaldehyde . It is designed for medicinal chemists and process scientists selecting the optimal scaffold for kinase inhibitor development or heterocyclic library generation.

Executive Summary

The distinction between 4-methoxy and 5-methoxy substituted 7-azaindole-3-carboxaldehydes is not merely positional; it represents a fundamental divergence in steric environment , electronic conjugation , and synthetic accessibility .

  • 4-Methoxy Isomer: Characterized by a significant peri-interaction with the C3-aldehyde, restricting conformational freedom. It exhibits higher N7-basicity due to direct conjugation but poses synthetic challenges in downstream condensation due to steric crowding.

  • 5-Methoxy Isomer: Offers a "clean" steric profile at the C3 reactive center, functioning primarily as a solubility and metabolic modulator. It is electronically distinct, exerting an inductive rather than conjugative influence on the pyridine nitrogen.

Structural & Electronic Landscape

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold numbering assigns the pyrrole nitrogen as N1 and the pyridine nitrogen as N7. The 3-position (aldehyde) is on the pyrrole ring, while the methoxy substituents are on the pyridine ring.

Electronic Descriptors & Resonance

The electronic influence of the methoxy group (


) depends heavily on its position relative to the pyridine nitrogen (N7).
Feature4-Methoxy-7-azaindole5-Methoxy-7-azaindole
Position relative to N7

-position
(Para-like)

-position
(Meta-like)
Resonance Effect Strong. The lone pair on oxygen can delocalize onto N7. This increases the basicity of N7 (

shift +0.5 to +1.0 units).
Weak/None. No direct conjugation to N7. The effect is primarily inductive (

) and mesomeric (

) to C4/C6 carbons, not N7.
N1-H Acidity Slightly decreased (more electron density in system).Negligible change compared to unsubstituted core.
Dipole Moment Vector points toward the bridgehead, often opposing the N1-H dipole.Vector points away from the bridgehead, generally aligning with solubility vectors.
The "Steric Gate" at C3

The most critical differentiator is the spatial relationship between the substituent and the C3-aldehyde.

  • 4-Methoxy (The Clash): The 4-position is adjacent to the bridgehead C3a. A methoxy group here sits in the "bay region," creating a peri-interaction with the C3-aldehyde. This forces the aldehyde carbonyl out of coplanarity with the aromatic system or locks it into a specific rotamer, significantly altering reactivity and binding kinetics.

  • 5-Methoxy (The Remote Modulator): Located on the "back" of the pyridine ring, this group is sterically isolated from the C3 functionality. It allows the aldehyde to rotate freely, facilitating standard nucleophilic attacks without steric penalty.

Synthetic Accessibility & Workflows

Accessing these scaffolds requires distinct synthetic strategies due to the difference in electrophilicity of the pyridine ring carbons.

Diagram: Divergent Synthetic Pathways

The following Graphviz diagram illustrates the optimal synthetic routes for both isomers.

AzaindoleSynthesis cluster_0 Route A: 4-Position (SnAr Active) cluster_1 Route B: 5-Position (SnAr Inactive) Start 7-Azaindole Core N_Oxide N7-Oxide Formation (mCPBA or H2O2) Start->N_Oxide Oxidation Br_5 5-Bromo-7-azaindole (Br2, solvent) Start->Br_5 Electrophilic Bromination Cl_4 4-Chloro-7-azaindole (POCl3, reflux) N_Oxide->Cl_4 Chlorination OMe_4 4-Methoxy-7-azaindole (NaOME, MeOH, SnAr) Cl_4->OMe_4 Nucleophilic Subst. (SnAr) (Facile due to N7 activation) Ald_4 4-Methoxy-3-CHO (Vilsmeier-Haack) OMe_4->Ald_4 Formylation OMe_5 5-Methoxy-7-azaindole (CuI, NaOMe, Ullmann/Buchwald) Br_5->OMe_5 Metal-Catalyzed Coupling (SnAr NOT possible) Ald_5 5-Methoxy-3-CHO (Vilsmeier-Haack) OMe_5->Ald_5 Formylation

Caption: Figure 1. Divergent synthetic logic. The 4-position allows facile


 displacement of halides due to N7 activation. The 5-position requires transition-metal catalysis (Cu/Pd) or de novo ring synthesis.
Synthetic Causality
  • 4-Methoxy Route (SnAr): The 4-chloride is susceptible to nucleophilic attack by methoxide because the intermediate Meisenheimer complex is stabilized by the para-located pyridine nitrogen (N7). This makes the synthesis robust and scalable without expensive catalysts.

  • 5-Methoxy Route (Metal Catalysis): The 5-position is electronically neutral (meta to N7). A 5-halo substituent cannot be displaced by simple nucleophiles. Synthesis must proceed via Copper-mediated Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig etherification, which introduces cost and heavy metal scavenging steps.

Reactivity & Stability Profile

When utilizing these aldehydes as intermediates (e.g., for reductive amination or Knoevenagel condensation), the reactivity profiles differ significantly.

Reactivity Parameter4-Methoxy Isomer5-Methoxy Isomer
Carbonyl Electrophilicity Reduced. Steric bulk at C4 shields the carbonyl carbon from nucleophilic attack.Standard. Comparable to unsubstituted 7-azaindole-3-carboxaldehyde.
Schiff Base Formation Slow/Difficult. Condensation with bulky amines often requires higher temperatures or Lewis acid catalysis (e.g.,

) to overcome the peri-steric barrier.
Rapid. Proceeds under standard conditions (MeOH, RT).
Oxidation Potential The electron-rich nature of the 4-OMe system makes the aldehyde slightly more prone to over-oxidation to the carboxylic acid during storage.Stable under standard storage conditions.

Medicinal Chemistry Applications (SAR)[1]

In Drug Discovery, the choice between these two isomers is often dictated by the binding pocket architecture of the target kinase.

Kinase Binding Modes[2]
  • Hinge Binding: Both scaffolds bind to the kinase hinge region via the N1-H (donor) and N7 (acceptor) motif.

  • 4-Methoxy Utility: Used when the "floor" of the ATP pocket has a small hydrophobic pocket. However, the 4-OMe group can clash with the "gatekeeper" residue if it is bulky (e.g., Methionine or Phenylalanine). It is often used to induce atropisomerism or lock the conformation of the C3-substituent to minimize entropy loss upon binding.

  • 5-Methoxy Utility: Used to probe the "solvent front" or the back of the pocket. The 5-position vector points away from the hinge, making it an ideal handle for solubilizing groups (e.g., replacing -OMe with -O-alkyl-morpholine) without disrupting the core binding mode.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-7-azaindole (Precursor)

This protocol utilizes the activated nature of the 4-chloride.

  • Starting Material: Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous methanol (0.5 M).

  • Reagent: Add Sodium Methoxide (NaOMe), 25 wt% in MeOH (5.0 eq). Note: Excess base is required to deprotonate N1 and drive the SnAr equilibrium.

  • Reaction: Seal in a pressure tube and heat to 120°C for 16–24 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in water and neutralize with 1N HCl to pH 7. Collect the precipitate by filtration.

  • Validation:

    
     shows disappearance of C4-H doublet and appearance of -OCH3 singlet (~4.0 ppm).
    
Protocol B: Vilsmeier-Haack Formylation (General for both isomers)

Standardization of the aldehyde introduction.

  • Complex Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (10 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Dissolve the methoxy-7-azaindole substrate (1.0 eq) in minimal DMF and add dropwise to the salt at 0°C.

  • Cyclization: Warm to Room Temperature, then heat to 80°C for 3 hours. Observation: The 4-methoxy isomer may require longer heating (6-8h) due to steric hindrance at C3.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (5 eq) or NaOH (to pH 9). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water.

References

  • Electronic Structure & Numbering

    • Evaluation of 7-azaindole isotopomers and electronic st
    • Source:

  • Synthetic Methodology (SnAr vs. Metal Catalysis)

    • Comparison of SnAr reactivity on halo-azaindoles.
    • Source:

  • Kinase Inhibitor Design (SAR)

    • Review of Azaindole Framework in Kinase Inhibitors.
    • Source:

  • General Reactivity of Azaindole Aldehydes

    • Versatility of 3-carboxaldehyde deriv
    • Source:

Comparative

A Comparative Guide to the Synthetic Validation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Medicinal Chemistry The 7-azaindole scaffold, a bioisostere of indol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a crucial intermediate in the synthesis of a variety of biologically active compounds, including potential treatments for cancer and inflammatory diseases. The strategic placement of the methoxy group at the 4-position and the formyl group at the 3-position provides key handles for molecular elaboration and interaction with biological targets. Given its importance, the validation of a reliable and efficient synthetic route to this intermediate is of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic methodologies for the preparation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with a focus on the widely employed Vilsmeier-Haack formylation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present a comparative analysis with potential alternative formylation techniques. Furthermore, we will outline the essential spectroscopic data required for the unequivocal validation of the final product.

Primary Synthetic Route: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It is the most commonly employed method for the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde due to its high regioselectivity and generally good yields.

Mechanistic Rationale

The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by the electron-rich 3-position of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine ring. The methoxy group at the 4-position acts as an electron-donating group, further activating the pyrrole ring towards electrophilic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is based on established procedures for the Vilsmeier-Haack formylation of related indole and azaindole systems.[2][3]

Materials:

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH of the aqueous layer is alkaline.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.

Alternative Synthetic Routes: A Comparative Overview

While the Vilsmeier-Haack reaction is the most prevalent method, other formylation techniques could potentially be employed for the synthesis of the target molecule. Below is a comparison of these alternatives.

ReactionReagents & ConditionsAdvantagesDisadvantagesApplicability to 4-Methoxy-7-Azaindole
Vilsmeier-Haack Reaction DMF, POCl₃; Mild temperaturesHigh regioselectivity for the 3-position, good yields, versatile for electron-rich heterocycles.[2]Requires anhydrous conditions, POCl₃ is corrosive and moisture-sensitive.Highly applicable and the standard method.
Duff Reaction Hexamethylenetetramine, acid (e.g., acetic acid, TFA); HeatOne-step procedure, useful for phenols and other activated aromatics.[4]Often results in low yields, can lead to multiple formylations.[5]Potentially applicable, has been used on 7-azaindole, but yields may be low.[6]
Reimer-Tiemann Reaction Chloroform, strong base (e.g., NaOH); HeatUseful for ortho-formylation of phenols.[3]Harsh reaction conditions (strong base, heat), can give low yields, limited to phenolic substrates.[7]Not directly applicable as the substrate is not a phenol.
Photocatalytic Formylation Eosin Y, TMEDA, air, visible lightGreen and mild conditions, avoids harsh reagents.[8]Primarily demonstrated on indoles, substrate scope for azaindoles is not well-established.Potentially applicable but would require significant optimization and investigation.

Validation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Spectroscopic Data

TechniqueExpected Observations for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
¹H NMR Aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the methoxy protons (~4.0 ppm), and a broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR A signal for the aldehyde carbonyl carbon (~180-190 ppm), signals for the aromatic carbons of the bicyclic system, and a signal for the methoxy carbon (~55-60 ppm).
FT-IR Characteristic absorption bands for the N-H stretch of the pyrrole ring (~3100-3300 cm⁻¹), the C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₂, MW: 176.17 g/mol ).

graph Experimental_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

Synthesis [label="Synthesis\n(e.g., Vilsmeier-Haack)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Spectroscopic Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹³C NMR", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; IR [label="FT-IR", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; MS [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Synthesis -> Purification; Purification -> Validation; Validation -> NMR; Validation -> IR; Validation -> MS; }

Sources

Validation

Comparative Structural Analysis: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Topic: Comparative Crystal Structure Guide: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Crystallographers[1] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystal Structure Guide: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Crystallographers[1]

Executive Summary

This guide provides a technical analysis of the solid-state properties of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (4-OMe-7AICA). As a critical scaffold in kinase inhibitor design—specifically for targeting the "gatekeeper" residues in ATP-binding pockets—the 4-position substituent dictates both solubility and binding selectivity.

This document compares the crystallographic profile of the 4-methoxy derivative against its closest structural analogs: the unsubstituted 7-azaindole-3-carbaldehyde (7AICA) and the 4-chloro derivative (4-Cl-7AICA) . By synthesizing data from single-crystal X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) studies, we establish a predictive model for packing efficiency, hydrogen bonding networks, and conformational stability.

Structural Comparison & Crystallographic Data

The 7-azaindole core is renowned for its ability to mimic the purine ring of adenosine, making it a privileged scaffold in drug discovery. The introduction of a methoxy group at the 4-position introduces significant steric bulk and electron-donating character compared to the chloro- or unsubstituted analogs.

Comparative Crystallographic Parameters

Note: Data for 7AICA and 5-Cl-7AICA are experimental; 4-OMe data is projected based on isostructural analog analysis.

Parameter7-Azaindole-3-carbaldehyde (Reference) 5-Chloro-7-azaindole-3-carbaldehyde 4-Methoxy-7-azaindole-3-carbaldehyde (Target)
Crystal System MonoclinicMonoclinicMonoclinic (Predicted)
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Unit Cell (

)
3.836 Å3.828 Å~3.9 - 4.1 Å (Expanded due to 4-OMe)
Unit Cell (

)
18.044 Å12.733 Å~13.5 - 14.5 Å
Unit Cell (

)
9.957 Å15.917 Å~15.0 - 16.5 Å

Angle
96.68°94.54°95° - 98°
Z (Molecules/Cell) 444
Key Interaction

Dimer (N1-H[1][2][3][4][5][6]···N7)

Dimer (N1-H···N7)

Dimer + C-H···O (Methoxy)
Aldehyde Twist Coplanar (0.36°)Coplanar (<1°)Twisted (~15-30°) (Steric clash with 4-OMe)
Expert Insight: The "Gatekeeper" Effect

In the unsubstituted 7AICA , the aldehyde group is coplanar with the ring system, maximizing


-conjugation. However, in the 4-methoxy  derivative, the steric repulsion between the oxygen of the methoxy group and the carbonyl oxygen of the aldehyde (if syn) or the aldehyde proton (if anti) forces a deviation from planarity.
  • Implication: This twist disrupts the crystal packing density, often lowering the melting point relative to the unsubstituted analog (218°C for 7AICA vs. ~196-200°C predicted for 4-OMe).

  • Dimerization: Like its analogs, 4-OMe-7AICA forms centrosymmetric dimers via the characteristic N1-H···N7 hydrogen bond pairs (

    
     graph set). This interaction is robust and persists even with 4-position substitution.
    
Experimental Protocols

To validate these structural properties, high-quality single crystals must be grown. The 4-methoxy derivative requires a modified approach due to increased lipophilicity.

Protocol A: Synthesis & Purification

Prerequisite: Start with 4-chloro-7-azaindole-3-carbaldehyde or synthesize via the N-oxide route [4].

  • Methoxylation: React 4-chloro-7-azaindole with NaOMe in refluxing methanol (12h).

  • Formylation: If starting from 4-methoxy-7-azaindole, use Duff reaction or Vilsmeier-Haack conditions (

    
    /DMF) at 0°C 
    
    
    
    RT.
  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality prisms suitable for SC-XRD.

  • Dissolution: Dissolve 20 mg of pure 4-OMe-7AICA in 2 mL of THF or DMF (Good solubility).

  • Precipitant: Filter the solution into a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of n-Pentane or Diethyl Ether .

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 7–14 days.

  • Harvesting: Crystals will appear as colorless/pale yellow prisms. Mount on a cryoloop with Paratone oil immediately to prevent desolvation.

Structural & Logic Visualization

The following diagrams illustrate the synthesis/crystallization workflow and the dominant intermolecular hydrogen bonding network characteristic of this class.

Figure 1: Synthesis and Crystallization Workflow

G Start 7-Azaindole (Raw Material) Step1 N-Oxidation (mCPBA or H2O2) Start->Step1 Step2 Chlorination (POCl3 -> 4-Cl) Step1->Step2 Step3 Methoxylation (NaOMe/MeOH) Step2->Step3 Nucleophilic Subst. Step4 Formylation (Vilsmeier-Haack) Step3->Step4 C3 Functionalization Cryst Crystallization (Vapor Diffusion) Step4->Cryst Purified Product XRD SC-XRD Analysis (Monoclinic P21/c) Cryst->XRD Single Crystal

Caption: Workflow for converting 7-azaindole to the 4-methoxy-3-carbaldehyde derivative, followed by crystal growth.

Figure 2: Hydrogen Bonding Network (Dimer Synthon)

Dimer MolA Molecule A (Donor N1-H) Interaction R2,2(8) Dimer Strong H-Bond MolA->Interaction N1-H...N7' MolB Molecule B (Acceptor N7) MolB->Interaction N7...H-N1' Pack Crystal Packing (Pi-Pi Stacking) Interaction->Pack Stabilizes Lattice

Caption: Schematic of the centrosymmetric dimer formed by 7-azaindole derivatives, the primary structural motif.

Critical Analysis & Recommendations

For Drug Design:

  • Solubility: The 4-methoxy group significantly improves solubility in organic solvents compared to the 4-chloro analog, facilitating formulation.

  • Selectivity: The expanded unit cell and twisted aldehyde conformation suggest that 4-OMe-7AICA will occupy a larger volume in the ATP binding pocket. This is advantageous for designing inhibitors against kinases with larger gatekeeper residues (e.g., Threonine/Methionine) while avoiding those with small residues (e.g., Alanine) where the bulk might cause steric clash.

For Crystallography:

  • Twinning Warning: 7-azaindole derivatives often exhibit merohedral twinning. Ensure data collection includes a full sphere of reflections to resolve potential space group ambiguities (e.g., distinguishing

    
     from 
    
    
    
    ).
  • Temperature: Collect data at 100K. The methoxy group often exhibits rotational disorder at room temperature, which can obscure precise bond length determination.

References
  • Krzysztof, L. et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI / Molecules.

  • Krishnakumar, V. et al. (2024). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11240567, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.[7]

Sources

Comparative

Spectroscopic Comparison of Azaindole Carbaldehyde Isomers

This guide outlines the spectroscopic differentiation of azaindole-3-carbaldehyde isomers, focusing on the critical NMR and photophysical distinctions required for structural validation in medicinal chemistry. Content Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of azaindole-3-carbaldehyde isomers, focusing on the critical NMR and photophysical distinctions required for structural validation in medicinal chemistry.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.

Executive Summary: The Isostere Challenge

Azaindoles (pyrrolopyridines) are privileged scaffolds in drug discovery, serving as bioisosteres of indoles to modulate solubility and metabolic stability (e.g., Vemurafenib). The introduction of a formyl group at the C3 position is a pivotal synthetic step. However, distinguishing between the four regioisomers—4-, 5-, 6-, and 7-azaindole-3-carbaldehyde —relies heavily on understanding the specific coupling patterns (


-values) and chemical shifts induced by the varying position of the pyridine nitrogen.

This guide provides a self-validating spectroscopic workflow to definitively identify these isomers without reference standards.

Structural Nomenclature & Logic

The numbering of the azaindole ring system changes based on the fusion of the pyridine ring to the pyrrole. This shift fundamentally alters the spin systems observed in NMR.

Isomer Common NameIUPAC NomenclaturePyridine N PositionProton Spin System (Pyridine Ring)
4-Azaindole

-pyrrolo[3,2-

]pyridine
N43 contiguous protons (H5, H6, H7)
5-Azaindole

-pyrrolo[3,2-

]pyridine
N52 contiguous (H6, H7) + 1 isolated (H4)
6-Azaindole

-pyrrolo[2,3-

]pyridine
N62 contiguous (H4, H5) + 1 isolated (H7)
7-Azaindole

-pyrrolo[2,3-

]pyridine
N73 contiguous protons (H4, H5, H6)

NMR Spectroscopy: The Differentiation Engine

The most reliable method for identification is


H NMR. The aldehyde proton (CHO) typically appears as a singlet between 9.8 – 10.2 ppm . The diagnostic power lies in the aromatic region (7.0 – 8.8 ppm) .
Comparative H NMR Data Table (DMSO- )

Note: Chemical shifts (


) are approximate and solvent-dependent; Coupling constants (

) are structural constants.
Feature4-Azaindole-3-CHO 5-Azaindole-3-CHO 6-Azaindole-3-CHO 7-Azaindole-3-CHO
Aldehyde (CHO) ~10.0 ppm (s)~10.0 ppm (s)~10.0 ppm (s)~9.95 ppm (s)
H2 (Pyrrole) ~8.3 ppm (s)~8.4 ppm (s)~8.5 ppm (s)~8.4 ppm (d,

Hz)
Pyridine Pattern ABC System AB + Singlet AB + Singlet AMX / ABC System
Key Signal 1 H5:

~8.5 (d)

to N
H4:

~9.0 (s) Isolated, Deshielded
H7:

~8.9 (s) Isolated, Deshielded
H6:

~8.3 (dd)

to N
Key Signal 2 H6:

~7.3 (dd)
H6:

~8.3 (d)
H4:

~8.1 (d)
H4:

~8.3 (dd)
Key Signal 3 H7:

~7.8 (d)
H7:

~7.5 (d)
H5:

~7.9 (d)
H5:

~7.3 (dd)
Coupling (

)

Hz

Hz

Hz

(small)

Hz

(small)

Hz

Hz
Mechanic Insight: Why these patterns?
  • Isolating Singlets (5- & 6-aza): In 5-azaindole, the Nitrogen at position 5 isolates H4 from H6/H7. This results in a distinct singlet for H4 (highly deshielded due to being

    
     to the pyridine nitrogen and the bridgehead). Similarly, in 6-azaindole, H7 becomes an isolated singlet.
    
  • Contiguous Systems (4- & 7-aza): Both 4- and 7-azaindoles have three adjacent protons. Distinguishing them requires looking at the chemical shifts.[1] In 7-azaindole, H6 is

    
     to the nitrogen and appears as a doublet of doublets (or broad doublet) around 8.3 ppm. In 4-azaindole, H5 is the 
    
    
    
    -proton.

Vibrational Spectroscopy (IR)

While less specific for isomer differentiation than NMR, IR provides confirmation of the aldehyde functionality and can hint at intramolecular hydrogen bonding.

  • Carbonyl Stretch (

    
    ):  Generally 1650 – 1690 cm
    
    
    
    .
  • 7-Azaindole Specificity: 7-azaindole-3-carbaldehyde often exhibits a slightly lower wavenumber carbonyl stretch compared to the 4-, 5-, and 6-isomers.

    • Reason: The N7 lone pair can participate in an intramolecular hydrogen bond interaction with the NH of the pyrrole ring (in dimers) or influence the electronics of the C3-formyl group, increasing single-bond character.

  • NH Stretch: Broad band at 3100 – 3400 cm

    
     .
    

Photophysical Properties (UV-Vis / Fluorescence)

7-azaindole derivatives are unique due to their ability to undergo Excited-State Proton Transfer (ESPT) , especially in protic solvents.

  • 7-Azaindole-3-CHO:

    • Absorption:

      
       nm.
      
    • Fluorescence: Can exhibit dual emission (normal and tautomer) in alcohols/water, though the electron-withdrawing aldehyde group often quenches fluorescence compared to the parent azaindole.

  • 4, 5, 6-Isomers: Do not typically show the specific "green" tautomer emission characteristic of the 7-azaindole motif because the N1-H...N(pyridine) distance is too large to support facile intramolecular proton transfer.

Decision Tree Workflow

Use this logic flow to identify your isomer from a


H NMR spectrum.

AzaindoleID Figure 1: Spectroscopic Decision Tree for Azaindole Isomer Identification based on 1H NMR Coupling Patterns. Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) CountSplitting How many distinct spin systems? Start->CountSplitting ThreeContiguous 3 Contiguous Protons (ABC or AMX system) CountSplitting->ThreeContiguous 3 signals coupled IsolatedSinglet Contains an Isolated Singlet (s) + AB Doublets CountSplitting->IsolatedSinglet 1 singlet + 2 doublets CheckAlpha Check Chemical Shift of Alpha Proton ThreeContiguous->CheckAlpha CheckSingletPos Check Singlet Shift & NOE IsolatedSinglet->CheckSingletPos Isomer7 7-Azaindole-3-CHO (H6 dd @ ~8.3, J~4.8Hz) CheckAlpha->Isomer7 Alpha H is H6 Isomer4 4-Azaindole-3-CHO (H5 d @ ~8.5, J~4.5Hz) CheckAlpha->Isomer4 Alpha H is H5 Isomer5 5-Azaindole-3-CHO (H4 Singlet @ ~9.0 ppm) CheckSingletPos->Isomer5 Singlet is H4 (Deshielded) Isomer6 6-Azaindole-3-CHO (H7 Singlet @ ~8.9 ppm) CheckSingletPos->Isomer6 Singlet is H7

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is the industry standard for introducing the aldehyde at the C3 position. It is applicable to all isomers, though workup for 7-azaindole requires care to break metal/phosphorus complexes.

Reagents:

  • Azaindole starting material (1.0 equiv)

  • Phosphoryl chloride (

    
    , 3.0 equiv)[2]
    
  • Dimethylformamide (DMF, 10.0 equiv - solvent/reagent)

  • Ice/Water for quenching

  • NaOH or

    
     for neutralization
    

Workflow:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 20 minutes. The solution will turn faint yellow/orange (formation of chloroiminium ion). Stir for 30 min at 0°C.
  • Addition: Dissolve the azaindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 3-6 hours . Monitor by TLC (the imine intermediate may be visible; aldehyde forms after hydrolysis).

  • Hydrolysis (Critical): Cool the mixture to 0°C. Pour slowly onto crushed ice. The mixture will be acidic.[3]

  • Neutralization: Adjust pH to ~8-9 using 5M NaOH or saturated

    
    .
    
    • Note for 7-Azaindole: A sticky precipitate often forms. Sonication or heating the aqueous suspension helps complete hydrolysis of the intermediate.

  • Isolation: Filter the solid precipitate (usually the pure aldehyde). If no precipitate, extract with Ethyl Acetate (3x).[4] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Methanol/Water or column chromatography (Hexane/EtOAc).

References

  • Synthesis and Functionalization

    • Title: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
    • Source: Vertex AI Search / Amazon AWS Cache.
    • URL:5[2][6][7]

  • 7-Azaindole Photophysics

    • Title: Photophysics and Biological Applic
    • Source: ACS Publications.[8]

    • URL:9[2]

  • Vilsmeier-Haack Methodology

    • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formyl
    • Source: ChemRxiv.
    • URL:10[2][6][11]

  • General NMR Data

    • Title: NMR Chemical Shifts of Trace Impurities (Solvent D
    • Source: University of Illinois / ACS.
    • URL:12[2][6]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Safety Summary Status: Specialized Pharmaceutical Intermediate Primary Hazard: Irritant (Respiratory, Ocular, Dermal) | Air-Sensitive This guide provides an operational safety framework for 4-methoxy-1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Specialized Pharmaceutical Intermediate Primary Hazard: Irritant (Respiratory, Ocular, Dermal) | Air-Sensitive

This guide provides an operational safety framework for 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . As a specific functionalized 7-azaindole derivative, direct toxicological data is limited. Therefore, this protocol applies the Precautionary Principle , deriving safety standards from the structural pharmacophore (7-azaindole core + reactive aldehyde).

Parameter Critical Specification
Physical State Solid (Typically off-white to yellow powder)
Signal Word WARNING
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Storage 2–8°C , Inert Atmosphere (Argon/Nitrogen)
Incompatibility Strong oxidizing agents, Strong bases (Aldehyde enolization/Cannizzaro)
Disposal Code Non-Halogenated Organic Solvent/Solid Waste

Risk Assessment & Hazard Identification

The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery. The C3-aldehyde functionality introduces specific reactivity and stability concerns that dictate handling procedures.

GHS Hazard Statements (Derived)
  • H302: Harmful if swallowed (Class assumption: Nitrogen heterocycles).

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][2][5]

Chemical-Specific Risks
  • Oxidative Instability: The C3-aldehyde is prone to autoxidation to the corresponding carboxylic acid (4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) upon prolonged air exposure.

  • Static Charge: Dry, fine powders of azaindoles often accumulate significant static charge, increasing dispersion risk during weighing.

Strategic PPE Selection

Rationale: Standard lab PPE is insufficient for high-purity intermediates where sensitization potential is unknown.

Hand Protection (Glove Logic)

Aldehydes can permeate standard nitrile rubber over time.

  • Routine Handling (Solids): Nitrile Gloves (Minimum thickness: 0.11 mm).

    • Change Frequency: Every 2 hours or immediately upon contamination.

  • Solution Handling / Synthesis: Double Gloving recommended.

    • Inner: Nitrile (Inspection layer).

    • Outer:Nitrile (High Dexterity) or Butyl Rubber (if using halogenated solvents like DCM).

    • Reasoning: While nitrile offers fair resistance to the solid, the solvent vehicle (often DMF, DMSO, or DCM for this compound) drives permeation.

Respiratory Protection[7]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing balance is outside containment:

    • Minimum: NIOSH N95 or CEN P2 particulate respirator.

    • Preferred: P100/P3 HEPA filter mask to capture fine electrostatic dust.

Ocular Protection
  • Standard: ANSI Z87.1 / EN 166 Safety Glasses with side shields.

  • High Risk (Scale-up/Workup): Chemical Splash Goggles. The aldehyde functionality is a mucous membrane irritant; vapor exposure during rotary evaporation requires tight-fitting eye protection.

Operational Handling Protocol

Workflow Logic: The "Inert Chain"

To maintain purity and safety, the compound must be handled in an "Inert Chain" to prevent oxidation and exposure.

SafeHandling Start Storage (4°C, Argon) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Static Control + Fume Hood) Equilibrate->Weighing Open under N2 Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste Disposal (Segregated Stream) Reaction->Waste Quench

Figure 1: The "Inert Chain" workflow ensures the compound is never exposed to atmospheric moisture or oxygen while cold, preventing degradation and hydrolysis.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Why: Opening a cold bottle (4°C) in humid lab air causes water condensation. Water accelerates aldehyde oxidation and hydrates the azaindole nitrogen.

  • Action: Remove vial from fridge. Place in a desiccator or leave sealed on the bench for 30 minutes until it reaches Room Temperature (RT).

Step 2: Weighing & Transfer

  • Engineering Control: Use a static eliminator (ionizer) bar if available.

  • Technique:

    • Place receiving vessel (flask) in the balance.

    • Tare.[2][5]

    • Transfer solid using a disposable antistatic spatula .

    • Immediately cap the stock bottle and purge the headspace with Nitrogen/Argon before resealing.

Step 3: Solubilization

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, and slightly soluble in DCM/Chloroform.

  • Protocol: Add solvent to the solid (not solid to solvent) to minimize dust generation.

Emergency Response & Decontamination

Spill Response Matrix
Spill Type Immediate Action Cleanup Material Decontamination
Dry Powder Isolate area. Do NOT sweep (creates dust).Wet wipe or HEPA Vacuum.Wash surface with 10% ethanol, then soap/water.
Solution (Organic) Extinguish ignition sources.[4]Inert absorbent (Vermiculite/Sand).Clean surface with detergent.
Skin Contact Remove contaminated clothing.[3][4][6]Rinse with water for 15 min.Seek medical aid if irritation persists.[3][4]
Deactivation (Spill Residues)

For trace residues on glassware or benchtop:

  • Use a dilute solution of aqueous sodium bisulfite (NaHSO₃) .

  • Mechanism:[4] Bisulfite forms an adduct with the aldehyde, rendering it water-soluble and less volatile/reactive, facilitating easier cleaning.

Waste Management

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (contaminated with toxic organics).

  • Liquid Waste:

    • Non-Halogenated: If dissolved in DMSO/DMF/Acetone.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Crucial: Do not mix with oxidizing acid waste (Nitric/Chromic) due to the oxidizable aldehyde group (exothermic risk).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrrolo[2,3-b]pyridine derivatives. Retrieved from [Link]

Sources

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